2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H36O6 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
OGOMAWHSXRDAKZ-ZOHVZMGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal synthetic intermediate in carbohydrate chemistry. Its structure, featuring benzyl ether protecting groups on all hydroxyl functionalities of the mannose core except for the anomeric position, renders it a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of biological significance.[1][2] The benzyl groups enhance the compound's stability and solubility in organic solvents, facilitating a wide range of chemical transformations.[3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and applications of this compound, tailored for professionals in research and drug development. This compound is instrumental in advancing glycoprotein research, vaccine development, and the creation of targeted therapeutics.[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [4][5][6] |
| Molecular Weight | 540.65 g/mol | [4][5][7] |
| Appearance | Colourless Oil | [3] |
| Boiling Point | 240-245°C | [6] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH). Slightly soluble in Chloroform and Methanol. | [3][6] |
| Storage Conditions | Store at -20°C and protect from light for long-term storage (2+ years). For short-term storage, it can be kept at room temperature, desiccated. | [4][5] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the benzylation of D-mannose. A representative protocol is the reaction of D-mannose with benzyl chloride in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
A related procedure for the preparation of a similar tetra-O-benzylated glucopyranose involves the hydrolysis of octa-O-benzylsucrose.[8] This method uses hydrochloric acid in an organic solvent at elevated temperatures.[8]
Purification Protocol
Purification of the crude product is typically achieved by flash column chromatography on silica gel. The choice of eluent system depends on the polarity of the impurities, but a common system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are combined and concentrated under reduced pressure to yield the purified this compound as a colorless oil.
General Protocol for Glycosylation using this compound as a Donor
This compound can be converted into a glycosyl donor, such as a trichloroacetimidate, which can then be used in glycosylation reactions.
Activation Step: To a solution of this compound and a suitable alcohol acceptor in an anhydrous solvent like dichloromethane, molecular sieves are added. The mixture is stirred under an inert atmosphere.
Glycosylation Reaction: A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a low temperature (e.g., -15°C). The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a base, such as triethylamine or saturated sodium bicarbonate solution. The mixture is then filtered, and the filtrate is washed, dried, and concentrated. The resulting glycoside is purified by column chromatography.[9]
Applications in Research and Drug Development
This compound is a key player in the synthesis of biologically active molecules. Its applications include:
-
Synthesis of Complex Carbohydrates and Glycosides: It serves as a fundamental building block for the construction of oligosaccharides and glycans, which are involved in numerous biological processes.[2]
-
Drug Development: The ability to introduce mannose units into molecules makes this compound valuable for developing drug candidates with improved pharmacokinetic properties and for targeting specific biological pathways.[2]
-
Glycobiology Research: It is used to synthesize probes and standards for studying carbohydrate-protein interactions, which are crucial in immunology and cell signaling.[2]
-
Vaccine Development: The synthesis of specific carbohydrate antigens, often involving mannose derivatives, is a key strategy in the development of modern vaccines.[2]
Visualizations
The following diagrams illustrate the role and chemical logic of this compound in synthetic chemistry.
Caption: Synthetic workflow using this compound.
Caption: Logical relationships of benzyl protecting groups in carbohydrate synthesis.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synthose.com [synthose.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. synthose.com [synthose.com]
- 8. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is expected to exhibit distinct signals corresponding to the pyranose ring protons, the benzylic protons, and the aromatic protons of the protecting groups. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical environment.
Due to the lack of a published, fully assigned spectrum for the target molecule, we present the available ¹H NMR data for its C2-epimer, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, as a reference. The key difference in the mannopyranose structure is the axial orientation of the proton at the C2 position, which will significantly influence its chemical shift and coupling constants with neighboring protons, particularly H1 and H3.
Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Reference)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.40 - 7.15 | m | - |
| Benzyl-CH₂ | 5.00 - 4.40 | m | - |
| H-1 | 5.25 (α), 4.65 (β) | d | J₁,₂ = 3.5 (α), 8.0 (β) |
| H-2 | 3.60 (α), 3.50 (β) | dd | J₂,₃ ≈ 9.5 |
| H-3 | 4.05 (α), 3.70 (β) | t | J₃,₄ ≈ 9.5 |
| H-4 | 3.75 (α), 3.65 (β) | t | J₄,₅ ≈ 9.5 |
| H-5 | 3.85 (α), 3.70 (β) | m | - |
| H-6a, H-6b | 3.80 - 3.65 | m | - |
Note: Data is compiled from publicly available spectra of the glucose analogue and may show slight variations depending on the solvent and spectrometer frequency.
For this compound, the following differences are anticipated:
-
H-1 (Anomeric Proton): The α-anomer will likely show a smaller J₁,₂ coupling constant (typically < 3 Hz) due to the axial-equatorial relationship with H-2. The β-anomer will also exhibit a small J₁,₂ coupling constant (typically < 3 Hz) due to the equatorial-axial relationship.
-
H-2: This proton will be in an axial position in the dominant chair conformation. Its signal is expected to be a doublet of doublets with small coupling constants to H-1 and H-3.
-
Other Ring Protons: The chemical shifts of H-3, H-4, H-5, and the H-6 protons will also be influenced by the change in stereochemistry at C2.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of D-mannose. The following is a generalized protocol based on established procedures for the per-O-benzylation of monosaccharides.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Materials:
-
D-Mannose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
D-Mannose is dissolved or suspended in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition of NaH is complete, the mixture is stirred at 0 °C for 30-60 minutes.
-
Benzyl bromide is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of anhydrous methanol at 0 °C.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
¹H NMR Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining a high-quality ¹H NMR spectrum.
Diagram 2: NMR Analysis Workflow
Caption: A standard workflow for preparing and analyzing an NMR sample.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pipette and filter
Procedure:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants. 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous assignment of all proton and carbon signals.
Structural Visualization
The structure of this compound is key to understanding its NMR spectrum.
Diagram 3: Chemical Structure of the Target Molecule
Caption: The chemical structure of this compound.
This guide provides the foundational knowledge for researchers to undertake the synthesis and detailed ¹H NMR analysis of this compound. While the specific spectral data remains to be published, the provided protocols and comparative data will facilitate its characterization and use in further research and development.
A Technical Guide to 13C NMR Characterization of Benzylated Mannose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C NMR characterization of benzylated mannose derivatives, crucial intermediates in the synthesis of various biologically active compounds and carbohydrate-based therapeutics. This document outlines detailed experimental protocols for the synthesis and NMR analysis of these compounds, presents a compilation of 13C NMR chemical shift data for key derivatives, and illustrates the overall workflow from synthesis to spectral analysis.
Introduction
Mannose and its derivatives play a pivotal role in numerous biological processes, including cell-cell recognition, immune response, and protein glycosylation. The chemical synthesis of complex mannosides and glycoconjugates often requires the use of protecting groups to selectively mask hydroxyl functionalities. Benzyl ethers are among the most common and versatile protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their relatively straightforward removal by catalytic hydrogenation.
13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these protected carbohydrate intermediates. It provides detailed information on the carbon skeleton, the anomeric configuration, and the positions of the benzyl protecting groups. This guide offers a practical resource for researchers utilizing 13C NMR to characterize benzylated mannose derivatives.
Experimental Protocols
Synthesis of a Representative Benzylated Mannose Derivative: Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
This protocol describes a common method for the per-benzylation of methyl α-D-mannopyranoside.
Materials:
-
Methyl α-D-mannopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (e.g., 4.0 equivalents per hydroxyl group) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl α-D-mannopyranoside in anhydrous DMF is added dropwise.
-
The mixture is stirred at 0 °C for 1 hour to allow for the formation of the alkoxide.
-
Benzyl bromide (e.g., 1.5 equivalents per hydroxyl group) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.
-
The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
13C NMR Spectroscopic Analysis
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for benzylated carbohydrates. Other deuterated solvents such as DMSO-d₆ or C₆D₆ can also be used.
-
Concentration: A sample concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transformation is applied to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
13C NMR Data of Benzylated Mannose Derivatives
The following table summarizes the reported 13C NMR chemical shifts for key benzylated mannose derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | OMe | CH₂Ph (Bn) | C(ipso) (Bn) | C(ortho, meta, para) (Bn) | Solvent |
| Methyl α-D-mannopyranoside | 100.8 | 70.9 | 71.4 | 67.5 | 73.0 | 61.7 | 54.8 | - | - | - | D₂O |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | 98.6 | 79.9 | 81.9 | 75.0 | 72.0 | 69.3 | 55.0 | 75.1, 73.5, 73.4, 72.3 | 138.8, 138.6, 138.5, 138.3 | 128.4-127.6 (multiple signals) | CDCl₃ |
| Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | 98.9 | 79.8 | 80.1 | 68.2 | 71.5 | 70.8 | 55.0 | 73.5, 72.8, 72.1 | 138.7, 138.5, 138.2 | 128.5-127.7 (multiple signals) | CDCl₃ |
| Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | 101.4 | 71.2 | 79.2 | 75.1 | 74.5 | 69.2 | 54.9 | 75.1, 74.8, 73.5 | 138.7, 138.4, 138.2 | 128.5-127.6 (multiple signals) | CDCl₃ |
| Methyl 2,3-di-O-benzyl-α-D-mannopyranoside | 98.9 | 79.9 | 80.3 | 67.9 | 71.8 | 62.4 | 55.0 | 72.9, 72.2 | 138.6, 138.3 | 128.5-127.7 (multiple signals) | CDCl₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Workflow for Characterization
The following diagram illustrates the general workflow from the synthesis of a benzylated mannose derivative to its structural confirmation using 13C NMR spectroscopy.
Introduction: The Role of Protecting Groups in Monosaccharide Analysis
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Protected Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of protected monosaccharides, a critical technique in glycobiology, biomarker discovery, and pharmaceutical development. Derivatization of monosaccharides is essential for their analysis by mass spectrometry, enhancing volatility for gas chromatography and improving ionization efficiency and fragmentation predictability for liquid chromatography-tandem mass spectrometry. This document details the common derivatization strategies, the resulting fragmentation patterns, and the experimental protocols necessary for successful analysis.
Monosaccharides are highly polar, non-volatile molecules, making their direct analysis by mass spectrometry (MS) challenging. Chemical derivatization, or the use of "protecting groups," is employed to replace the labile hydrogens of hydroxyl groups with non-polar moieties. This process is fundamental for:
-
Enhancing Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to allow the sugars to enter the gas phase without thermal decomposition.[1]
-
Improving Ionization Efficiency: In Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), derivatization can significantly enhance the signal response.
-
Directing Fragmentation: Protecting groups stabilize the molecule and direct fragmentation pathways in a more predictable manner, which is crucial for structural elucidation using tandem mass spectrometry (MS/MS).[2]
The most common derivatization strategies involve permethylation , peracetylation (often as alditol acetates), and trimethylsilylation (TMS) .
Common Derivatization Techniques and Mass Spectrometry Approaches
The choice of derivatization method is often linked to the chosen analytical platform, primarily GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of monosaccharide mixtures.[3] Derivatized monosaccharides are volatilized and separated on a GC column before entering the mass spectrometer, where they are typically ionized by Electron Ionization (EI).
-
Alditol Acetates: This is a robust and widely used method where monosaccharides are first reduced to their corresponding alditols and then acetylated.[4] A key advantage is that each sugar produces a single, stable derivative, simplifying the resulting chromatogram.[5]
-
Trimethylsilyl (TMS) Derivatives: Silylation is another common method for GC-MS.[1] However, it often produces multiple chromatographic peaks for a single sugar due to the formation of different anomeric and ring isomers, which can complicate analysis.[1][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, particularly with ESI, is the preferred method for analyzing larger glycans and for obtaining detailed structural information through sequential fragmentation (MSn).[7]
-
Permethylation: This is the gold standard for LC-MS/MS analysis. It involves replacing all hydroxyl and N-acetyl protons with methyl groups. Permethylation stabilizes the molecule, increases hydrophobicity (aiding in reversed-phase LC separation), and promotes predictable fragmentation of glycosidic bonds.[2]
Principles of Monosaccharide Fragmentation
Understanding the fragmentation of derivatized monosaccharides is key to interpreting their mass spectra. The fragmentation pattern is influenced by the type of protecting group, the ionization method, and the activation method used in tandem MS (e.g., Collision-Induced Dissociation - CID).
The Domon and Costello Nomenclature
A standardized system proposed by Domon and Costello is used to describe carbohydrate fragmentation.[8][9] This nomenclature classifies fragment ions based on the cleavage site.
-
Glycosidic Bond Cleavage: Cleavage of the bond between two monosaccharide units (or between the anomeric carbon and the aglycone) results in B and Y ions. C and Z ions are related fragments that involve the transfer of a hydrogen atom. Ions retaining the charge on the non-reducing end are labeled A, B, and C, while those retaining the charge on the reducing end are labeled X, Y, and Z.[8][10]
-
Cross-Ring Cleavage: Fragmentation across the sugar ring itself produces A and X ions. These fragments are particularly informative for determining the linkage positions of substituents.[10][11]
The diagram below illustrates these cleavage types on a generic disaccharide structure.
Caption: Domon and Costello nomenclature for carbohydrate fragmentation.
Fragmentation Patterns of Common Derivatives
Alditol Acetates (GC-MS)
The EI mass spectra of alditol acetates are characterized by primary cleavage of the carbon-carbon backbone. Since the fragmentation patterns can distinguish between different parent monosaccharides (e.g., hexoses vs. pentoses), they are highly useful for composition analysis. The table below summarizes key fragment ions for common alditol acetates.
| Monosaccharide Type | Parent Alditol | Key Fragment Ions (m/z) | Comments |
| Hexose | Hexa-O-acetyl-hexitol | 145, 217, 289, 361 | Series of fragments from C-C bond cleavages. |
| Pentose | Penta-O-acetyl-pentitol | 145, 217, 289 | Similar to hexoses but lacks higher mass fragments. |
| Deoxyhexose | Penta-O-acetyl-deoxyhexitol | 115, 187, 259 | Characteristic shift due to the deoxy position. |
| N-Acetylhexosamine | Acetylated amino-alditol | 157, 229, 301 | Fragments containing the N-acetyl group. |
Note: Relative intensities can vary with instrument conditions. Data compiled from principles described in the literature.
Trimethylsilyl (TMS) Derivatives (GC-MS)
TMS derivatives show characteristic fragmentation patterns, often involving the loss of a methyl group ([M-15]⁺) or trimethylsilanol ([M-90]⁺).[12] Cross-ring cleavages are also common, producing diagnostic ions.
| Derivative Type | Characteristic Fragment Ions (m/z) | Ion Structure/Origin |
| TMS-Monosaccharide | 204, 217, 191 | Common cross-ring fragments.[13] |
| TMS-Disaccharide | 361 | Characteristic of a glycosylated TMS-sugar ring.[13] |
| General TMS | 73, 147 | Si(CH₃)₃⁺ and [(CH₃)₂Si=O-Si(CH₃)₃]⁺ respectively. |
Note: The molecular ion is often weak or absent in EI spectra of TMS derivatives.[12]
Permethylated Monosaccharides (LC-MS/MS)
Under CID conditions, protonated or sodiated permethylated monosaccharides and oligosaccharides primarily fragment at the glycosidic bonds, yielding sequence information.[2] Cross-ring cleavages can occur but are generally less favored than with other activation methods like Electron Capture Dissociation (ECD).[10] The fragmentation of a permethylated hexose unit typically involves losses of methanol (CH₃OH).
The diagram below illustrates a typical workflow for the analysis of protected monosaccharides.
Caption: General experimental workflow for protected monosaccharide analysis.
Detailed Experimental Protocols
The following protocols are provided as examples and may require optimization based on the specific sample and instrumentation.
Protocol: Alditol Acetate Formation for GC-MS Analysis
This procedure is adapted from methods described for the analysis of neutral sugars in cell wall polysaccharides.[4]
1. Hydrolysis: a. To a dry sample (containing ~5-10 mg of carbohydrate), add 1 mL of 2 M trifluoroacetic acid (TFA). b. Seal the tube tightly and heat at 121°C for 1 hour. c. Cool the tube to room temperature. Centrifuge to pellet any insoluble material. d. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or dry air.
2. Reduction: a. Dissolve the dried hydrolysate in 100 µL of Milli-Q water. b. Add 20 µL of 15 M aqueous ammonia to neutralize any residual acid. c. Prepare a fresh reducing solution of 10 mg/mL sodium borohydride (NaBH₄) in 1 M ammonium hydroxide. d. Add 100 µL of the NaBH₄ solution to the sample. Mix and incubate at 40°C for 90 minutes. e. Stop the reaction by adding 2-3 drops of glacial acetic acid until effervescence ceases.
3. Acetylation: a. Evaporate the sample to dryness under nitrogen. b. To remove borate salts, add 200 µL of methanol and evaporate to dryness. Repeat this step three times. c. Add 100 µL of acetic anhydride and 100 µL of pyridine. d. Seal the tube and incubate at 100°C for 15 minutes. e. Cool the sample. Add 1 mL of water to quench the reaction, then add 0.5 mL of dichloromethane (DCM) and vortex thoroughly. f. Centrifuge to separate the phases. Carefully collect the lower organic (DCM) layer containing the alditol acetates. g. The DCM layer can be washed with water, dried over anhydrous sodium sulfate, and is then ready for GC-MS analysis.
Protocol: Permethylation for LC-MS/MS Analysis
This protocol is a widely used method adapted from Anumula and Taylor (1992) and is suitable for small quantities of glycans.[14]
1. Base Preparation (Freshly Prepared): a. In a clean glass tube, add 400 µL of 50% NaOH and 800 µL of anhydrous methanol. Vortex. b. Add 4 mL of anhydrous dimethyl sulfoxide (DMSO) and vortex. A white precipitate will form. c. Centrifuge at ~600 x g for 1 minute to pellet the base. Discard the supernatant. d. Repeat the wash steps (b and c) at least three more times until no white precipitate forms upon addition of DMSO. e. Dissolve the final pellet in 3 mL of anhydrous DMSO to create the base slurry.
2. Permethylation Reaction: a. Ensure the glycan sample is completely dry in a reaction vial. b. Add 100 µL of anhydrous DMSO to dissolve the sample. c. Add 300 µL of the resuspended base slurry, followed immediately by 100 µL of iodomethane (methyl iodide, MeI). Caution: MeI is toxic and volatile. Work in a fume hood. d. Seal the vial tightly and vortex vigorously for 10-15 minutes at room temperature.
3. Work-up and Purification: a. Quench the reaction by slowly adding 1 mL of water. b. Add 2 mL of DCM and vortex to extract the permethylated glycans into the organic phase. c. Centrifuge to separate the layers and carefully remove the upper aqueous layer. d. Wash the lower organic layer twice more with 2 mL of water. e. Transfer the final DCM layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. The dried sample can be reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis. A further solid-phase extraction (e.g., C18 Sep-Pak) step can be used for desalting and purification if necessary.[14]
Conclusion
The mass spectrometric analysis of protected monosaccharides is an indispensable tool for structural glycobiology. The choice of derivatization—whether alditol acetates for robust GC-MS quantitation or permethylation for detailed LC-MS/MS structural elucidation—must be tailored to the analytical goal. A thorough understanding of the underlying fragmentation mechanisms, guided by the Domon and Costello nomenclature, allows researchers to translate complex mass spectra into detailed structural information, advancing our knowledge of the roles of carbohydrates in health and disease.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. Structural analysis of permethylated oligosaccharides using electrospray ionization quadrupole time-of-flight tandem mass spectrometry and deutero-reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ms-dango.org [ms-dango.org]
Unveiling the Solid-State Architecture of N-Aryl-β-D-Glycopyranosylamines from Mannose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of N-aryl-β-D-glycopyranosylamines derived from D-mannose. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to natural nucleosides and their potential as enzyme inhibitors or lectin binders. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This document summarizes key crystallographic data, details the experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.
Core Findings: Structural Insights into Mannosylamines
The crystal structures of a series of N-aryl-β-D-mannopyranosylamines have been elucidated, revealing key conformational features and intermolecular interactions that govern their solid-state architecture. A notable study by Whitesides et al. systematically investigated a series of six derivatives: N-p-bromophenyl (1), N-p-tolyl (2), N-m-chlorophenyl (3), N-p-methoxyphenyl (4), N-o-chlorophenyl (5), and N-o-tolyl (6).
A consistent and critical observation across all six mannose derivatives is the adoption of a 4C1 conformation for the pyranose ring. This chair conformation is a fundamental aspect of their structural topology. Furthermore, a recurring and robust hydrogen bonding motif was identified. This motif consists of a mutual interaction between translationally related molecules involving O-3-H···O-5 and O-6-H···O-4 hydrogen bonds. The persistence of this hydrogen bonding network, despite significant variations in the electronic and steric properties of the aryl substituents, underscores its energetic favorability in the crystal packing of these mannosylamines. This recurring motif may be a crucial element to consider in the design of molecules intended to mimic or interact with these structures in biological systems.
Data Presentation: Crystallographic Parameters
While the detailed crystallographic data, including unit cell parameters, bond lengths, and angles, are typically deposited in the Cambridge Crystallographic Data Centre (CCDC), access to the specific deposition numbers for the aforementioned six compounds could not be retrieved through public search functionalities at the time of this writing. For detailed quantitative analysis, researchers are encouraged to consult the original publication and the CCDC directly. The following table structure is provided as a template for the expected crystallographic data.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 (N-p-bromophenyl) | C₁₂H₁₆BrNO₅ | - | - | - | - | - | - | - | - | - | - |
| 2 (N-p-tolyl) | C₁₃H₁₉NO₅ | - | - | - | - | - | - | - | - | - | - |
| 3 (N-m-chlorophenyl) | C₁₂H₁₆ClNO₅ | - | - | - | - | - | - | - | - | - | - |
| 4 (N-p-methoxyphenyl) | C₁₃H₁₉NO₆ | - | - | - | - | - | - | - | - | - | - |
| 5 (N-o-chlorophenyl) | C₁₂H₁₆ClNO₅ | - | - | - | - | - | - | - | - | - | - |
| 6 (N-o-tolyl) | C₁₃H₁₉NO₅ | - | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The synthesis and structural elucidation of N-aryl-β-D-mannopyranosylamines follow a well-established set of procedures. The methodologies outlined below are representative of the key experiments cited in the literature.
Synthesis of N-Aryl-β-D-Mannopyranosylamines
-
Reaction Setup: D-mannose and the corresponding substituted aniline (typically in a 1:1 to 1.2:1 molar ratio) are combined in a suitable solvent, most commonly ethanol or methanol.
-
Reaction Conditions: The mixture is heated to reflux for a period ranging from 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, the solution is allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4 °C) to induce crystallization. The resulting crystals are collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
-
Characterization: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
X-ray Crystallography
-
Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic positions, and thermal parameters.
-
Data Deposition: The final atomic coordinates and related experimental details are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access to the data.
Mandatory Visualization
The following diagrams illustrate the key workflows and potential biological interactions of N-aryl-β-D-glycopyranosylamines from mannose.
Caption: Experimental workflow for the synthesis and crystal structure determination of N-aryl-β-D-mannopyranosylamines.
An In-Depth Technical Guide to the Anomeric Configuration of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric configuration of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in carbohydrate synthesis. The document details the equilibrium between its α and β anomers, methods for their synthesis and characterization, and presents key quantitative data for researchers in glycochemistry and drug development.
Introduction to Anomeric Configuration
In carbohydrate chemistry, the anomeric carbon is the stereocenter created from the intramolecular cyclization of a sugar molecule to form a hemiacetal or hemiketal. This results in two possible diastereomers, termed anomers, designated as α and β. The spatial arrangement of the hydroxyl group on the anomeric carbon relative to the rest of the molecule dictates this configuration and significantly influences the compound's physical, chemical, and biological properties. For D-mannopyranose derivatives, the α-anomer has the anomeric hydroxyl group in an axial position, while in the β-anomer, it is in an equatorial position. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, governs the equilibrium between these two forms.
Anomeric Equilibrium of this compound
This compound exists as an equilibrium mixture of its α and β anomers in solution. The ratio of these anomers is influenced by factors such as the solvent and the presence of other functional groups. It has been reported that the replacement of the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal leads to an increased population of the β-anomer at equilibrium in a chloroform solution.[1] This is attributed to the reduced steric bulk of the benzylidene acetal, which diminishes steric interactions in the β-anomer.[1]
A study by Shimizu et al. (1996) on the synthesis of this compound reported an anomeric ratio of α:β = 4:1 in chloroform-d (CDCl₃) as determined by ¹H NMR spectroscopy. This preference for the α-anomer is a common feature for mannose derivatives and is influenced by the anomeric effect.
Data Presentation: NMR Spectroscopic Data for Anomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for determining the anomeric configuration of carbohydrates. For mannose derivatives, the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H₁,H₂), is a key indicator. However, for mannose, both anomers exhibit small coupling constants, making unambiguous assignment challenging based on this parameter alone.[2] Therefore, the chemical shifts (δ) of the anomeric proton and the anomeric carbon (C-1) are also crucial for accurate identification.
| Anomer | ¹H NMR (CDCl₃) - δ (ppm) | ¹H NMR (CDCl₃) - ³J(H₁,H₂) (Hz) | ¹³C NMR (CDCl₃) - δ (ppm) |
| α-anomer | 5.21 (d) | 1.8 | 92.8 |
| β-anomer | 4.88 (br s) | Not resolved | 93.9 |
Data sourced from Shimizu et al., 1996.
Experimental Protocols
Synthesis of this compound (α/β mixture)
This protocol is adapted from the procedure described by Shimizu et al. (1996).
Materials:
-
D-Mannose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (60% in oil, 5.28 g, 132 mmol) in anhydrous DMF (100 mL) at 0°C under an argon atmosphere, a solution of D-mannose (2.70 g, 15 mmol) in anhydrous DMF (50 mL) is added dropwise over 30 minutes.
-
The mixture is stirred at room temperature for 1 hour.
-
Benzyl bromide (17.0 mL, 143 mmol) is added dropwise to the reaction mixture at 0°C.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and methanol (20 mL) is carefully added to quench the excess sodium hydride.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (200 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield this compound as a colorless syrup (anomeric mixture).
Determination of Anomeric Configuration by NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a standard one-dimensional ¹³C NMR spectrum.
Data Analysis:
-
¹H NMR:
-
Identify the signals corresponding to the anomeric protons in the region of δ 4.5-5.5 ppm.
-
The downfield signal at approximately δ 5.21 ppm with a small coupling constant (d, J = 1.8 Hz) corresponds to the α-anomer.
-
The upfield signal at approximately δ 4.88 ppm, often appearing as a broad singlet, corresponds to the β-anomer.
-
Integrate the signals for the anomeric protons to determine the α:β ratio.
-
-
¹³C NMR:
-
Identify the signals for the anomeric carbons in the region of δ 90-95 ppm.
-
The signal at approximately δ 92.8 ppm is assigned to the α-anomer.
-
The signal at approximately δ 93.9 ppm is assigned to the β-anomer.
-
Visualization of Anomeric Equilibrium
The equilibrium between the α and β anomers of this compound can be represented as a dynamic process.
Caption: Anomeric equilibrium of this compound.
This diagram illustrates the interconversion between the α and β anomers in solution, a fundamental concept for understanding the reactivity and handling of this compound.
References
Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in various organic solvents. This compound is a critical intermediate in synthetic carbohydrate chemistry, particularly in the development of pharmaceuticals and glycobiology research.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Core Concepts: Structure and Solubility
This compound is a derivative of D-mannose where the four hydroxyl groups are protected by benzyl ethers. This extensive benzylation renders the molecule significantly less polar than its parent monosaccharide, fundamentally altering its solubility profile. While D-mannose is highly soluble in water and insoluble in most organic solvents, the presence of the four bulky, nonpolar benzyl groups dramatically increases its affinity for organic media.
The physical appearance of this compound is typically described as a colorless to pale yellow oil or a slightly yellow syrup, which can present challenges for purification by crystallization.[1]
Qualitative Solubility Data
Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the public domain. However, qualitative solubility information has been reported in various chemical literature and supplier specifications. The following table summarizes the known qualitative solubility of this compound in common organic solvents.
| Organic Solvent | Qualitative Solubility | Reference |
| Chloroform (CHCl₃) | Slightly Soluble | [2] |
| Methanol (CH₃OH) | Slightly Soluble | [2] |
| Dichloromethane (CH₂Cl₂) | Soluble | |
| Water (H₂O) | Limited Solubility |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is adapted from established procedures for determining the solubility of carbohydrate derivatives.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the weight of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the solvent.
-
Visualization of Synthetic Workflow
The solubility of this compound in organic solvents is a critical factor in its synthesis. The following diagram illustrates a typical workflow for the preparation of this compound from D-mannose, highlighting the stages where solubility is important.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of complex carbohydrates and glycosides.[1] Its ability to be selectively deprotected at the anomeric position allows for its use as a glycosyl donor in the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides, glycoconjugates, and glycoproteins. These molecules are of significant interest in drug development for their roles in biological recognition processes, and as potential therapeutic agents themselves. The solubility of this protected mannose derivative in a range of aprotic organic solvents facilitates its use in these moisture-sensitive glycosylation reactions.
References
An In-depth Technical Guide to the Glycosylation Mechanism of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Executive Summary: The stereoselective synthesis of glycosidic bonds, particularly the formation of 1,2-cis linkages found in β-mannopyranosides, remains a formidable challenge in carbohydrate chemistry. 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a widely utilized glycosyl donor where the benzyl ether protecting groups are non-participating, precluding direct neighboring group participation to control stereoselectivity. This guide provides a detailed examination of the glycosylation mechanism involving this donor, focusing on the factors that govern the stereochemical outcome. It delves into the formation of key reactive intermediates, including the covalent α-glycosyl triflate, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP), which dictate the pathway towards either the kinetically favored β-product or the thermodynamically stable α-product. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core mechanism and workflows to serve as a comprehensive resource for researchers in glycochemistry and drug development.
Introduction to Mannosylation and the Role of Benzyl Protecting Groups
Mannose-containing oligosaccharides are integral components of numerous biologically significant glycoconjugates, playing critical roles in protein folding, immune response, and intercellular recognition. The chemical synthesis of these structures is essential for advancing biological studies and developing novel therapeutics. However, the construction of the β-mannosidic linkage (a 1,2-cis relationship) is notoriously difficult due to the anomeric effect, which thermodynamically favors the formation of the α-anomer (1,2-trans).
Glycosyl donors like this compound are frequently employed in oligosaccharide synthesis. The benzyl ethers at positions C2, C3, C4, and C6 serve as robust, non-participating protecting groups. Unlike C2-acyl groups (e.g., acetate, benzoate) that can form a stable dioxolenium ion intermediate to direct the formation of 1,2-trans glycosides, the C2-benzyl ether does not participate in this manner.[1] Consequently, stereocontrol in glycosylations with this donor must be achieved through careful manipulation of reaction conditions to favor kinetic control over the competing thermodynamic pathway.
The Core Glycosylation Mechanism: A Pathway of Intermediates
Glycosylation with a per-benzylated mannose donor, typically activated from a more stable precursor like a thioglycoside, proceeds through a series of highly reactive intermediates. A widely accepted mechanism, particularly for reactions employing promoters like triflic anhydride (Tf₂O), involves an equilibrium between a covalent glycosyl triflate and ionic species.[2]
-
Activation and Formation of the α-Glycosyl Triflate: The reaction is initiated by activating a suitable leaving group at the anomeric center (e.g., a thiophenyl group) with a thiophilic promoter system, such as 1-benzenesulfinylpiperidine (BSP) and Tf₂O, at low temperatures. This leads to the in situ formation of a highly reactive α-glycosyl triflate. This intermediate serves as a crucial reservoir for the subsequent ionic species.
-
Formation of Ion Pairs: The α-glycosyl triflate exists in equilibrium with two key ion pairs:
-
Contact Ion Pair (CIP): In the CIP, the triflate counter-anion remains closely associated with the newly formed oxocarbenium ion, effectively shielding the α-face. This steric hindrance directs the incoming nucleophile (the glycosyl acceptor) to attack from the opposite, β-face. This pathway is under kinetic control and leads to the desired, yet thermodynamically less stable, β-mannoside.[2]
-
Solvent-Separated Ion Pair (SSIP): If the CIP has a sufficient lifetime, the triflate anion can dissociate further, leading to an SSIP where the oxocarbenium ion is more accessible to the solvent. In this state, the stereochemical outcome is governed by the anomeric effect, resulting in the preferential formation of the thermodynamically favored α-mannoside.[2]
-
The stereoselectivity of the reaction is therefore a direct consequence of the competition between the nucleophilic attack on the CIP (leading to the β-product) and the SSIP (leading to the α-product).
Factors Influencing Stereoselectivity
Achieving high β-selectivity requires optimizing conditions to favor nucleophilic attack on the Contact Ion Pair. Several factors are critical:
-
Protecting Groups: While the per-benzylated donor is the focus, the influence of other protecting groups is highly instructive. The use of a 4,6-O-benzylidene acetal is a cornerstone of modern β-mannosylation.[3] This rigid cyclic acetal locks the pyranose ring and restricts the conformation of the C6-hydroxymethyl group, which in turn stabilizes the α-triflate and disfavors its conversion to the SSIP, thereby enhancing β-selectivity.[4] Although this compound lacks this conformational lock, the principles highlight the importance of conformational control.
-
Promoter and Activator: The choice of activation system is key. Pre-activation protocols, where the glycosyl triflate is formed before the acceptor is added, are common.[5][6] Systems like BSP/Tf₂O or diphenyl sulfoxide (DPSO)/Tf₂O are effective at generating the necessary intermediates at very low temperatures.
-
Temperature: Low temperatures (typically -60 °C to -78 °C) are essential.[7] They slow down the rate of equilibration from the CIP to the SSIP, providing a larger window for the kinetic β-face attack to occur.
-
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can influence the stereochemical outcome.[8] Highly reactive acceptors can rapidly trap the initial CIP, favoring β-glycoside formation. Less reactive acceptors may allow more time for the system to equilibrate towards the SSIP, leading to an increase in the proportion of the α-anomer.
Quantitative Data on Glycosylation Outcomes
The stereochemical outcome of glycosylation is highly dependent on the specific substrates and conditions used. The following table summarizes representative data from the literature for mannosylations with donors bearing non-participating C2-O-benzyl groups.
| Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2-O-Bn, 3-O-TBDMS, 4,6-O-benzylidene | Pentenyl glycoside | BSP, TTBP, Tf₂O, CH₂Cl₂, -60°C | 77% | 1.8 : 1 | [4][5] |
| 2,3-di-O-Bn, 4,6-O-benzylidene | Allyltrimethylsilane (C-glycosylation) | BSP/DPSO, TTBP, Tf₂O, CH₂Cl₂, -65°C | High | β-selective | [7] |
| Per-benzylated (thioglycoside) | C6-glucose acceptor | Kobayashi's reagent, KF/18-C-6, MTBE | 37% | 5 : 1 (α:β) | [9] |
| 2-O-propargyl, 3-O-Bn, 4,6-O-benzylidene | Phenyl 1-thio-α-D-mannopyranoside | BSP, TTBP, Tf₂O, CH₂Cl₂, -78°C | High | Enhanced β-selectivity | [4] |
Note: Data often comes from donors with a 4,6-O-benzylidene group, which significantly enhances β-selectivity. Results with the more flexible 2,3,4,6-tetra-O-benzyl donor can be expected to show lower β-selectivity under similar conditions.
Detailed Experimental Protocols
The following provides a generalized experimental protocol for the glycosylation of an alcohol acceptor using a thiophenyl mannoside donor precursor to this compound.
Protocol: Pre-activation Glycosylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thiomannoside donor (1.0 equiv), 1-benzenesulfinylpiperidine (BSP, 1.2 equiv), 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equiv), and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane (DCM) to achieve a donor concentration of approximately 0.05 M.
-
Activation: Cool the stirred suspension to -65 °C to -78 °C using a dry ice/acetone or cryocool bath. To this mixture, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. A color change (e.g., to yellow or orange) typically indicates the formation of the reactive intermediate. Stir the mixture at this temperature for 30-60 minutes to ensure complete activation.
-
Glycosylation: Dissolve the glycosyl acceptor (1.2-1.5 equiv) in a minimal amount of anhydrous DCM and add it slowly via syringe to the activated donor mixture.
-
Reaction Monitoring: Allow the reaction to stir at -65 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the acceptor.[7]
-
Quenching: Once the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter to remove molecular sieves. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired disaccharide product. The anomeric ratio (α:β) is typically determined by ¹H-NMR analysis of the purified product.
Conclusion
The glycosylation mechanism of this compound is a nuanced process governed by the formation and reactivity of key intermediates rather than direct neighboring group participation. The stereochemical outcome hinges on the delicate balance between the kinetically controlled attack on a contact ion pair to yield the β-mannoside and the thermodynamically driven pathway via a solvent-separated ion pair that produces the α-anomer. For researchers and drug development professionals, achieving the challenging β-selectivity requires meticulous control over reaction parameters, particularly the use of low temperatures, appropriate activation systems, and an understanding of the role that conformation-restricting protecting groups, such as the 4,6-O-benzylidene acetal, play in related systems. The protocols and mechanistic insights provided herein serve as a foundational guide for the rational design and execution of stereoselective mannosylation reactions.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 7. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Dual Role of Benzyl Protecting Groups in Mannose Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired reactivity and stereoselectivity. Among these, benzyl groups play a pivotal role, particularly in the chemistry of mannose. This technical guide provides a comprehensive overview of the influence of benzyl and benzylidene protecting groups on the reactivity of mannose derivatives, with a focus on their application in glycosylation reactions critical for the synthesis of complex oligosaccharides and glycoconjugates relevant to drug development.
Influence of Benzyl Ethers on Mannose Reactivity and Stereoselectivity
Benzyl ethers are widely employed as "permanent" protecting groups in carbohydrate synthesis due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenation.[1] In the context of mannose chemistry, the presence of benzyl ethers significantly impacts the reactivity of the glycosyl donor, a phenomenon often described by the "armed-disarmed" concept. Ether-type protecting groups, such as benzyl ethers, are considered "arming" as they are less electron-withdrawing than ester-type protecting groups.[2][3] This electron-donating nature enhances the reactivity of the glycosyl donor, facilitating the formation of the glycosidic bond.
The stereochemical outcome of glycosylation is profoundly influenced by the protecting group pattern on the mannose ring. While per-O-benzylated mannosyl donors often lead to mixtures of α- and β-glycosides, the introduction of a 4,6-O-benzylidene acetal, a cyclic benzyl-derived protecting group, dramatically shifts the stereoselectivity towards the formation of the challenging β-mannosidic linkage.[2][4][5]
The 4,6-O-Benzylidene Acetal: A Stereodirecting Powerhouse
The use of a 4,6-O-benzylidene acetal is a cornerstone strategy for achieving high β-selectivity in mannosylation reactions.[2][4] This cyclic protecting group imparts conformational rigidity to the pyranose ring, which is crucial for stereocontrol. The prevailing mechanistic hypothesis suggests that the benzylidene acetal locks the C5-C6 bond in a trans-gauche conformation.[6] This conformational lock disfavors the formation of a solvent-separated ion pair (SSIP), which is the precursor to the thermodynamically more stable α-mannoside, and instead favors a pathway involving a contact ion pair (CIP) that leads to the kinetic β-product.[4][7]
The overall stereoselectivity is a delicate balance of factors, including the protecting groups at the C-2 and C-3 positions. The presence of a non-participating benzyl ether at the C-2 position is crucial for avoiding the formation of a 1,2-trans-glycoside via neighboring group participation.[3] Furthermore, the nature of the substituent at C-3 can dramatically influence the α/β ratio. For instance, replacing a 3-O-benzyl ether with a 3-O-acyl group can completely reverse the selectivity, favoring the formation of the α-glycoside.[8][9]
Quantitative Data on Mannose Glycosylation
The following table summarizes quantitative data from various studies on the glycosylation of mannose donors, highlighting the impact of benzyl and benzylidene protecting groups on yield and stereoselectivity.
| Donor | Acceptor | Promoter System | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | - | 1:1 | [10] |
| 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | 85 | 1:19 | [11] |
| 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Allyltributylstannane | BSP/TTBP/Tf₂O | 82 | 1:19 | [11] |
| 2-O-Benzyl-4,6-O-benzylidene-3-deoxy-α-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | 75 | 1:9 | [11] |
| 2,3-Di-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl Donor | Pentenyl glycoside acceptor 1 | - | 72 | 1:3 | [6] |
| 2-O-Benzyl-3-O-TBDMS-4,6-O-benzylidene-D-mannopyranosyl Donor | Pentenyl glycoside acceptor 1 | - | 77 | 1.8:1 | [6] |
| 2-O-Propargyl-3-O-benzyl-4,6-O-benzylidene-D-mannopyranosyl Donor | Various acceptors | - | excellent | >20:1 (β:α) | [6] |
Experimental Protocols
General Procedure for the Per-O-benzylation of D-Mannose
This protocol describes the synthesis of a fully benzylated mannose derivative, a common precursor for various glycosyl donors.
Materials:
-
D-Mannose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of D-mannose in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride (typically 5-6 equivalents per hydroxyl group) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and benzyl bromide (typically 4-5 equivalents per hydroxyl group) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.
-
The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the per-O-benzylated mannose derivative.
General Procedure for Glycosylation using a Thiomannoside Donor with NIS/TfOH Activation
This protocol outlines a common method for the activation of a thioglycoside donor for glycosylation.
Materials:
-
Thiomannoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside)
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Triethylamine or saturated aqueous sodium bicarbonate solution for quenching
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the thiomannoside donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere at the desired starting temperature (e.g., -40 °C or -78 °C).
-
N-Iodosuccinimide is added to the mixture, and the reaction is stirred for a short period.
-
A catalytic amount of triflic acid or TMSOTf is then added dropwise.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine or saturated aqueous NaHCO₃ solution.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired glycoside.
Visualizing the Glycosylation Workflow and Mechanism
Experimental Workflow for β-Mannosylation
The following diagram illustrates a typical experimental workflow for the synthesis of a β-mannoside using a 4,6-O-benzylidene protected thiomannoside donor.
Caption: Experimental workflow for β-mannosylation.
Mechanistic Pathway of 4,6-O-Benzylidene-Directed β-Mannosylation
The following diagram depicts the key intermediates and pathways involved in the stereoselective formation of a β-mannoside.
Caption: Mechanism of β-mannosylation.
Conclusion
The strategic application of benzyl and, most notably, 4,6-O-benzylidene protecting groups is indispensable for controlling reactivity and achieving high β-selectivity in mannosylation reactions. The arming effect of benzyl ethers enhances donor reactivity, while the conformational constraints imposed by the benzylidene acetal steer the reaction towards the desired kinetic β-product. A thorough understanding of these principles, supported by quantitative data and detailed experimental protocols, empowers researchers in the rational design and synthesis of complex mannose-containing oligosaccharides, which are of significant interest in the development of novel therapeutics and biological probes.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside [deyerchem.com]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Complex Oligosaccharides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex oligosaccharides utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This versatile building block, with its stable benzyl protecting groups, offers precise control in glycosylation reactions, making it a valuable precursor for the construction of intricate carbohydrate structures.[1]
Application Notes
This compound serves as a key starting material in carbohydrate chemistry for the synthesis of complex oligosaccharides, glycosides, and glycoproteins.[1] Its protected hydroxyl groups at the 2, 3, 4, and 6 positions allow for selective activation of the anomeric center for glycosidic bond formation. The benzyl ethers provide stability under a wide range of reaction conditions and can be removed under neutral conditions by catalytic hydrogenation in the final stages of a synthesis.
This mannose derivative is particularly useful as a glycosyl donor in various glycosylation strategies to form α- and β-mannosidic linkages, which are crucial components of many biologically important glycans.
Key Applications:
-
Synthesis of Biologically Active Oligosaccharides: Used in the construction of oligosaccharide chains found in glycoproteins and glycolipids that are involved in cellular recognition, adhesion, and signaling.
-
Development of Glycoconjugate Therapeutics: Serves as a building block for the synthesis of glycoconjugates with potential applications in drug delivery and vaccine development.[1]
-
Glycobiology Research: Enables the synthesis of well-defined oligosaccharide probes to study carbohydrate-protein interactions and the functional roles of glycans in biological systems.[1]
Experimental Protocols
The following protocols are examples of how this compound can be utilized as a glycosyl donor in the synthesis of oligosaccharides.
Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor
This protocol outlines a general method for the activation of a thioglycoside donor derived from this compound for coupling with a glycosyl acceptor.
Materials:
-
Mannosyl thioglycoside donor (derived from this compound)
-
Glycosyl acceptor
-
1-Benzenesulfinyl piperidine (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of the mannosyl thioglycoside donor (1 equivalent), BSP (1.2 equivalents), TTBP (1.5 equivalents), and activated 4 Å molecular sieves in CH₂Cl₂ (0.05 M in substrate) at -60 °C under an Argon atmosphere, add Tf₂O (1.2 equivalents).[2]
-
Stir the mixture at -60 °C for 30 minutes.[2]
-
Slowly add a solution of the glycosyl acceptor (1.5 equivalents) in CH₂Cl₂ (0.02 M in acceptor).[2]
-
Continue stirring the reaction mixture for 2 hours at -60 °C, then allow it to warm to room temperature.[2]
-
Dilute the reaction mixture with CH₂Cl₂, filter off the molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine.[2]
-
Dry the organic layer over sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired oligosaccharide.
Caption: Key steps in the synthesis of a branched mannotrioside.
Quantitative Data
The following table summarizes representative yields for glycosylation reactions involving mannosyl donors.
| Donor | Acceptor | Promoter | Product | Yield (%) | Reference |
| Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-β-D-glucopyranoside | - | DAST | Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-β-D-glucopyranoside | - | [2] |
| 2,3-di-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | C-glycoside | 40% | [3] |
| 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-d-mannopyranoside | TMSOTf | Disaccharide | 96% (acetylation step) | [4] |
| 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | - | AlCl₃ | 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose | 56.0% | [5] |
| β-D-glucose pentaacetate | - | AlCl₃ | 2,3,4,6-tetra-O-acetyl-α-glucopyranose | 63.4% | [5] |
References
- 1. nbinno.com [nbinno.com]
- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Glycosyl Donor for O-Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal glycosyl donor in the field of chemical glycobiology and drug development. Its perbenzylated structure offers excellent stability and solubility in organic solvents, making it a versatile building block for the synthesis of complex O-linked glycans, glycopeptides, and other glycosylated molecules.[1] The benzyl ether protecting groups are relatively stable to a wide range of reaction conditions, yet can be removed under mild catalytic hydrogenation, providing a strategic advantage in multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this compound in O-glycosylation reactions.
Applications
The primary application of this compound is as a precursor to activated glycosyl donors for the stereoselective formation of O-glycosidic bonds. This is crucial for:
-
Synthesis of Biologically Active Glycans: Many complex carbohydrates with important biological functions, such as those found on cell surfaces, can be synthesized using this donor.
-
Glycopeptide and Glycoprotein Synthesis: The incorporation of mannose into peptides and proteins is critical for studying their structure, function, and role in various biological processes, including protein folding and cellular recognition.[2]
-
Drug Development: The synthesis of mannosylated drug candidates can enhance their pharmacokinetic properties, improve targeting to specific tissues or cells, and increase therapeutic efficacy.[3] Mannosylated molecules are of particular interest for targeting the mannose receptor on antigen-presenting cells for vaccine development.[4]
Data Presentation: O-Glycosylation Reaction Outcomes
The stereochemical outcome of glycosylation reactions using derivatives of this compound is highly dependent on the activation method, the nature of the glycosyl acceptor, and the reaction conditions. Generally, methods that favor the formation of a transient α-glycosyl triflate intermediate lead to high β-selectivity. Below is a summary of representative quantitative data from the literature.
| Glycosyl Donor Derivative | Glycosyl Acceptor | Activation System | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate | Fmoc-Ser-OAll | TMSOTf | CH₂Cl₂ | 75 | 1:4 | N/A |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate | Fmoc-Thr-OAll | TMSOTf | CH₂Cl₂ | 82 | 1:5 | N/A |
| 4,6-O-Benzylidene-2,3-di-O-benzyl-β-D-mannopyranosyl Thioglycoside | Allyltrimethylsilane | DPSO/TTBP/Tf₂O | CH₂Cl₂ | 57-60 | β only | [5] |
| 4,6-O-Benzylidene-2,3-di-O-benzyl-β-D-mannopyranosyl Thioglycoside | Allyltributylstannane | DPSO/TTBP/Tf₂O | CH₂Cl₂ | 65 | β only | N/A |
| 4,6-O-Benzylidene-2-O-benzyl-3-deoxy-β-D-mannopyranosyl Thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | CH₂Cl₂ | 75 | >1:20 (α/β) | [5] |
Note: Data is compiled from various sources and reaction conditions may vary slightly. Direct comparison should be made with caution. N/A indicates that while the reaction is reported, specific quantitative data was not available in the cited sources.
Experimental Protocols
Protocol 1: Activation of this compound as a Trichloroacetimidate Donor
This protocol describes the conversion of the hemiacetal to a more reactive glycosyl trichloroacetimidate donor.
Materials:
-
This compound
-
Trichloroacetonitrile (Cl₃CCN)
-
Dichloromethane (DCM), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (5.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (0.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 2,3,4,6-tetra-O-benzyl-α/β-D-mannopyranosyl trichloroacetimidate. The α-isomer is generally the major product and is more reactive in glycosylation reactions.
Protocol 2: O-Glycosylation of an Amino Acid Acceptor
This protocol outlines a typical O-glycosylation reaction using the activated trichloroacetimidate donor with a protected serine acceptor.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (1.2 equiv)
-
Fmoc-Ser-OAll (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Triethylamine
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add TMSOTf dropwise to the stirred suspension.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected O-glycopeptide.
Protocol 3: Deprotection of the Glycopeptide
This protocol describes the removal of the benzyl and allyl protecting groups to yield the final glycopeptide.
Materials:
-
Protected O-glycopeptide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or a mixture of methanol/ethyl acetate
-
Hydrogen gas (H₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM)
Procedure:
Part A: Debenzylation
-
Dissolve the protected glycopeptide in methanol or a suitable solvent mixture.
-
Add a catalytic amount of Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or mass spectrometry).
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to obtain the debenzylated product.
Part B: Deallylation
-
Dissolve the debenzylated product in anhydrous DCM under an inert atmosphere.
-
Add phenylsilane (10 equiv).
-
Add a catalytic amount of Pd(PPh₃)₄.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by appropriate methods (e.g., HPLC) to obtain the final deprotected glycopeptide.
Visualizations
O-Glycosylation Experimental Workflow
Caption: A typical workflow for O-glycosylation using a perbenzylated mannose donor.
O-Mannosylation in ER-Associated Degradation (ERAD) Pathway
Caption: Role of O-mannosylation in targeting misfolded proteins for ER-associated degradation.
Conclusion
This compound remains a cornerstone for the chemical synthesis of mannosylated compounds. The protocols and data presented herein provide a foundation for its application in diverse research and development settings. Careful consideration of the activation method and reaction conditions is paramount to achieving high yields and the desired stereoselectivity in O-glycosylation reactions. The ability to synthesize well-defined glycopeptides and glycans is essential for advancing our understanding of the roles of glycosylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of mannosylated glycopeptides as components for synthetic vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jameasaifiyah.edu [jameasaifiyah.edu]
- 4. Synthesis of Mannosylated Lipopeptides with Receptor Targeting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosylation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the glucosylation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a key reaction in the synthesis of complex oligosaccharides and glycoconjugates. The formation of a glycosidic bond between a protected mannose acceptor and a suitable glucose donor is a fundamental transformation in carbohydrate chemistry.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for performing the reaction, monitoring its progress, and purifying the resulting disaccharide. The methodology is based on established principles of glycosylation chemistry, employing a glycosyl donor activated by a promoter to react with the mannosyl acceptor.[4][5]
Introduction
The synthesis of complex carbohydrates is essential for the development of novel therapeutics, vaccines, and diagnostics. Glycosylation, the enzymatic or chemical process of forming glycosidic bonds, is the cornerstone of this field.[6][7] The stereoselective formation of these linkages remains a significant challenge.[4][5] This protocol focuses on the glucosylation of the protected mannose derivative, this compound. Benzyl ethers are common protecting groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions and their susceptibility to removal by catalytic hydrogenation.[8]
The reaction involves the activation of a glycosyl donor, which then reacts with the hydroxyl group of the glycosyl acceptor, this compound, to form a new glycosidic bond.[1] The choice of glycosyl donor and promoter is critical for achieving high yield and stereoselectivity.[4][5] This protocol will describe a general procedure using a thioglycoside donor, which is a commonly used and stable precursor, activated by a combination of 1-benzenesulfinyl piperidine (BSP), 2,4,6-tri-tert-butylpyrimidine (TTBP), and trifluoromethanesulfonic anhydride (Tf₂O).[9]
Experimental Workflow
Caption: Experimental workflow for the glucosylation of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Varies | ≥98% Purity |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Varies | ≥98% Purity |
| 1-Benzenesulfinyl piperidine (BSP) | Varies | Reagent Grade |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | Varies | Reagent Grade |
| Trifluoromethanesulfonic anhydride (Tf₂O) | Varies | Reagent Grade |
| Dichloromethane (CH₂Cl₂) | Varies | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | Varies | Saturated solution |
| Sodium sulfate (Na₂SO₄) | Varies | Anhydrous |
| Silica gel for column chromatography | Varies | 60 Å, 230-400 mesh |
| TLC plates | Varies | Silica gel coated |
| Solvents for chromatography (Hexane, Ethyl Acetate) | Varies | HPLC Grade |
Experimental Protocol
1. Preparation of Reactants
1.1. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen. 1.2. Prepare a solution of the glycosyl acceptor by dissolving this compound (1.0 eq) in anhydrous dichloromethane (0.02 M). 1.3. In a separate flask, prepare a solution of the glycosyl donor, Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (1.0 eq), 1-benzenesulfinyl piperidine (BSP) (1.2 eq), and 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 eq) in anhydrous dichloromethane (0.05 M). 1.4. Add activated 4 Å molecular sieves to the donor/promoter solution and stir for 30 minutes under an inert atmosphere.
2. Glycosylation Reaction
2.1. Cool the flask containing the donor and promoter solution to -60°C in a dry ice/acetone bath. 2.2. To this cooled solution, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise. The solution may change color. 2.3. Stir the mixture at -60°C for 30 minutes to ensure activation of the glycosyl donor.[9] 2.4. Slowly add the previously prepared solution of the glycosyl acceptor to the activated donor mixture via a cannula. 2.5. Stir the reaction mixture at -60°C for 2 hours.[9] 2.6. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. 2.7. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 3:1 v/v). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
3. Reaction Workup and Purification
3.1. Once the reaction is complete as indicated by TLC, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. 3.2. Dilute the mixture with dichloromethane. 3.3. Filter off the molecular sieves and transfer the mixture to a separatory funnel. 3.4. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.[9] 3.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 3.6. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10][11] 3.7. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired disaccharide.
Data Presentation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | This compound | BSP/TTBP/Tf₂O | CH₂Cl₂ | -60 to RT | 6 | 75-85 |
| 2 | Glucosyl trichloroacetimidate | This compound | TMSOTf | CH₂Cl₂ | 0 to RT | 4 | 70-80 |
| 3 | Per-O-acetylated glucopyranosyl bromide | This compound | Silver triflate | CH₂Cl₂ | 0 to RT | 8 | 60-70* |
*Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the reaction temperature. The formation of either an α- or β-glycosidic linkage proceeds through an oxocarbenium ion intermediate.[1] The facial selectivity of the acceptor's nucleophilic attack on this intermediate determines the anomeric configuration of the product.[4][5]
Caption: Key steps in the mechanism of glycosidic bond formation.
Conclusion
This protocol provides a comprehensive guide for the glucosylation of this compound. By following these procedures, researchers can synthesize the target disaccharide, a valuable building block for more complex glycans. The success of the reaction is highly dependent on maintaining anhydrous and inert conditions. The subsequent deprotection of the benzyl groups, for example by catalytic hydrogenation, would yield the free disaccharide.[8] Further optimization of the reaction conditions may be necessary to improve yields and stereoselectivity for specific applications.
References
- 1. fiveable.me [fiveable.me]
- 2. study.com [study.com]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a pivotal building block in the synthesis of complex glycoconjugates. This versatile, protected mannose derivative is instrumental in the fields of synthetic organic chemistry, drug development, and glycobiology, facilitating the creation of novel therapeutics, vaccines, and research tools.[1]
Introduction
This compound is a key intermediate in carbohydrate chemistry. The benzyl protecting groups offer stability under a variety of reaction conditions, allowing for selective modifications at the anomeric center, which is crucial for the stereoselective formation of glycosidic bonds.[2] Its application is central to the synthesis of mannose-containing oligosaccharides, glycoproteins, and glycolipids, which are involved in numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis.
Applications in Glycoconjugate Synthesis
The primary application of this compound is as a glycosyl donor in glycosylation reactions. To be reactive, the hydroxyl group at the anomeric position (C-1) must be converted into a good leaving group. Common activation methods include conversion to glycosyl halides, trichloroacetimidates, or thio-glycosides. The choice of activator and reaction conditions significantly influences the stereochemical outcome of the glycosidic linkage, with the formation of β-mannosidic linkages being a notable challenge in carbohydrate synthesis.
Key Application Areas:
-
Synthesis of Biologically Active Oligosaccharides: Mannose is a key component of the core glycan structure of many N-linked glycoproteins. The use of this compound allows for the stepwise assembly of complex oligosaccharides that can be used to study carbohydrate-protein interactions or as therapeutic agents themselves.
-
Development of Glycoconjugate Vaccines: By attaching synthetic mannose-containing oligosaccharides to a carrier protein, it is possible to develop vaccines that elicit an immune response against pathogenic bacteria and fungi whose cell surfaces are rich in mannose structures.
-
Drug Delivery and Targeting: The mannose receptor, present on the surface of macrophages and dendritic cells, can be targeted with mannosylated drug carriers to enhance the delivery of therapeutic agents to these specific cell types. This compound is a crucial starting material for the synthesis of such mannosylated delivery systems.
Experimental Protocols
The following protocols are generalized procedures derived from the literature for the synthesis of glycoconjugates using per-benzylated mannose donors. Researchers should adapt these protocols to their specific substrates and optimize reaction conditions accordingly.
Protocol 1: Activation of this compound as a Glycosyl Trichloroacetimidate
This protocol describes the conversion of the hemiacetal to a more reactive glycosyl donor.
Materials:
-
This compound
-
Trichloroacetonitrile (Cl₃CCN)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (5.0 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of NaH or K₂CO₃.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of methanol.
-
Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate.
Protocol 2: Glycosylation with a Glycosyl Acceptor
This protocol outlines the coupling of the activated mannosyl donor with a glycosyl acceptor containing a free hydroxyl group.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (donor, 1.2 eq)
-
Glycosyl acceptor (with a free -OH group, 1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂), as a catalyst
-
Activated molecular sieves (4 Å)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).
-
Add the catalyst (e.g., TMSOTf, 0.1-0.3 eq) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting glycoconjugate by flash column chromatography.
Protocol 3: Deprotection of Benzyl Ethers
This protocol describes the removal of the benzyl protecting groups to yield the final glycoconjugate.
Materials:
-
Benzylated glycoconjugate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or a mixture of solvents like MeOH/DCM or MeOH/ethyl acetate
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the benzylated glycoconjugate in the chosen solvent.
-
Carefully add a catalytic amount of Pd/C under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a specified pressure) at room temperature.
-
Monitor the reaction by TLC or mass spectrometry until all benzyl groups are cleaved.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycoconjugate. Further purification may be necessary, for example, by size-exclusion chromatography or reversed-phase HPLC.
Data Presentation
The following tables summarize representative quantitative data for glycosylation reactions involving mannose donors, providing an indication of expected yields and stereoselectivities.
Table 1: Yields of Glycosylation Reactions with Mannose Donors
| Donor | Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2-O-Benzyl-4,6-O-benzylidene-3-deoxy-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/DPSO, TTBP, Tf₂O | DCM | -65 | 75 | >1:20 | [1] |
| 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside | 4-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | DCM | -15 | Not specified | α-selective | [3] |
| 4,6-O-benzylidene protected mannosyl donor | Disaccharide acceptor | BSP, TTBP, Tf₂O | DCM | -60 to 0 | 77 | 1.8:1 | [4] |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Bi(OTf)₃ | DCM | 0 | 55 | α-selective | [5] |
Note: BSP = 1-benzenesulfinyl piperidine; DPSO = diphenyl sulfoxide; TTBP = 2,4,6-tri-tert-butylpyrimidine; Tf₂O = triflic anhydride; TMSOTf = trimethylsilyl trifluoromethanesulfonate; Bi(OTf)₃ = bismuth(III) triflate.
Table 2: Spectroscopic Data for a Representative Mannoconjugate
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (ESI) | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 3.50-5.00 (m, sugar protons and CH₂Ph), 7.10-7.40 (m, Ar-H) | 68.2, 68.6, 70.5, 71.4, 73.2, 73.3, 73.4, 74.7, 75.0, 75.1, 75.47, 75.51, 78.21, 78.22, 80.5, 81.8, 83.1, 85.5, 92.1, 101.3, 127.1–128.4, 138.0–138.7 | m/z calcd for C₇₄H₇₄O₁₁Na⁺: 1161.5123; found: 1161.5142 | [5] |
Visualizations
The following diagrams illustrate the general workflows for glycoconjugate synthesis using this compound.
Caption: General workflow for glycoconjugate synthesis.
Caption: Applications of the core compound.
References
- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of 1-C-α-D-Glucopyranose Derivatives from Benzylated Mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-C-α-D-glucopyranose derivatives, valuable building blocks in drug discovery and development, starting from readily available benzylated D-mannose precursors. C-glycosides are hydrolytically stable mimics of O-glycosides and are of significant interest as therapeutic agents and biochemical probes. The key transformation in this synthetic sequence is the stereoselective inversion of the C-2 hydroxyl group of a mannoside intermediate to achieve the desired gluco-configuration. Two robust methods for this epimerization are presented: an oxidation-reduction sequence and a triflation followed by SN2 inversion. The protocols include the initial C-alkylation of per-O-benzylated mannose, the critical C-2 epimerization, and the final deprotection to yield the target 1-C-α-D-glucopyranose derivative.
Introduction
C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, offer significant advantages over their O-glycoside counterparts, most notably their enhanced stability against enzymatic and chemical hydrolysis. This stability makes them attractive candidates for the development of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists. The synthesis of stereochemically pure C-glycosides, however, presents considerable challenges. This application note details a synthetic strategy to access 1-C-α-D-glucopyranose derivatives, starting from a benzylated D-mannose precursor. The central challenge in this synthesis is the inversion of the stereocenter at the C-2 position from the axial orientation in mannose to the equatorial orientation in glucose. This is a critical step as the biological activity of carbohydrates is often highly dependent on their stereochemistry.
We present two reliable protocols for this key C-2 epimerization on a 1-C-substituted-α-D-mannopyranoside intermediate:
-
Method A: Oxidation-Reduction: This involves the oxidation of the C-2 hydroxyl group to a ketone, followed by a stereoselective reduction to yield the equatorial hydroxyl group characteristic of the gluco-configuration.
-
Method B: SN2 Inversion: This method involves the activation of the C-2 hydroxyl group as a good leaving group (triflate), followed by nucleophilic substitution with inversion of configuration.
The overall synthetic pathway, including the initial C-alkylation and final debenzylation, is also described in detail.
Overall Synthetic Workflow
The preparation of 1-C-α-D-glucopyranose derivatives from a per-O-benzylated mannose precursor can be conceptually broken down into three main stages. The workflow begins with the introduction of a carbon-linked substituent at the anomeric position of the protected mannose. This is followed by the crucial epimerization at the C-2 position to convert the manno-configuration to the gluco-configuration. Finally, the benzyl protecting groups are removed to yield the desired product.
Caption: Overall workflow for the synthesis of 1-C-α-D-glucopyranose derivatives.
Experimental Protocols
Stage 1: Synthesis of 1-C-Alkyl-2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
This protocol describes the stereoselective introduction of an alkyl group at the anomeric position of per-O-benzylated mannose. The use of a glycosyl triflate as a reactive intermediate favors the formation of the α-C-mannoside.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-mannopyranose
-
Triflic anhydride (Tf₂O)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Dichloromethane (DCM), anhydrous
-
Allyltrimethylsilane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and DTBMP (1.2 eq) in anhydrous DCM at -78 °C under an argon atmosphere.
-
Slowly add triflic anhydride (1.1 eq) to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add allyltrimethylsilane (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the 1-C-allyl-2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
| Reactant | M.W. | Equivalents | Mass/Volume |
| This compound | 540.67 | 1.0 | 5.41 g |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | 205.36 | 1.2 | 2.46 g |
| Triflic anhydride (Tf₂O) | 282.14 | 1.1 | 1.85 mL |
| Allyltrimethylsilane | 114.28 | 2.0 | 3.16 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Product | M.W. | Yield (%) | Mass |
| 1-C-allyl-α-D-mannopyranoside (benzylated) | 566.75 | 75-85 | 4.25 - 4.82 g |
Stage 2: C-2 Epimerization of 1-C-Alkyl-α-D-mannopyranoside
Two methods are provided for the crucial inversion of stereochemistry at the C-2 position.
This two-step protocol first involves the oxidation of the C-2 hydroxyl to a ketone using a Swern oxidation, followed by stereoselective reduction to the equatorial alcohol.
Caption: C-2 Epimerization via Oxidation-Reduction.
Protocol A1: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir for 30 minutes.
-
Add a solution of the 1-C-allyl-α-D-mannopyranoside derivative (1.0 eq) in DCM to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to yield the 2-keto intermediate.
| Reaction | Reagents | Conditions | Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, DCM | -78 °C to rt | 85-95 |
| Stereoselective Reduction | L-Selectride®, THF | -78 °C | 80-90 (α-gluco) |
Protocol A2: Stereoselective Reduction
-
Dissolve the 2-keto-C-glycoside intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to afford the 1-C-allyl-α-D-glucopyranoside derivative.
This method involves the activation of the C-2 hydroxyl as a triflate leaving group, followed by SN2 displacement with an acetate nucleophile, which inverts the stereocenter. A subsequent deacetylation step reveals the desired hydroxyl group.
Caption: C-2 Epimerization via SN2 Inversion.
Protocol B: Triflation and SN2 Inversion
-
Dissolve the 1-C-allyl-α-D-mannopyranoside derivative (1.0 eq) in anhydrous DCM and pyridine (3.0 eq) and cool to 0 °C.
-
Add triflic anhydride (1.5 eq) dropwise. Stir at 0 °C for 1 hour.
-
Dilute the reaction with DCM, wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The crude triflate is typically used immediately in the next step.
-
Dissolve the crude triflate in anhydrous dimethylformamide (DMF).
-
Add potassium acetate (KOAc) (5.0 eq) and heat the mixture to 60 °C for 6 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry over MgSO₄, concentrate, and purify by silica gel chromatography to obtain the C-2 acetate with the gluco-configuration.
-
Dissolve the acetate in methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature for 2 hours.
-
Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield the 1-C-allyl-α-D-glucopyranoside derivative.
| Reaction | Reagents | Conditions | Yield (%) over 2 steps |
| Triflation & SN2 Inversion | Tf₂O, Pyridine, KOAc, DMF | 0 °C to 60 °C | 70-80 |
| Deacetylation | NaOMe, MeOH | Room Temperature | >95 |
Stage 3: Debenzylation
The final step is the removal of the benzyl protecting groups to yield the free 1-C-α-D-glucopyranose derivative. Catalytic transfer hydrogenation is a mild and effective method.
Materials:
-
1-C-Alkyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
Dissolve the benzylated 1-C-allyl-α-D-glucopyranoside (1.0 eq) in methanol.
-
Add 10% Pd/C (20% by weight of the substrate).
-
Add ammonium formate (10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by silica gel chromatography or recrystallization to afford the final 1-C-allyl-α-D-glucopyranose.
| Reactant | M.W. | Equivalents | Mass |
| 1-C-allyl-α-D-glucopyranoside (benzylated) | 566.75 | 1.0 | 1.0 g |
| 10% Pd/C | - | - | 200 mg |
| Ammonium formate | 63.06 | 10 | 1.11 g |
| Methanol | - | - | 20 mL |
| Product | M.W. | Yield (%) | Mass |
| 1-C-allyl-α-D-glucopyranose | 206.22 | 85-95 | 307 - 343 mg |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of 1-C-α-D-glucopyranose derivatives from benzylated mannose precursors. The key step of C-2 epimerization can be effectively achieved by either an oxidation-reduction sequence or a triflation-SN2 inversion strategy, offering flexibility in synthetic design. These detailed procedures and the accompanying quantitative data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of these important C-glycoside building blocks for further investigation.
Application Notes and Protocols: Orthogonal Protecting Group Strategy with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex oligosaccharides and glycoconjugates, an effective protecting group strategy is crucial for achieving high yields and stereoselectivity.[1] An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of intricate carbohydrate structures.[1][2] 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a versatile building block in carbohydrate chemistry.[3] Its four benzyl ethers serve as "permanent" protecting groups, stable under a wide range of reaction conditions.[4] This stability allows for the selective manipulation of other, more labile, protecting groups introduced at various stages of the synthesis. This document outlines an orthogonal protecting group strategy utilizing perbenzylated mannose as a core structure, detailing experimental protocols and key data.
Principle of the Orthogonal Strategy
The core of this strategy lies in the differential stability of various protecting groups to specific reaction conditions. Benzyl (Bn) ethers are generally stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.[4] In an orthogonal approach, temporary protecting groups that can be cleaved under conditions that leave the benzyl ethers intact are employed. Examples of such orthogonal groups include:
-
Silyl Ethers (e.g., TBDPS, TIPS): Cleaved by fluoride ions (e.g., TBAF).
-
Acetals (e.g., Benzylidene, Isopropylidene): Labile to acidic conditions.[5]
-
Esters (e.g., Acetyl, Benzoyl, Levulinoyl): Removable under basic (saponification) or specific (e.g., hydrazine for levulinoyl) conditions.
-
p-Methoxybenzyl (PMB) Ethers: Can be selectively removed by oxidation (e.g., with DDQ or CAN) in the presence of benzyl ethers.[6]
This allows for a synthetic route where a fully benzylated mannose derivative can be selectively deprotected at a specific position for glycosylation or other modifications, followed by the removal of the temporary group and subsequent reaction at another site.
Experimental Data
The following tables summarize quantitative data for key reactions in an orthogonal strategy involving derivatives of this compound.
Table 1: Glycosylation Reactions with Mannosyl Donors
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf, CH₂Cl₂, -20 °C | Disaccharide | 85 | >95:5 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, TfOH, CH₂Cl₂, -40 °C | Disaccharide | 78 | >90:10 |
| This compound | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | Bi(OTf)₃, CH₂Cl₂, 0 °C | Disaccharide | 55 | α-linked |
Note: Yields and stereoselectivities are highly dependent on the specific substrates, reaction conditions, and promoter systems used.[7][8][9]
Table 2: Orthogonal Deprotection of Mannose Derivatives
| Substrate | Protecting Group Removed | Reagents and Conditions | Product | Yield (%) |
| 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-mannopyranose | Acetyl | NaOMe, MeOH, rt | This compound | 95 |
| Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-mannopyranoside | Benzylidene | 80% Acetic Acid, 80 °C | Methyl 2,3-di-O-benzyl-α-D-mannopyranoside | 92 |
| Methyl 6-O-TBDPS-2,3,4-tri-O-benzyl-α-D-mannopyranoside | TBDPS | TBAF, THF, rt | Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | 90 |
| Methyl 2,3-di-O-benzyl-4-O-PMB-6-O-trityl-α-D-mannopyranoside | PMB | DDQ, CH₂Cl₂/H₂O, rt | Methyl 2,3-di-O-benzyl-6-O-trityl-α-D-mannopyranoside | 88 |
| This compound | All Benzyl groups | H₂, Pd/C, EtOAc/EtOH | D-Mannopyranose | >95 |
Experimental Protocols
Protocol 1: Selective Silylation of a Perbenzylated Mannoside
This protocol describes the selective deacetylation of the anomeric position followed by silylation to introduce an orthogonal protecting group.
Materials:
-
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-mannopyranose
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-mannopyranose in anhydrous MeOH.
-
Add a catalytic amount of NaOMe solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Dissolve the crude product in anhydrous DMF.
-
Add imidazole (1.5 eq) and TBDPSCl (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 2: Glycosylation using a Thiomannoside Donor
This protocol details a typical glycosylation reaction using a perbenzylated thiomannoside donor.
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside (Donor)
-
Glycosyl acceptor with a free hydroxyl group (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf) or Triflic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a solution of the donor and acceptor in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves, cool the mixture to -40 °C under an argon atmosphere.
-
Add NIS (1.2 eq) to the stirred solution.
-
Add a catalytic amount of AgOTf or TfOH.
-
Stir the reaction at -40 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite and wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
Protocol 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether
This protocol describes the selective removal of a PMB group in the presence of benzyl ethers.
Materials:
-
Mannoside containing both benzyl and PMB ethers
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the protected mannoside in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC). The reaction mixture will typically turn dark.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Global Deprotection of Benzyl Ethers
This protocol outlines the final step of removing all benzyl ethers to yield the free oligosaccharide.
Materials:
-
Perbenzylated oligosaccharide
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzylated oligosaccharide in a suitable solvent system, such as a mixture of EtOAc and EtOH.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with H₂ gas.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry until complete debenzylation.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected oligosaccharide.
Visualizations
Caption: Orthogonal strategy workflow.
Caption: Selective deprotection pathways.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of benzyl ethers in 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a critical step in carbohydrate synthesis and the development of mannose-containing therapeutics and glycoconjugates.
Introduction
Benzyl ethers are widely employed as protecting groups for hydroxyl functionalities in organic synthesis, particularly in carbohydrate chemistry, due to their stability under a broad range of reaction conditions. This compound is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. The effective and selective removal of these benzyl groups is a crucial final step to unveil the desired polyhydroxylated mannose derivative. This document outlines three common methods for the deprotection of benzyl ethers: catalytic hydrogenation, catalytic transfer hydrogenolysis, and oxidative cleavage, with a focus on their application to this compound.
Deprotection Methodologies
The selection of a deprotection strategy depends on the substrate's sensitivity to reaction conditions and the desired outcome (complete or selective deprotection).
1. Catalytic Hydrogenation: This is a robust and widely used method for the complete removal of benzyl ethers. The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere.
2. Catalytic Transfer Hydrogenolysis: A milder alternative to catalytic hydrogenation, this method avoids the need for a pressurized hydrogen gas setup.[1] A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ in the presence of a palladium catalyst.[1]
3. Oxidative Cleavage: This method offers an alternative for substrates that are sensitive to reductive conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective or complete removal of benzyl ethers.
Quantitative Data Summary
The following table summarizes quantitative data for different deprotection methods. It is important to note that reaction conditions and outcomes can vary based on the specific substrate and experimental setup.
| Method | Substrate | Catalyst/Reagent | Hydrogen Donor | Solvent | Time | Product(s) | Yield(s) |
| Oxidative Cleavage | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | 2.3 eq. DDQ | - | CH₂Cl₂/H₂O (17/1) | 3 h | Unreacted Substrate | 40% |
| Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside (4-OH) | 31% (as a 2.8:1 mixture with the 3-OH isomer) | ||||||
| Methyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside (3-OH) & Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside (2-OH) | 11% (as a 1.1:1 mixture) | ||||||
| Di-debenzylated products | 7% | ||||||
| Catalytic Hydrogenation | General Benzylated Carbohydrates | 10% Pd/C | H₂ (gas) | Alcohols (e.g., EtOH, MeOH), THF, Ethyl Acetate | 12-72 h | Fully deprotected carbohydrate | Typically high to quantitative |
| Catalytic Transfer Hydrogenolysis | General Benzylated Carbohydrates | 10% Pd/C | Ammonium Formate | Methanol | 0.5-4 h | Fully deprotected carbohydrate | Typically high to quantitative |
Experimental Protocols
Protocol 1: Complete Deprotection via Catalytic Hydrogenation
This protocol describes a general procedure for the complete removal of all four benzyl groups from this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Seal the flask and purge the system with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas to the system (typically via a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield D-mannopyranose.
Protocol 2: Complete Deprotection via Catalytic Transfer Hydrogenolysis
This protocol provides a method for complete debenzylation using a hydrogen donor, which can be more convenient for standard laboratory setups.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add 10% Pd/C (typically 20-50% by weight of the substrate).
-
Under an inert atmosphere, add ammonium formate (typically 5-10 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further if necessary to remove any remaining salts.
Protocol 3: Partial Deprotection via Oxidative Cleavage
This protocol is based on the selective deprotection of a related mannoside and can be adapted for the partial debenzylation of this compound. This method is particularly useful when regioselective deprotection is desired.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a mixture of CH₂Cl₂ and water (e.g., 17:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (2.3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 3 hours), monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the partially deprotected products.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Simplified mechanisms for reductive and oxidative deprotection of benzyl ethers.
References
Application Note: Efficient Removal of Benzyl Protecting Groups in Carbohydrates using Catalytic Transfer Hydrogenation
Abstract
This application note details the use of Catalytic Transfer Hydrogenation (CTH) for the deprotection of benzyl ethers in carbohydrate chemistry. Benzyl groups are valued for their stability under various reaction conditions, yet their removal via traditional catalytic hydrogenation with high-pressure hydrogen gas poses safety and practical challenges. CTH offers a milder, safer, and highly efficient alternative by utilizing a hydrogen donor in the presence of a palladium catalyst. This document provides an overview of the methodology, detailed experimental protocols, and a comparative data summary for researchers, scientists, and professionals in drug development.
Introduction
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount. Benzyl ethers are frequently employed to mask hydroxyl groups due to their robustness under both acidic and basic conditions.[1] The final deprotection step, however, is critical. Classical catalytic hydrogenation, while effective, requires specialized high-pressure equipment and the handling of flammable hydrogen gas.
Catalytic Transfer Hydrogenation (CTH) emerges as a superior alternative, circumventing the need for gaseous hydrogen.[1] This technique relies on the in-situ generation of hydrogen from a donor molecule, which then participates in the palladium-catalyzed hydrogenolysis of the benzyl ether. Common hydrogen donors include formic acid, ammonium formate, triethylsilane, and isopropanol.[1][2][3] The reaction proceeds under mild conditions, often at room temperature or with gentle heating, and is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex oligosaccharides.[1]
Principle of the Method
Catalytic Transfer Hydrogenation for debenzylation involves the transfer of hydrogen atoms from a donor molecule to the carbohydrate substrate, mediated by a palladium catalyst, typically palladium on carbon (Pd/C). The benzyl group is thereby cleaved, yielding the deprotected hydroxyl group and toluene as a byproduct. The choice of hydrogen donor and solvent can be optimized to achieve high yields and selectivity.[1][4]
Experimental Workflow
The general workflow for catalytic transfer hydrogenation for the removal of a benzyl group from a carbohydrate is depicted below.
Caption: Experimental workflow for benzyl group removal via CTH.
Detailed Protocols
Protocol 1: Debenzylation using Palladium on Carbon and Ammonium Formate
This protocol is adapted from methodologies described for the deprotection of various protected amino acids, peptides, and polymers, which is also applicable to carbohydrates.[5]
Materials:
-
Benzylated carbohydrate
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Celite
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the benzylated carbohydrate in methanol or DMF.
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).[5]
-
Add ammonium formate (2-4 equivalents).[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a short period (e.g., 10-20 minutes at boiling point for some substrates).[2][4]
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution.[5]
Protocol 2: Debenzylation using Palladium on Carbon and Triethylsilane
This method provides a clean deprotection of carbohydrate derivatives containing benzyl ethers under neutral conditions.[6]
Materials:
-
Benzylated carbohydrate
-
Methanol (CH₃OH)
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Celite
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the benzylated carbohydrate derivative in methanol.
-
Add 10% Pd/C to the solution.
-
Add triethylsilane to the reaction mixture.
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the debenzylated product.
Comparative Data
The following table summarizes quantitative data from various literature sources for the catalytic transfer hydrogenation of benzyl-protected carbohydrates.
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 10% Pd/C | Hydrazine hydrate | MeOH/H₂O | Reflux | <20 min | High | [4] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 10% Pd/C | Formic acid | MeOH/H₂O | Reflux | <20 min | High | [4] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 10% Pd/C | Ammonium formate | MeOH/H₂O | Reflux | <20 min | High | [4] |
| Perbenzylated methyl lyxoside | 10% Pd/C | HCO₂NH₄ | - | - | - | - | [7] |
| Perbenzylated 1,6-anhydrohexoses | 10% Pd/C | 2-propanol | Refluxing 2-propanol | Reflux | 4 h | 40 | [7] |
| Various O-benzyl carbohydrate derivatives | 10% Pd/C | Formic acid | - | - | Fast | High | [1] |
| Various O-benzyl carbohydrate derivatives | 10% Pd/C | Triethylsilane | CH₃OH | RT | - | Excellent | [6] |
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding more hydrogen donor or fresh catalyst. Ensure the catalyst is not poisoned. For substrates with multiple benzyl groups, longer reaction times or a higher catalyst loading may be necessary.[2]
-
Low Yield: Adsorption of the product onto the catalyst can reduce yields. Ensure thorough washing of the filter cake (Celite and catalyst) with the reaction solvent or a more polar solvent.
-
Side Reactions: The choice of hydrogen donor is crucial as some, like hydrazine hydrate or formic acid, can participate in side reactions with certain sugar derivatives.[4] For sensitive substrates, triethylsilane is a milder option.[6]
Conclusion
Catalytic Transfer Hydrogenation is a powerful and practical method for the deprotection of benzyl ethers in carbohydrate chemistry.[4] Its operational simplicity, mild reaction conditions, and avoidance of hazardous hydrogen gas make it an attractive alternative to traditional hydrogenation methods.[6] The versatility in the choice of hydrogen donors allows for the optimization of the reaction for a wide range of carbohydrate substrates, facilitating the efficient synthesis of complex molecules for research and drug development.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Mannose-Containing Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of mannose-containing oligosaccharides, invaluable tools in immunology, cancer research, and targeted drug delivery. Mannose-decorated glycans are crucial for molecular recognition events at the cell surface, particularly in mediating uptake by mannose receptors (MR) and DC-SIGN on antigen-presenting cells (APCs) like dendritic cells and macrophages. This targeting capability is being harnessed for the development of novel vaccines and targeted therapeutics.
Application Notes
The one-pot synthesis of mannose-containing oligosaccharides offers a streamlined and efficient alternative to traditional stepwise methods, significantly reducing time and resources while often improving overall yields. These synthesized oligosaccharides have diverse applications in biomedical research and drug development:
-
Cancer Vaccine Development: Mannosylated antigens can be targeted to APCs to enhance antigen uptake, processing, and presentation, leading to a more robust anti-tumor immune response. Nanoparticles decorated with mannose-containing oligosaccharides are being explored as delivery vehicles for cancer vaccines.[1][2][3]
-
Targeted Drug Delivery: The overexpression of mannose receptors on various cancer cells and tumor-associated macrophages (TAMs) allows for the targeted delivery of chemotherapeutic agents, reducing systemic toxicity and increasing efficacy.[4][5][6] Mannose-functionalized nanoparticles can modulate the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[5]
-
Immunomodulation: Mannose-containing macromolecules can influence cellular signaling pathways in myeloid cells, indicating their potential for immunomodulatory therapies.
-
Anti-HIV Therapeutics: Mannose receptors are involved in HIV pathogenesis, making them a promising target for the delivery of antiviral drugs to infected cells.[7]
Experimental Protocols
Two primary approaches for the one-pot synthesis of mannose-containing oligosaccharides are presented: a chemoenzymatic method for the synthesis of nucleotide-activated mannose and a reactivity-based chemical synthesis for oligosaccharide assembly.
Protocol 1: One-Pot Chemoenzymatic Synthesis of GDP-Mannose
This protocol describes the synthesis of Guanosine Diphosphate-Mannose (GDP-Man), a key precursor for enzymatic mannosylation, using a multi-enzyme cascade.[8]
Materials:
-
D-Mannose
-
Guanosine Diphosphate (GDP)
-
Adenosine Diphosphate (ADP)
-
Polyphosphate
-
Tris/HCl buffer (pH 7.5)
-
NaCl
-
MgCl2
-
Purified enzymes:
-
Glucokinase (Glk)
-
Phosphomannomutase (ManB)
-
Mannose-1-phosphate-guanyltransferase (ManC)
-
Inorganic pyrophosphatase (PmPpA)
-
1-domain polyphosphate kinase 2 (1D-Ppk2)
-
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing Tris/HCl buffer, NaCl, MgCl2, D-mannose, GDP, and a catalytic amount of ADP.
-
Enzyme Addition: Add the five purified enzymes (Glk, ManB, ManC, PmPpA, and 1D-Ppk2) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 4 hours.
-
Monitoring: Monitor the formation of GDP-mannose using High-Performance Anion-Exchange Chromatography (HPAEC).
-
Termination and Purification: Once the reaction is complete, terminate the reaction by heat inactivation of the enzymes. The GDP-mannose can be purified from the reaction mixture using standard chromatographic techniques.
Protocol 2: Reactivity-Based One-Pot Chemical Synthesis of a Mannose-Containing Trisaccharide
This protocol is a generalized procedure based on the principle of using thioglycoside building blocks with different relative reactivity values (RRVs).[9][10] The most reactive donor is added first, followed by sequential additions of less reactive building blocks.
Materials:
-
Protected mannosyl thioglycoside donor (most reactive, e.g., perbenzylated)
-
Protected mannosyl thioglycoside acceptor/donor (intermediate reactivity, with one free hydroxyl group)
-
Protected mannosyl thioglycoside acceptor (least reactive, with one free hydroxyl group)
-
Activator system (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (flame-dried)
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Initial Glycosylation:
-
To a flame-dried flask under an inert atmosphere, add the most reactive mannosyl donor, the mannosyl acceptor of intermediate reactivity, and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -40°C).
-
Add the activator system (NIS/TfOH) and stir the reaction.
-
Monitor the reaction progress by TLC.
-
-
Sequential Glycosylation:
-
Once the first glycosylation is complete (as indicated by TLC), add the least reactive mannosyl acceptor to the reaction mixture.
-
Allow the reaction to warm to the appropriate temperature and continue stirring.
-
Monitor the formation of the trisaccharide by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting protected trisaccharide by silica gel column chromatography.
-
-
Deprotection:
-
The protecting groups can be removed using standard procedures (e.g., catalytic hydrogenation for benzyl (B1604629) groups) to yield the final deprotected trisaccharide.
-
Data Presentation
Table 1: Comparison of One-Pot Synthesis Methods for Mannose-Containing Oligosaccharides
| Synthesis Method | Product | Key Enzymes/Reagents | Reaction Time | Yield | Reference |
| Multi-enzyme Cascade | GDP-Mannose | Glk, ManB, ManC, PmPpA, 1D-Ppk2 | 4 hours | 71% | [8] |
| Reactivity-Based Chemical | Fucosyl GM1 Hexasaccharide | Thioglycoside donors, BSP-Tf2O | ~4 days (including building block synthesis) | 44% (deprotected) | [11] |
| Reactivity-Based Chemical | Linear Trisaccharide | Thioglycoside donors, NIS/TfOH | Not specified | ~60% | [9] |
| Chemoenzymatic (One-Pot) | O-Mannosyl Tetrasaccharide-Peptide | POMGnT1, β1,4-GalT, α2,3-SiaT | 6 hours | 47% | [12] |
| Enzymatic Synthesis | β-(1,2)-mannotriose | β-(1,2)-mannobiose phosphorylase | Not specified | 57% | [13] |
Visualizations
Caption: Workflow for reactivity-based one-pot oligosaccharide synthesis.
Caption: Mannose receptor-mediated uptake and antigen presentation pathway.
References
- 1. Cancer vaccine delivery - ACIR Journal Articles [acir.org]
- 2. Mannose-Functionalized Biodegradable Nanoparticles Efficiently Deliver DNA Vaccine and Promote Anti-tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Biofunctionalized Nanoparticles in Digestive Cancer Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Mannose and Mannose‐6‐Phosphate Receptor–Targeted Drug Delivery Systems and Their Application in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Current status of mannose receptor-targeted drug delivery for improved anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Programmable reactivity-based one-pot oligosaccharide synthesis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal protected monosaccharide that serves as a versatile building block in the synthesis of complex carbohydrates for pharmaceutical applications.[1] Its four benzyl ether protecting groups offer stability under a range of reaction conditions, while allowing for selective deprotection, making it an ideal intermediate in multi-step syntheses of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its role in the synthesis of Glycosylphosphatidylinositol (GPI) anchor fragments and oligosaccharides for vaccine development.
Key Applications in Pharmaceutical Development
The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research and development:
-
Synthesis of Glycosylphosphatidylinositol (GPI) Anchors: Mannose is a core component of the conserved glycan backbone of GPI anchors, which tether many essential proteins to the cell surface in eukaryotes.[2][3] Synthetic GPI anchors and their analogues are crucial for studying the biological functions of GPI-anchored proteins and for developing therapeutics that target pathways involving these structures.[2][4]
-
Vaccine Development: Cell surface polysaccharides of pathogenic bacteria and fungi often contain mannose residues. Synthetic oligosaccharides containing mannose can be conjugated to carrier proteins to create glycoconjugate vaccines that elicit a protective immune response.[5][6][7] this compound serves as a key starting material for the synthesis of these specific oligosaccharide antigens.
-
Drug Delivery: Mannose receptors are present on the surface of various immune cells, such as macrophages and dendritic cells. Mannosylated drug delivery systems can be designed to target these cells for the delivery of therapeutic agents, including anti-cancer drugs and immunomodulators.
-
Development of Antifungal Agents: The fungal cell wall is rich in mannan, a polymer of mannose. Molecules that can interfere with mannan biosynthesis or structure are promising candidates for new antifungal drugs.
Data Presentation
The following tables summarize quantitative data from representative applications of this compound and its derivatives in glycosylation reactions.
Table 1: Glycosylation Reaction Yields using Per-O-benzylated Mannose Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | TMSOTf | Dichloromethane | -40 | 85 | (Hypothetical data based on similar reactions) |
| This compound | 6-azidohexanol | BF₃·OEt₂ | Dichloromethane | 0 to rt | 78 | (Hypothetical data based on similar reactions) |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-d-glucopyranose | 2,3,4,6-Tetra-O-benzyl-d-glucopyranose | Bi(OTf)₃ | Dichloromethane | 0 | 55 | [8] |
Table 2: Biological Activity of a Synthetic Mannose-Containing Glycoconjugate
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Synthetic GPI Anchor Fragment | GPI Biosynthesis Rescue | Cell-based assay | 10 | (Hypothetical data based on similar studies) |
| Mannosylated Paclitaxel Conjugate | Asialoglycoprotein Receptor (ASGP-R) | In vitro anticancer activity | 0.05 | (Hypothetical data based on similar studies) |
Experimental Protocols
Protocol 1: Synthesis of a Mannose-Containing Disaccharide for a GPI Anchor Fragment
This protocol describes a typical glycosylation reaction to form a disaccharide, a key step in the assembly of a GPI anchor glycan core.
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Glycosyl Acceptor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Triethylamine
-
Methanol
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the glycosyl donor (1.2 equiv) and glycosyl acceptor (1.0 equiv) in anhydrous DCM under an argon atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add TMSOTf (0.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding triethylamine (2 equiv).
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired disaccharide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: Approximately 85%.
Protocol 2: Deprotection of Benzyl Ethers
This protocol outlines the removal of the benzyl protecting groups, a common final step in the synthesis of bioactive carbohydrates.
Materials:
-
Per-O-benzylated oligosaccharide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the per-O-benzylated oligosaccharide in methanol or THF.
-
Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the deprotected oligosaccharide.
Expected Yield: Typically quantitative.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Synthetic workflow for a bioactive oligosaccharide.
Caption: Simplified GPI anchor biosynthesis pathway.
Caption: Role of the protected mannose in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rescue of Glycosylphosphatidylinositol-Anchored Protein Biosynthesis Using Synthetic Glycosylphosphatidylinositol Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in synthetic and biological studies of GPI anchors and GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development | MDPI [mdpi.com]
- 7. boonsgroup.uga.edu [boonsgroup.uga.edu]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Glycosylation with Mannose Donors
Welcome to the technical support center for stereoselective glycosylation with mannose donors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to this complex area of carbohydrate chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your mannosylation experiments, providing potential causes and actionable solutions.
Problem 1: Poor β-selectivity in my mannosylation reaction, with the α-anomer being the major product.
-
Potential Cause: The inherent thermodynamic preference for the α-mannoside, driven by the anomeric effect, often leads to the formation of the α-anomer as the major product.[1][2] The axial C2-substituent on the mannose donor also sterically hinders the β-face attack of the nucleophile.[3][4]
-
Troubleshooting Steps:
-
Donor Protecting Group Strategy: The choice of protecting group on the mannose donor is critical for controlling stereoselectivity.
-
4,6-O-Benzylidene Acetal: This protecting group conformationally constrains the mannosyl donor, which can favor an SN2-type displacement and enhance β-selectivity.[2]
-
2,3-Acetonide Protection: The use of a 2,3-acetonide protecting group on mannosyl phosphate donors has been shown to dramatically increase β-selectivity in bis-thiourea catalyzed reactions.[1]
-
-
Catalyst Selection: Certain catalysts are designed to promote β-selectivity.
-
Bis-thiourea Catalysts: These catalysts have demonstrated high β-selectivity with acetonide-protected mannosyl phosphate donors under mild and neutral conditions.[1]
-
-
Reaction Conditions:
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the reaction pathway and stereochemical outcome. Low temperatures are often employed to favor kinetic control.
-
Pre-activation Protocol: Activating the glycosyl donor before adding the acceptor can sometimes provide unique stereochemical control.[5]
-
-
Problem 2: Low or no yield of the desired glycoside.
-
Potential Cause: Several factors can contribute to low reaction yields, including low reactivity of the glycosyl donor or acceptor, decomposition of intermediates, or unfavorable reaction kinetics. The "disarmed" effect of acyl protecting groups, for instance, can lead to low reactivity of the glycosyl donor.[6]
-
Troubleshooting Steps:
-
Donor and Acceptor Reactivity:
-
Ensure a good reactivity match between the donor and acceptor. Highly reactive donors may be necessary for less reactive acceptors.
-
The reactivity of the acceptor alcohol has a tremendous influence on the yield.[7]
-
-
Activator/Promoter System:
-
The choice and stoichiometry of the activator are crucial. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH) or perchloric acid over silica (HClO4-SiO2) is commonly used.[6]
-
-
Reaction Conditions:
-
Temperature: While low temperatures often favor selectivity, they can also decrease the reaction rate. A systematic optimization of the temperature profile may be necessary.
-
Additives: The use of additives like diphenyl sulfoxide can influence the reaction outcome.[6]
-
-
One-Pot Chlorination-Iodination-Glycosylation: For mannosyl hemiacetal donors, a one-pot sequence involving in-situ formation of a reactive mannosyl iodide has been shown to give excellent yields.[8]
-
Problem 3: Formation of orthoester byproducts.
-
Potential Cause: The formation of 1,2-orthoesters is a common side reaction in glycosylations, especially when using donors with a participating group at C2 (like an acetate). These orthoesters can sometimes be rearranged to the desired 1,2-trans glycoside.[9]
-
Troubleshooting Steps:
-
Protecting Group Choice: Avoid using participating protecting groups at the C2 position if 1,2-cis glycosylation is the goal. Ether-type protecting groups are generally preferred for achieving 1,2-cis linkages.[10]
-
Reaction Conditions: The formation of orthoesters can be sensitive to the reaction conditions, including the promoter and temperature. Fine-tuning these parameters may minimize orthoester formation.
-
In-situ Rearrangement: In some cases, the orthoester can be rearranged to the desired product by adding a catalytic amount of acid and heating the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving stereoselective β-mannosylation?
A1: The primary challenge lies in overcoming the strong thermodynamic and kinetic preference for the formation of the α-glycosidic linkage.[1][2] This preference is due to the anomeric effect, which stabilizes the axial α-anomer, and the steric hindrance at the β-face caused by the axial C2-substituent on the mannose ring.[3][4]
Q2: How do 4,6-O-benzylidene protecting groups promote β-mannosylation?
A2: The 4,6-O-benzylidene acetal introduces conformational rigidity to the pyranose ring of the mannose donor. This constraint is thought to destabilize the oxocarbenium ion intermediate, thereby favoring a more SN2-like reaction pathway that leads to the inversion of configuration at the anomeric center and formation of the β-mannoside.[1][2]
Q3: Are there catalyst-controlled methods for β-mannosylation?
A3: Yes, catalyst-controlled approaches are a significant advancement in stereoselective mannosylation. For example, specially designed bis-thiourea catalysts have been shown to be highly effective in promoting β-selectivity with 2,3-acetonide-protected mannosyl phosphate donors under mild conditions.[1] This method offers an alternative to relying solely on protecting group-based control.
Q4: Can neighboring-group participation be used for β-mannosylation?
A4: While neighboring-group participation (NGP) from a C2 acyl group is a classic strategy for synthesizing 1,2-trans glycosides (which would be α-mannosides), recent research has explored novel mannosyl donors with thioether auxiliaries at C2 that can participate to form 1,2-cis-mannosides (β-mannosides).[6]
Q5: What are some key experimental parameters to optimize for better stereoselectivity?
A5: Key parameters to optimize include:
-
The protecting group pattern on the mannosyl donor.
-
The choice of catalyst or promoter .
-
The solvent , as it can influence the stability and reactivity of intermediates.
-
The reaction temperature , which can shift the balance between kinetic and thermodynamic control.
-
The reactivity of the glycosyl acceptor .[7]
Quantitative Data Summary
The following tables summarize quantitative data from cited literature to allow for easy comparison of different mannosylation strategies.
Table 1: Effect of Protecting Groups and Catalysts on β-Mannosylation Selectivity
| Mannosyl Donor Protecting Group | Catalyst/Promoter | Acceptor | α:β Ratio | Reference |
| 2,3:4,6-Di-O-isopropylidene | Bis-thiourea 1 | Primary Alcohol | 1:32 | [1] |
| 4,6-O-Benzylidene | Bis-thiourea 1 | Primary Alcohol | 1:1 | [1] |
| 2,3:4,6-Di-O-isopropylidene | TMSOTf | Primary Alcohol | 3:1 - 8:1 | [1] |
| Per-O-benzyl | Triflic anhydride | 2-OH of mannoside | >1:9 | [11] |
Table 2: Influence of Acceptor Nucleophilicity on Glycosylation Stereoselectivity
| Donor | Acceptor Reactivity | Predominant Anomer | Reference |
| 2,3-di-O-benzyl benzylidene glucose | Increasing Nucleophilicity | Shift from α to β | [7] |
| 2,3-di-O-benzyl benzylidene mannose | Irrespective of Nucleophilicity | β | [7] |
Key Experimental Protocols
Protocol 1: Bis-thiourea Catalyzed β-Mannosylation
This protocol is adapted from the work of Jacobsen and co-workers.[1]
-
Materials: 2,3-acetonide-protected mannosyl phosphate donor, alcohol acceptor, bis-thiourea catalyst 1, and an appropriate solvent (e.g., toluene).
-
Procedure: a. To a solution of the mannosyl phosphate donor (1.0 equiv) and the alcohol acceptor (1.5 equiv) in toluene at -78 °C, add the bis-thiourea catalyst 1 (0.1 equiv). b. Stir the reaction mixture at the specified temperature (e.g., -40 °C) and monitor the progress by TLC or LC-MS. c. Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: One-Pot β-Mannosylation from Hemiacetals
This protocol is based on the method developed by McGarrigle and co-workers.[3][8]
-
Materials: Mannosyl hemiacetal donor, alcohol acceptor, oxalyl chloride, a phosphine oxide, lithium iodide (LiI), and a suitable solvent (e.g., dichloromethane).
-
Procedure: a. To a solution of the mannosyl hemiacetal in dichloromethane, add oxalyl chloride and the phosphine oxide to form the glycosyl chloride in situ. b. After formation of the chloride, add lithium iodide to generate the glycosyl iodide intermediate. c. Introduce the alcohol acceptor to the reaction mixture. d. Allow the reaction to proceed to completion and then work up and purify the β-mannoside product.
Visualizations
Caption: Workflow for one-pot β-mannosylation.
Caption: Troubleshooting decision tree for poor β-selectivity.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Glycosylation Reactions with Benzylated Donors
Welcome to the technical support center for glycosylation reactions utilizing benzylated donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why are benzyl groups commonly used as protecting groups in glycosylation donors?
A1: Benzyl ethers are widely used as "arming" protecting groups in carbohydrate chemistry. Unlike electron-withdrawing groups (e.g., acetyl, benzoyl) which "disarm" the donor and decrease its reactivity, electron-donating benzyl groups enhance the reactivity of the glycosyl donor, often leading to higher reaction rates.[1][2] They are stable under a wide range of reaction conditions, including acidic and basic media, and can be reliably removed under mild catalytic hydrogenation conditions.[3]
Q2: What is the "armed-disarmed" concept and how does it apply to benzylated donors?
A2: The "armed-disarmed" principle, introduced by Fraser-Reid, states that glycosyl donors with electron-donating protecting groups (like benzyl ethers) are "armed" and thus more reactive.[2] Conversely, donors with electron-withdrawing protecting groups (like acetyl or benzoyl esters) are "disarmed" and less reactive.[1][2] This concept is crucial for planning sequential glycosylation strategies, where a more reactive "armed" donor can be selectively coupled to an acceptor in the presence of a less reactive "disarmed" donor.[2]
Q3: How do benzyl protecting groups at different positions on the sugar ring affect the outcome of the glycosylation reaction?
A3: The position of benzyl groups significantly influences both the reactivity and stereoselectivity of the glycosylation. A benzyl group at the C-2 position typically favors the formation of 1,2-cis glycosides as it does not participate in neighboring group participation, unlike an acyl group which leads to 1,2-trans products.[4] The overall protecting group pattern affects the conformation and stability of the intermediate oxocarbenium ion, thereby dictating the stereochemical outcome.[3][4] For instance, a 4,6-O-benzylidene group can constrain the pyranose ring, influencing the facial selectivity of the incoming nucleophile.[5]
Q4: What are common activating agents for glycosylation reactions with benzylated thioglycoside donors?
A4: A variety of reagents are available to activate benzylated thioglycoside donors. Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or TMSOTf.[6] Other effective activating systems include dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST), phenylselenyl triflate (PhSeOTf), and methyl triflate (MeOTf).[6][7] The choice of activator can significantly impact the reaction yield and stereoselectivity.
Troubleshooting Guide
This guide addresses common problems encountered during glycosylation reactions with benzylated donors and provides systematic approaches to resolve them.
Problem 1: Low or No Product Yield
Low or no yield of the desired glycoside is a frequent issue. The following flowchart outlines a troubleshooting workflow to diagnose and solve this problem.
Caption: Troubleshooting workflow for low glycosylation yield.
Possible Causes & Solutions:
-
Inactive Reagents:
-
Glycosyl Donor Decomposition: Benzylated donors can be sensitive. Verify the purity of your donor by TLC or NMR before use.
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the promoter. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of molecular sieves (typically 4 Å) is highly recommended.[8][9]
-
Activator Potency: Some activators (e.g., triflic anhydride, Tf₂O) are extremely moisture-sensitive and degrade over time. Use freshly opened or properly stored activators.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature is a critical parameter.[9] Many glycosylations with benzylated donors are initiated at low temperatures (e.g., -78 °C or -65 °C) and slowly warmed to room temperature.[8][10] Running the reaction at a temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side reactions and decomposition of the donor.[9]
-
Solvent: The choice of solvent can dramatically affect the reaction outcome. Dichloromethane (DCM) is a common choice. However, other solvents like toluene, diethyl ether, or acetonitrile can influence the reactivity and stereoselectivity by stabilizing or destabilizing the reaction intermediates.[10][11][12] Toluene, for instance, has been shown to improve yields and 1,2-cis selectivity in certain benzyne-promoted glycosylations.[11]
-
Activator Concentration: The amount of activator can be crucial. While a stoichiometric amount might be required, an excess can sometimes lead to side reactions. Conversely, a catalytic amount may be sufficient in other cases. Titrating the activator concentration is a key optimization step.[9]
-
-
Reactivity Mismatch:
-
Poor Donor Reactivity: While benzylated donors are considered "armed," their reactivity can be modulated by other substituents. If the yield is consistently low, consider a donor with a more labile leaving group or different protecting groups to further enhance reactivity.
-
Poor Acceptor Nucleophilicity: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will be less nucleophilic, leading to lower yields. If possible, using a more reactive acceptor or altering the protecting group strategy on the acceptor can help.
-
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Achieving high stereoselectivity is a major challenge in glycoside synthesis. The formation of an undesired anomer can significantly lower the yield of the target molecule.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Benzyne arylation of oxathiane glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Overcoming low reactivity of glycosyl acceptors with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity of glycosyl acceptors with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose donors, particularly in NIS/TfOH mediated glycosylations.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Activation of the Mannosyl Donor | 1. Verify Reagent Quality: Use freshly opened or properly stored NIS and TfOH. NIS can decompose over time, appearing yellowish-brown instead of off-white. TfOH is highly hygroscopic; use a fresh ampule or a properly stored stock solution. 2. Increase Promoter Stoichiometry: Gradually increase the equivalents of NIS (from 1.2 to 2.0 eq.) and/or TfOH (from 0.1 to 0.3 eq.). Monitor the reaction closely by TLC for donor consumption and byproduct formation. 3. Optimize Activation Temperature: While reactions are often started at low temperatures (-40°C to -20°C) to control selectivity, low reactivity may require a gradual increase in temperature to 0°C or even room temperature.[1] | Improved consumption of the mannosyl donor and appearance of the desired product spot on the TLC plate. |
| Low Nucleophilicity of the Glycosyl Acceptor | 1. Increase Acceptor Equivalents: Use a higher excess of the glycosyl acceptor (e.g., from 1.5 to 3.0 eq.) to drive the reaction equilibrium towards product formation. 2. Change the Solvent: Solvents can influence the reactivity of the glycosidic intermediates. While dichloromethane (DCM) is common, consider switching to or using a co-solvent system with diethyl ether or acetonitrile, which can sometimes enhance reactivity. | Increased yield of the glycosylated product. |
| Steric Hindrance at the Acceptor's Hydroxyl Group | 1. Prolonged Reaction Time: Sterically hindered acceptors react slower. Monitor the reaction over an extended period (up to 24-48 hours) before quenching. 2. Higher Temperatures: Carefully increase the reaction temperature. For very hindered alcohols, reactions may require heating. 3. Alternative Promoter Systems: If NIS/TfOH fails, consider more potent activating systems like TMSOTf or a combination of promoters. | Formation of the desired product, albeit potentially at a slower rate. |
| Presence of Water or Other Nucleophilic Impurities | 1. Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly activated molecular sieves (4 Å). Dry the donor and acceptor by co-evaporation with anhydrous toluene before the reaction. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). | Reduced formation of hydrolysis byproducts (hemiacetal of the donor) and improved yield of the desired glycoside. |
Problem 2: Formation of a Major Byproduct (e.g., Hemiacetal)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture in the Reaction | 1. Strict Anhydrous Conditions: As detailed above, ensure all components of the reaction are scrupulously dried. 2. Check Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. | The intensity of the hemiacetal byproduct spot on the TLC should decrease significantly, with a corresponding increase in the product spot. |
| Decomposition of the Activated Donor | 1. Lower Reaction Temperature: The activated donor may be unstable at higher temperatures. Maintain a lower temperature throughout the reaction, even if it requires a longer reaction time. 2. Slower Addition of TfOH: Add the TfOH solution dropwise and slowly to the reaction mixture at a low temperature to control the rate of activation and minimize decomposition. | Improved reaction efficiency with less byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction with a secondary alcohol acceptor so slow and low-yielding when using a 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl donor?
A1: The low reactivity is likely due to a combination of factors. The per-benzylated mannosyl donor is considered "armed" due to the electron-donating nature of the benzyl ethers, which enhances its reactivity. However, the stereochemical outcome of mannosylation is challenging. The axial C2-O-benzyl group can sterically hinder the approach of the acceptor, especially if the acceptor itself is sterically demanding (e.g., a secondary alcohol). Furthermore, the formation of the desired β-mannoside is stereoelectronically disfavored. To overcome this, ensure rigorous anhydrous conditions, consider using a slight excess of the NIS/TfOH promoter system, and allow for longer reaction times at a slightly elevated temperature (e.g., -20°C to 0°C).
Q2: I am observing the formation of a significant amount of what appears to be the hemiacetal of my mannosyl donor. What is the cause and how can I prevent this?
A2: The formation of the hemiacetal is a strong indication of the presence of water in your reaction mixture. The activated glycosyl donor is highly electrophilic and will readily react with any available nucleophile. If water is present, it will compete with your glycosyl acceptor, leading to the hydrolysis of the donor. To prevent this, ensure that your solvent, reagents (especially the acceptor), and glassware are meticulously dried. Using freshly activated molecular sieves is crucial. Co-evaporating the donor and acceptor with anhydrous toluene before starting the reaction can also help remove trace amounts of water.
Q3: What is the optimal temperature for a NIS/TfOH mediated glycosylation with a low-reactivity acceptor?
A3: There is no single optimal temperature, as it depends on the specific reactivity of both the donor and the acceptor. A general strategy is to start the reaction at a low temperature (e.g., -40°C) to favor kinetic control and potentially enhance stereoselectivity. If no reaction is observed by TLC after a reasonable time (e.g., 1-2 hours), the temperature can be gradually increased to -20°C, 0°C, or even room temperature. For particularly unreactive, sterically hindered acceptors, refluxing in a suitable solvent might be necessary, although this can lead to lower stereoselectivity.
Q4: Can I use other promoter systems if NIS/TfOH is not effective for my sterically hindered acceptor?
A4: Yes, if NIS/TfOH fails to provide a satisfactory yield, other promoter systems can be employed. For thioglycoside donors, common alternatives include:
-
N-Iodosuccinimide/Trimethylsilyl triflate (NIS/TMSOTf): Often more reactive than NIS/TfOH.
-
Dimethyl(methylthio)sulfonium triflate (DMTST): A powerful thiophilic promoter.
-
1-Benzenesulfinyl piperidine (BSP) and Triflic anhydride (Tf₂O): A pre-activation method that can be effective for challenging glycosylations.
The choice of promoter should be guided by the specific substrates and the desired stereochemical outcome.
Q5: How can I monitor the progress of my glycosylation reaction effectively?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. It is essential to co-spot the reaction mixture with the starting materials (donor and acceptor) to accurately track the consumption of the donor and the formation of the new product spot. Staining with a ceric ammonium molybdate (CAM) or p-anisaldehyde solution followed by heating will visualize the carbohydrate spots. Quenching a small aliquot of the reaction mixture before TLC analysis is recommended to obtain a clearer chromatogram.
Data Presentation
The following tables summarize representative yields for the glycosylation of per-O-benzylated mannosyl donors with various low-reactivity acceptors. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Table 1: Glycosylation of Per-O-benzylated Mannosyl Donors with Hindered Secondary Alcohols
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH) | NIS/TfOH | -20 to 0 | 2 | 75 | Fictionalized Data |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Cyclohexanol | NIS/TfOH | 0 | 4 | 65 | Fictionalized Data |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (3-OH) | TMSOTf (cat.) | -40 | 1 | 85 | Fictionalized Data |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | L-Menthol | NIS/TfOH | -30 to 0 | 3 | 70 | Fictionalized Data |
Table 2: Glycosylation of Per-O-benzylated Mannosyl Donors with Tertiary Alcohols
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | 1-Adamantanol | NIS/TfOH | 25 | 24 | 40 | Fictionalized Data |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl bromide | tert-Butanol | AgOTf | 25 | 12 | 55 | Fictionalized Data |
Experimental Protocols
General Protocol for NIS/TfOH-Mediated Glycosylation of a Low-Reactivity Acceptor with a Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside Donor
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (Donor, 1.0 eq.)
-
Glycosyl acceptor (e.g., a sterically hindered secondary alcohol, 1.5 - 2.0 eq.)
-
N-Iodosuccinimide (NIS, 1.5 eq.)
-
Trifluoromethanesulfonic acid (TfOH, 0.2 eq. as a stock solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves (powdered)
-
Anhydrous Toluene
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven at >100°C for at least 4 hours and allow to cool under a stream of dry argon or nitrogen.
-
Activate powdered 4 Å molecular sieves by heating at >300°C under vacuum for several hours.
-
In a round-bottom flask, dissolve the mannosyl donor and the glycosyl acceptor in anhydrous toluene and evaporate the solvent under reduced pressure. Repeat this co-evaporation twice to remove trace water.
-
-
Reaction Setup:
-
Place the dried donor and acceptor mixture and the activated 4 Å molecular sieves (approx. 100-200 mg per 0.1 mmol of donor) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous DCM via syringe to dissolve the reactants (to a final concentration of approximately 0.05 M with respect to the donor).
-
Cool the mixture to the desired starting temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
-
Glycosylation:
-
To the stirred suspension, add NIS as a solid in one portion.
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Slowly add the TfOH stock solution dropwise via syringe over 5-10 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is complete when the donor spot has been consumed. If the reaction is sluggish, allow the temperature to slowly rise to -20°C or 0°C.
-
-
Work-up:
-
Quench the reaction by adding triethylamine or pyridine (a few drops) until the solution is neutral.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the Celite® pad with additional DCM.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired glycoside.
-
Mandatory Visualization
Caption: Experimental workflow for NIS/TfOH-mediated mannosylation.
Caption: Key factors influencing the outcome of mannosylation reactions.
References
Preventing anomerization during glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Technical Support Center: Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the control of anomerization during glycosylation reactions using this compound as a glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to control the stereochemical outcome of glycosylation with this compound?
A: Controlling stereoselectivity during the glycosylation of mannose derivatives is inherently difficult due to the structure of the mannosyl donor. The primary challenges are:
-
Lack of Neighboring Group Participation: The 2-O-benzyl group is a "non-participating" group. Unlike an acyl group (like acetate or benzoate), it cannot form a cyclic intermediate (an acyloxonium ion) that would shield one face of the molecule and direct the incoming nucleophile (the acceptor) to the opposite face. This participation is the standard method for achieving 1,2-trans glycosides.[1][2]
-
Formation of 1,2-cis Linkage: For mannose, the desired α-glycoside is a 1,2-cis linkage, while the β-glycoside is a 1,2-trans linkage. Synthesizing the 1,2-trans β-mannoside is particularly challenging because it requires overcoming the steric hindrance of the axial C2 substituent without the benefit of neighboring group participation.[1]
-
Anomeric Effect: The anomeric effect thermodynamically favors the formation of the α-anomer, where the anomeric substituent is in the axial position.[1] This makes the synthesis of the β-anomer a kinetic challenge.
Q2: What factors have the most significant impact on the α/β selectivity in my mannosylation reaction?
A: The stereochemical outcome of mannosylation is a delicate balance of several factors. The reaction can proceed through a spectrum of mechanisms, from a unimolecular nucleophilic substitution (SN1) involving an oxocarbenium ion intermediate to a bimolecular (SN2) pathway.[3] Key influential factors include:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.[4]
-
Solvent: The choice of solvent can dramatically shift the α/β ratio. Ethereal solvents can stabilize intermediates that lead to α-products, while non-participating solvents like dichloromethane may favor β-outcomes under certain conditions.[5][6]
-
Donor Protecting Groups: While the core donor is per-benzylated, specialized protecting groups, such as a 4,6-O-benzylidene acetal, are famously used to direct β-selectivity.[7][8]
-
Activator/Promoter System: The combination of reagents used to activate the glycosyl donor (e.g., NIS/TfOH, Tf₂O/TTBP) plays a critical role in the reaction mechanism and resulting stereochemistry.[4][9]
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor can influence whether the reaction proceeds through an SN1 or SN2-like pathway.[3][10]
Q3: How can I strategically use different solvents to influence the anomeric ratio?
A: The solvent plays a crucial role by stabilizing or destabilizing reactive intermediates. While the specific outcome depends on the entire reaction system (donor, acceptor, promoter), general trends have been observed:
-
Ethereal Solvents (e.g., Diethyl Ether, Et₂O): These solvents are known to favor the formation of α-glycosides. This is often referred to as the "ether effect."[5]
-
Non-Participating Solvents (e.g., Dichloromethane (DCM), Toluene, PhCF₃): These are common solvents for glycosylation. In many systems, particularly those designed for β-mannosylation, dichloromethane is used. It can favor β-isomers by promoting an SN2-like pathway on an in-situ formed α-triflate intermediate.[5]
-
Nitrile Solvents (e.g., Acetonitrile, CH₃CN): Nitrile solvents can act as temporary nucleophiles, often leading to the formation of α-glycosides through an SN2 inversion of an intermediate nitrilium-ion species.
Below is a summary of the general influence of solvents on mannosylation stereoselectivity.
| Solvent Class | Typical Solvents | General Effect on Mannosylation | Primary Mechanism Influenced |
| Ethereal | Diethyl ether (Et₂O) | Favors α-glycoside formation[5] | Stabilization of α-directing intermediates |
| Halogenated | Dichloromethane (DCM) | Often leads to β-isomers (under specific conditions)[5] | Favors SN2-like pathway |
| Nitrile | Acetonitrile (MeCN) | Tends to produce α-glycosides | Formation of α-nitrilium intermediates |
Q4: Can I achieve selective β-mannosylation with this per-benzylated donor?
A: Achieving high β-selectivity with a 2,3,4,6-tetra-O-benzyl donor is difficult but not impossible. The most successful strategies rely on manipulating the reaction conditions to favor an SN2-like displacement. A widely adopted strategy is the pre-activation protocol , pioneered by Crich.[1] The mechanism involves:
-
Activation of the mannosyl donor (e.g., a thioglycoside) at a very low temperature (e.g., -78°C) with a strong promoter (e.g., Tf₂O and a non-nucleophilic base like TTBP or DTBMP).
-
This forms a covalent α-mannosyl triflate intermediate. This species is crucial for β-selectivity.
-
The acceptor is then added, and it attacks the α-triflate from the opposite (β) face in an SN2-like reaction, leading to the desired β-mannoside.[11]
For this to be effective, the formation of the oxocarbenium ion (which would lead to a mixture of anomers) must be suppressed, typically by using non-polar solvents and very low temperatures.
Troubleshooting Guide
Problem 1: My reaction consistently yields a poor α/β ratio (e.g., 1:1 to 3:1). How can I improve selectivity?
-
Probable Cause: The reaction conditions may be promoting a competitive SN1-like pathway through a glycosyl oxocarbenium ion, which is not highly selective.
-
Solutions:
-
Lower the Temperature: This is the most critical parameter. Perform the reaction at the lowest practical temperature (e.g., -78°C or -60°C). This can slow down competing pathways and favor the more ordered SN2 transition state.[4][12]
-
Change the Solvent: If you are aiming for the β-anomer and are not using a non-polar solvent, switch to dichloromethane. If you are aiming for the α-anomer, consider using diethyl ether.[5]
-
Use a Pre-activation Protocol: If targeting the β-mannoside, ensure you are allowing the α-triflate intermediate to form before adding the acceptor. This temporal separation of activation and coupling is key.[7]
-
Problem 2: I am attempting a β-mannosylation, but the α-anomer is the major product.
-
Probable Cause: The reaction is likely proceeding through a thermodynamically controlled pathway or via an oxocarbenium ion intermediate, both of which favor the α-product due to the anomeric effect.[13]
-
Solutions:
-
Verify Pre-activation Conditions: Ensure the temperature is low enough (-78°C) during the activation step to form the α-triflate and prevent its ionization to the oxocarbenium ion.[7]
-
Check the Promoter/Base Combination: Use a strong promoter like triflic anhydride (Tf₂O) with a hindered, non-nucleophilic base (e.g., TTBP, DTBMP). This combination is designed to generate the triflate intermediate efficiently.
-
Consider an Alternative Donor: For routine β-mannosylation, a donor with a 4,6-O-benzylidene acetal is often more reliable and highly directing.[8][14]
-
Problem 3: The glycosylation reaction is very slow or gives a low yield.
-
Probable Cause: The issue could be related to the reactivity of the donor, the acceptor, or insufficient activation.
-
Solutions:
-
Increase Donor Equivalents: While not ideal, using a slight excess of the glycosyl donor (e.g., 1.5 to 2.0 equivalents) can sometimes drive the reaction to completion.
-
Check Acceptor Reactivity: If you are using a very hindered or deactivated alcohol as an acceptor, the reaction will be slower. You may need to increase the reaction time or slightly raise the temperature after the initial coupling period (e.g., allow to warm from -78°C to -40°C).
-
Confirm Reagent Quality: Ensure that the solvent is anhydrous, the promoter (e.g., Tf₂O) is fresh, and the molecular sieves are properly activated. Moisture is detrimental to these reactions.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows for controlling anomerization.
Caption: General experimental workflow for a pre-activation based β-mannosylation.
Caption: Logical diagram of competing pathways in mannosylation reactions.
Key Experimental Protocol
Protocol: Stereoselective β-Mannosylation via Pre-activation
This protocol is a general guideline for the synthesis of a β-mannoside using a thioglycoside donor, such as Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside.
Materials:
-
Mannosyl Donor (1.0 equiv)
-
Glycosyl Acceptor (1.2-1.5 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Activated 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Add the mannosyl donor, glycosyl acceptor, and activated 4Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen). Dissolve the solids in anhydrous DCM.
-
Pre-activation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve TTBP in anhydrous DCM.
-
Cool both flasks to -78°C (acetone/dry ice bath).
-
To the TTBP solution, add triflic anhydride (Tf₂O) dropwise. A white precipitate of TTBP-HOTf may form.
-
Stir this activation mixture for 5-10 minutes at -78°C.
-
-
Transfer and Coupling:
-
Using a cannula, slowly transfer the activation mixture from the second flask to the first flask containing the donor and acceptor.
-
Alternative (Classic Pre-activation): If the acceptor is highly reactive, it may be better to add it after activating the donor. In this case, activate a solution of the donor and TTBP with Tf₂O for 10 minutes at -78°C, and then add a solution of the acceptor dropwise.
-
-
Reaction:
-
Stir the reaction mixture at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.
-
If the reaction is sluggish, the temperature can be allowed to slowly rise to -60°C or -40°C.
-
-
Quenching and Workup:
-
Quench the reaction at low temperature by adding a small amount of pyridine or triethylamine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H and ¹³C NMR spectroscopy to determine the yield and confirm the anomeric configuration. The anomeric proton (H-1) of a β-mannoside typically appears as a small doublet or singlet around δ 4.4-4.8 ppm with a small coupling constant (J₁,₂ < 2 Hz), while the α-anomer appears further downfield (δ > 4.8 ppm) with a similar small coupling constant.
-
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation. Isolation of a Bridged Pyridinium Ion and Effects of 3-O-Picolyl and 3-S-Picolyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzyl Ether Cleavage
Welcome to the technical support center for benzyl ether deprotection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of benzyl ethers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My catalytic hydrogenation reaction for benzyl ether cleavage is slow, incomplete, or has stalled.
-
Possible Cause 1: Catalyst Poisoning.
-
Explanation: The palladium catalyst is sensitive to various functional groups and impurities that can inhibit its activity. Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), strong amines, and some halides.[1][2]
-
Solution:
-
Ensure the purity of your substrate and solvents.
-
If catalyst poisoning is suspected and the impurity cannot be removed, consider an alternative deprotection method that is not susceptible to the poison, such as oxidative or Lewis acid cleavage.[1]
-
In some cases, increasing the catalyst loading or using a more robust catalyst formulation might overcome minor inhibition.[1]
-
-
-
Possible Cause 2: Poor Catalyst Quality or Activity.
-
Explanation: The activity of palladium on carbon (Pd/C) can vary between suppliers and batches. An old or improperly stored catalyst may have reduced activity.[1]
-
Solution:
-
-
Possible Cause 3: Inefficient Solvent Choice.
-
Explanation: The choice of solvent can significantly impact the reaction rate of catalytic hydrogenolysis.[1]
-
Solution:
-
-
Possible Cause 4: Steric Hindrance.
Problem 2: My benzyl ether is being cleaved during a reaction intended to remove a different protecting group.
-
Possible Cause 1: Reductive Cleavage Conditions.
-
Explanation: Many deprotection strategies for other groups, such as nitro groups or carbamates (e.g., Cbz), utilize catalytic hydrogenation (e.g., H₂, Pd/C). These conditions are also highly effective for cleaving benzyl ethers.[4]
-
Solution:
-
Employ an alternative, non-reductive deprotection method for the other protecting group.[4]
-
Consider catalytic transfer hydrogenation with specific catalyst/donor systems that may be less reactive towards benzyl ethers.[4]
-
Utilize catalyst poisoning with additives like pyridine or ammonia, which can suppress benzyl ether cleavage while allowing the reduction of other functional groups.[4][5]
-
-
-
Possible Cause 2: Strongly Acidic Conditions.
-
Possible Cause 3: Oxidative Conditions.
-
Explanation: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), used for cleaving p-methoxybenzyl (PMB) ethers, can also cleave standard benzyl ethers, albeit at a slower rate.[4]
-
Solution:
-
Carefully control the reaction time and temperature to favor the cleavage of the more reactive PMB ether.
-
Consider alternative deprotection methods if selectivity is an issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ether cleavage?
A1: The most common methods for deprotecting benzyl ethers include:
-
Catalytic Hydrogenolysis: This is a widely used and often high-yielding method employing a catalyst like palladium on carbon (Pd/C) with hydrogen gas. The primary byproduct is toluene, which is generally easy to remove.[1]
-
Catalytic Transfer Hydrogenation: A milder alternative to traditional hydrogenolysis that uses a hydrogen donor (e.g., formic acid, ammonium formate) instead of hydrogen gas. This can be useful when other sensitive functional groups are present.[1][6]
-
Lewis Acid Cleavage: This method uses strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) and is suitable for substrates sensitive to reductive conditions. A major drawback is the potential for Friedel-Crafts-type side reactions.[1]
-
Oxidative Cleavage: This method is appropriate for substrates that cannot tolerate reductive or strongly acidic conditions and can offer high selectivity.[1][5]
Q2: Can I selectively deprotect a p-methoxybenzyl (PMB) ether without cleaving a standard benzyl ether?
A2: Yes, this is a common orthogonal protection strategy. PMB ethers are more susceptible to oxidative cleavage due to the electron-donating methoxy group. Reagents like DDQ can selectively cleave PMB ethers in the presence of benzyl ethers.[4][5]
Q3: How can I avoid the reduction of other functional groups like alkenes or alkynes during benzyl ether cleavage?
A3: Standard catalytic hydrogenation with Pd/C will typically reduce alkenes and alkynes.[4] To preserve these functional groups, consider the following:
-
Catalytic Transfer Hydrogenation: By carefully selecting the catalyst and hydrogen donor, it may be possible to achieve selectivity.[4]
-
Use a Poisoned Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic example used to selectively reduce alkynes to cis-alkenes without affecting other reducible groups.[4]
-
Alternative Deprotection Methods: Lewis acid or oxidative cleavage methods will not affect alkenes and alkynes.[1]
Q4: My substrate contains a sulfur group, and catalytic hydrogenation is not working. What should I do?
A4: Sulfur-containing compounds are known poisons for palladium catalysts.[1] In this case, you should choose an alternative deprotection method that is tolerant of sulfur, such as:
-
Lewis Acid Cleavage: Using reagents like BCl₃.
-
Oxidative Cleavage: Employing reagents like DDQ.[5]
-
Visible-light mediated oxidative debenzylation: This method has been shown to be compatible with thioethers.[2][7]
Data Presentation
Table 1: Comparison of Common Benzyl Ether Deprotection Methods
| Deprotection Method | Reagents | Advantages | Disadvantages | Citations |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, common | Can reduce other functional groups, catalyst poisoning | [1][8] |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., formic acid) | Milder than H₂, good for sensitive groups | Can be slower, requires optimization | [1][6] |
| Lewis Acid Cleavage | BCl₃, BBr₃ | Effective for substrates sensitive to reduction | Harsh conditions, potential for side reactions | [1] |
| Oxidative Cleavage | DDQ, Ozone | Good for substrates sensitive to reduction/acid | May oxidize other functional groups | [1][5][9] |
Table 2: Solvent Effects on Catalytic Hydrogenolysis Rate
| Solvent | Relative Rate | Citation |
| Toluene | Slowest | [1] |
| Methanol | Slow | [1] |
| Ethanol | Moderate | [1] |
| Acetic Acid | Fast | [1] |
| Tetrahydrofuran (THF) | Fastest | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ether
-
Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) in a flask equipped with a stir bar.[8][10]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[10]
-
Hydrogenation: Securely seal the reaction vessel, purge with hydrogen gas, and maintain a positive pressure of hydrogen (often from a balloon). Stir the mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[10]
Protocol 2: General Procedure for Lewis Acid Cleavage of a Benzyl Ether with Boron Trichloride (BCl₃)
Safety Note: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.[1]
-
Setup: Dissolve the benzyl-protected compound in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add a solution of boron trichloride (typically 1 M in CH₂Cl₂) to the cooled solution.[1]
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.[1]
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for benzyl ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Debenzylation in Complex Oligosaccharides
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the debenzylation of complex oligosaccharides, a critical step in synthetic carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for debenzylation, and why might it fail?
A1: The most prevalent method for removing benzyl (Bn) protecting groups is palladium-catalyzed hydrogenolysis, which utilizes a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source.[1] This reaction is popular due to its mild conditions and high efficiency. However, it can fail or proceed with low yield for several reasons:
-
Catalyst Poisoning: The palladium catalyst is sensitive to "poisoning" by certain functional groups or impurities. Sulfur-containing compounds are well-known poisons, but in the context of oligosaccharides, nitrogen-containing groups (e.g., in amino sugars or as part of other protecting groups like phthalimides) can also coordinate to the palladium surface and inhibit its activity.
-
Catalyst Deactivation: The catalyst can lose activity through mechanisms other than poisoning. These include the aggregation of palladium particles, which reduces the active surface area, or the leaching of palladium from the carbon support.[2] The debenzylation products themselves can sometimes foul the catalyst surface, blocking active sites.
-
Steric Hindrance: Benzyl groups attached to sterically congested positions on the sugar backbone can be difficult to remove via heterogeneous catalysis because they cannot easily access the active sites on the catalyst surface.[3][4]
-
Poor Substrate Solubility: Complex oligosaccharides, especially as they become deprotected, may have poor solubility in common reaction solvents, leading to a significant decrease in reaction rate.[1]
Q2: My hydrogenolysis reaction is slow or has stalled completely. What are the first troubleshooting steps I should take?
A2: When a hydrogenolysis reaction is not proceeding as expected, consider the following initial steps:
-
Verify the Integrity of Your Setup: Ensure your reaction is properly sealed and that the hydrogen gas (if using a balloon) is not leaking. For balloon hydrogenations, using a double-layered balloon can help maintain the hydrogen atmosphere for longer periods.[5] Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen.[5]
-
Evaluate the Catalyst: The quality and activity of Pd/C can vary significantly between suppliers and even between batches.[6] An old or improperly stored catalyst may be inactive. Consider trying a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates containing basic nitrogen groups.[7]
-
Change the Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) generally accelerate the rate of hydrogenation.[5] If solubility is an issue, a mixed solvent system may be necessary. A combination of chloroform, methanol, water, and acetic acid has been used successfully for challenging debenzylations.[1]
Q3: I'm observing side products from the saturation of aromatic rings. How can this be prevented?
A3: Unwanted hydrogenation of other aromatic protecting groups (like naphthylmethyl ethers) or even the benzyl groups themselves to cyclohexylmethyl ethers is a common side reaction.[6] To suppress this, a catalyst pre-treatment strategy can be employed. Stirring the Pd/C catalyst in an acidic aqueous DMF mixture before the reaction can "tune" the catalyst, making it more selective for hydrogenolysis over aromatic ring hydrogenation.[6]
Q4: Debenzylation of my highly substituted, sterically hindered oligosaccharide is not working with hydrogenolysis. What are my alternatives?
A4: For sterically hindered benzyl ethers that are resistant to hydrogenolysis, alternative chemical methods are required.[3][4]
-
Lewis Acids: Boron trichloride (BCl₃) is effective at cleaving benzyl ethers, even at low temperatures (-60 to -78 °C).[4][8] This method is particularly useful when other functional groups sensitive to reduction are present. The addition of a cation scavenger like pentamethylbenzene is crucial to prevent side reactions from the liberated benzyl cation.[8]
-
Oxidative Cleavage: For certain substrates, oxidative methods can be employed. For example, reaction with N-bromosuccinimide (NBS) under irradiation with light in the presence of a base like aqueous calcium carbonate can remove even very hindered benzyl groups.[3][4]
Troubleshooting Guide
If you are experiencing incomplete debenzylation, follow this logical workflow to diagnose and solve the problem.
Diagram: Troubleshooting Workflow for Incomplete Debenzylation
Caption: A logical guide for troubleshooting failed debenzylation reactions.
Data Presentation
The choice of palladium catalyst can significantly impact reaction time, yield, and the formation of side products. The following table summarizes a screening of different catalysts for the debenzylation of a model hexasaccharide.[6]
| Entry | Palladium Catalyst | Reaction Time (days) | Saturation Side Products (%) | Total Yield (%) |
| 1 | 10% Pd/C | 4+ | 53 | 65 |
| 2 | Pd(OH)₂ | 2 | 39 | 59 |
| 3 | Palladium Black | 2 | 64 | 50 |
| 4 | 5% Pd/C Evonik Noblyst® | 1 | 10 | 88 |
| 5 | 10% Pd/C Degussa | 2 | 33 | 64 |
| Reactions were conducted in ethyl acetate:methanol:water:acetic acid (4:1:1:1), at 10 bar H₂, at ambient temperature.[6] |
This data clearly indicates that the 5% Pd/C from Evonik Noblyst® provided the best performance for this specific substrate, with the shortest reaction time, highest yield, and lowest level of unwanted side products.[6]
Experimental Protocols
Protocol 1: General Procedure for Debenzylation via Hydrogenolysis (Balloon Method)
This protocol is a general guideline for a standard atmospheric pressure hydrogenation.
-
Inert Atmosphere: Place the benzylated oligosaccharide and a magnetic stir bar into a two- or three-neck round-bottom flask. Seal the flask and flush with an inert gas (Argon or Nitrogen).[5][9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 10% Pd/C, typically 10-20% w/w relative to the substrate).[10]
-
Solvent Addition: Add an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) via cannula or syringe. Ensure the catalyst is fully submerged.[5][9]
-
Hydrogen Purge: Connect the flask to a vacuum line. Carefully evacuate the flask until the solvent begins to bubble gently, then backfill with inert gas. Repeat this cycle three times.[9]
-
Introduce Hydrogen: Replace the inert gas inlet with a hydrogen-filled balloon. Evacuate the flask one final time and then open the flask to the hydrogen balloon. Repeat this vacuum/hydrogen cycle two more times to ensure a hydrogen atmosphere.[9][11]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The balloon may need to be refilled for long reactions.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.[11] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The palladium catalyst on the Celite pad is pyrophoric and must not be allowed to dry.[5] Immediately quench the filter cake with water and dispose of it in a designated waste container.[11] The filtrate containing the deprotected product can then be concentrated and purified.
Protocol 2: Catalyst Pre-treatment to Prevent Ring Saturation
This procedure "tunes" the catalyst to be more selective for debenzylation over unwanted side reactions.[6][12]
-
Suspension: In a small flask, suspend 500 mg of Pd/C in a 1 mL mixture of DMF:H₂O (80:20 v/v).[6][12]
-
Acidification: Add 200 µL of concentrated HCl (37%) to acidify the solution to a pH of 2-3.[6][12]
-
Stirring: Stir the suspension vigorously for approximately 20 minutes at room temperature. This can be done with or without a hydrogen atmosphere.[6][12]
-
Isolation: Isolate the treated catalyst by filtration.
-
Usage: Use the moistened catalyst directly in the hydrogenolysis reaction as described in Protocol 1.[6][12]
Protocol 3: Debenzylation of Sterically Hindered Ethers using Boron Trichloride (BCl₃)
This method is suitable for substrates that are resistant to hydrogenolysis. Caution: BCl₃ is a toxic and corrosive gas/liquid and must be handled with extreme care in a well-ventilated fume hood.
-
Setup: Dissolve the benzylated oligosaccharide in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Add pentamethylbenzene (3 equivalents per benzyl group) as a cation scavenger.[8]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BCl₃ in DCM (1 M solution, 2 equivalents per benzyl group) to the cooled reaction mixture.[8]
-
Monitoring: Carefully monitor the reaction by TLC. The reaction is typically fast at low temperatures.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by chromatography.
Diagram: Key Factors in Palladium-Catalyzed Debenzylation
Caption: Interplay of factors affecting successful hydrogenolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing By-product Formation in Oligosaccharide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oligosaccharide synthesis, with a focus on minimizing by-product formation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common side reactions and by-product formation during oligosaccharide synthesis.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) | Relevant Experimental Protocol |
| Low yield of desired oligosaccharide and presence of a product corresponding to the hydrolyzed glycosyl donor. | 1. Presence of water in the reaction mixture. 2. Donor instability under acidic conditions. | 1. Rigorously dry all glassware, solvents, and reagents. Use molecular sieves. 2. Perform the reaction under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere). 3. Use a less acidic activator or add a proton scavenger. | --INVALID-LINK-- |
| Formation of a glycal by-product (elimination). | 1. The leaving group at the anomeric position is a strong base. 2. The reaction temperature is too high. 3. The activator is too harsh. | 1. Choose a glycosyl donor with a better leaving group (e.g., thioglycosides, trichloroacetimidates). 2. Perform the reaction at a lower temperature.[1][2] 3. Use a milder activator or a pre-activation strategy.[3] | --INVALID-LINK-- |
| Rearrangement of the glycosyl donor (e.g., glycosyl imidate rearrangement). | The glycosyl donor, such as a trichloroacetimidate, can rearrange to a more stable, unreactive form.[4] | 1. Use a different type of glycosyl donor. 2. Optimize reaction conditions (e.g., temperature, solvent) to favor the glycosylation reaction over the rearrangement.[2] | --INVALID-LINK-- |
| Intermolecular aglycon transfer (for thioglycosides). | The aglycon from one donor molecule is transferred to another, leading to a complex mixture of by-products.[4] | 1. Use a donor with a less nucleophilic thio-aglycon. 2. Employ a pre-activation strategy to consume the donor before adding the acceptor.[3] | --INVALID-LINK-- |
| Formation of orthoester by-products. | This can occur when using participating protecting groups at C-2 (e.g., acyl groups) and an alcohol as the acceptor. | 1. Use a non-participating protecting group at C-2 (e.g., benzyl ether) if 1,2-cis-glycosylation is desired. 2. Optimize the reaction conditions to favor glycoside formation over orthoester formation (e.g., change of solvent or activator). | --INVALID-LINK-- |
| Incomplete reaction and recovery of starting materials. | 1. Insufficient reactivity of the glycosyl donor or acceptor. 2. Inadequate activation of the glycosyl donor. | 1. Use a more reactive "armed" glycosyl donor or a more nucleophilic acceptor. 2. Increase the amount or change the type of activator. 3. Increase the reaction temperature or time.[2] | --INVALID-LINK-- |
| Poor stereoselectivity (mixture of α and β anomers). | 1. Lack of a stereodirecting group at C-2. 2. The reaction mechanism is proceeding through a less controlled SN1-like pathway.[5] | 1. For 1,2-trans-glycosides, use a participating protecting group at C-2 (e.g., acetate, benzoate).[6] 2. For 1,2-cis-glycosides, use a non-participating group at C-2 and optimize solvent and temperature.[1] Certain solvents like acetonitrile can favor the formation of β-glycosides.[2] 3. Employ specific strategies for challenging linkages, such as the use of 4,6-O-benzylidene protection for β-mannosylation.[1] | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in chemical oligosaccharide synthesis?
A1: The most frequently encountered by-products include those resulting from:
-
Hydrolysis of the glycosyl donor.[4]
-
Elimination to form glycals.[4]
-
Rearrangement of the glycosyl donor, such as with glycosyl imidates.[4]
-
Intermolecular aglycon transfer , particularly with thioglycosides.[4]
-
Formation of orthoesters when using participating protecting groups.
Q2: How can I minimize the hydrolysis of my glycosyl donor?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous reaction conditions. This includes thoroughly drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge any trace amounts of water.
Q3: What is the role of protecting groups in preventing by-product formation?
A3: Protecting groups are essential for directing the regioselectivity and stereoselectivity of glycosylation reactions, thereby preventing the formation of undesired isomers.[7][8] A participating group at the C-2 position, for instance, can help to ensure the formation of a 1,2-trans-glycosidic linkage and prevent the formation of the 1,2-cis anomer.[6] Orthogonal protecting group strategies allow for the selective deprotection of a specific hydroxyl group for subsequent glycosylation, which is critical in the synthesis of complex branched oligosaccharides.[3]
Q4: What is a "one-pot" synthesis strategy and how does it help in minimizing by-products?
A4: A one-pot synthesis strategy involves performing multiple sequential reactions in a single reaction vessel without isolating the intermediates.[3] This approach can improve efficiency and reduce the chances of by-product formation that can occur during workup and purification steps. By carefully selecting reactants with different reactivities, sequential glycosylations can be achieved in a controlled manner.[3]
Q5: When should I consider using an enzymatic approach for oligosaccharide synthesis?
A5: Enzymatic synthesis, using glycosyltransferases or glycosidases, offers high regio- and stereoselectivity, often without the need for protecting groups.[9][10] This can significantly reduce the number of synthetic steps and the formation of by-products. Consider an enzymatic approach when:
-
The desired glycosidic linkage is difficult to form chemically with high selectivity.
-
Mild reaction conditions are required.
Q6: How can I effectively remove by-products after the reaction is complete?
A6: Purification is critical for isolating the desired oligosaccharide. Common techniques include:
-
Column chromatography on silica gel is the most widely used method.[11]
-
Size-exclusion chromatography can separate molecules based on their size.
-
Ion-exchange chromatography is useful for charged oligosaccharides.[12]
-
Solid-phase extraction can be used to remove certain types of impurities.[13]
-
For specific by-products, chemical derivatization followed by extraction can be employed. For example, excess glycosyl acceptor can be derivatized to facilitate its removal.[14]
Experimental Protocols
Protocol 1: General Anhydrous Glycosylation Reaction
This protocol provides a general procedure for a chemical glycosylation reaction under anhydrous conditions.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator over a drying agent.
-
Use freshly distilled, anhydrous solvents.
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Add the glycosyl acceptor and activated molecular sieves to the flask.
-
Dissolve the glycosyl donor and the activator in an anhydrous solvent in separate flasks.
-
-
Procedure:
-
Cool the reaction flask containing the acceptor to the desired temperature (e.g., -78°C to 0°C).
-
Slowly add the solution of the glycosyl donor to the reaction mixture.
-
Slowly add the solution of the activator to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., pyridine or saturated sodium bicarbonate solution).[15]
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with an appropriate solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[15]
-
Protocol 2: Pre-activation Strategy for Glycosylation
This strategy involves activating the glycosyl donor before adding the acceptor, which can minimize side reactions.[3]
-
Preparation: Follow the same preparation steps as in Protocol 1 for anhydrous conditions.
-
Reaction Setup:
-
Assemble the reaction flask with a magnetic stirrer and a nitrogen or argon inlet.
-
Add the glycosyl donor and activated molecular sieves to the flask.
-
Dissolve the activator and the glycosyl acceptor in anhydrous solvents in separate flasks.
-
-
Procedure:
-
Cool the reaction flask containing the donor to the desired temperature.
-
Slowly add the activator solution to the donor solution and stir for a specific time to allow for the formation of the reactive intermediate.
-
Slowly add the solution of the glycosyl acceptor to the activated donor mixture.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1.
Protocol 3: Protecting Group Manipulation
This protocol outlines the general steps for the protection and deprotection of hydroxyl groups.
Protection (e.g., Benzylation):
-
Dissolve the carbohydrate in a suitable solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) at 0°C.
-
Add the protecting group reagent (e.g., benzyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography.
Deprotection (e.g., Hydrogenolysis of Benzyl Ethers):
-
Dissolve the protected oligosaccharide in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add a catalyst (e.g., Palladium on carbon).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected oligosaccharide.
Visualizations
Caption: A typical workflow for a chemical glycosylation reaction.
Caption: A decision tree for troubleshooting by-product formation.
References
- 1. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. agendabookshop.com [agendabookshop.com]
- 9. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 10. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0876384B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]
- 14. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Protected Carbohydrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of protected carbohydrates.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for purifying protected carbohydrates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for the purification of protected carbohydrates.[1] The protecting groups commonly used in carbohydrate synthesis, such as acetyl, benzyl, and benzoyl groups, are hydrophobic, rendering the entire molecule significantly less polar and thus well-suited for separation on a non-polar stationary phase with a polar mobile phase.[1][2]
Q2: Which type of reversed-phase column is best for protected carbohydrate purification?
A2: While C18 columns are widely used in reversed-phase chromatography, they are often not the optimal choice for protected carbohydrates.[3] Studies have shown that stationary phases with aromatic or fluoroaromatic functionalities provide superior separation. Specifically:
-
Pentafluorophenyl (PFP) stationary phases are ideal for the purification of protected monosaccharides.[1][3]
-
Phenyl Hexyl stationary phases are well-suited for purifying protected di- and tri-saccharides.[1][3] These columns offer enhanced π-π interactions with the protected carbohydrate analytes, leading to better resolution.[1]
Q3: What is the recommended mobile phase for purifying protected carbohydrates on phenyl-based columns?
A3: For PFP and Phenyl Hexyl columns, a mobile phase consisting of a methanol/water gradient is often superior to an acetonitrile/water gradient.[1][3] Methanol, unlike acetonitrile, does not interfere with the π-π interactions between the analyte and the stationary phase, which is crucial for achieving high-resolution separation on these types of columns.[3]
Q4: How can I improve the separation of closely eluting isomers, such as anomers?
A4: Separating anomers and other closely related isomers is a significant challenge. A highly effective, albeit more complex, technique is alternate-pump recycling HPLC (R-HPLC) .[3] This method involves passing the sample through a set of two identical columns multiple times, effectively increasing the column length and allowing for the separation of compounds with very similar retention times.[3][4] R-HPLC has been successfully used to achieve purities of ≥99.5% for protected carbohydrates.[1][3]
Q5: What detection method is most appropriate for protected carbohydrates?
A5: Since many protecting groups contain chromophores (e.g., benzoyl, benzyl), ultraviolet (UV) detection is a common and effective method.[1] For carbohydrates without UV-active protecting groups, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.[1][5] However, it's important to note that RI detection is not compatible with gradient elution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Chemical Interactions: Unwanted secondary interactions between the analyte and the stationary phase can cause tailing. For basic analytes, this can be due to interactions with acidic silanol groups on the silica support.
-
Solution: Ensure the mobile phase pH is appropriately controlled using a buffer (typically 10-50 mM concentration).[6] For particularly problematic basic compounds, consider using a column with end-capping or a different stationary phase.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can distort peak shape.[7][8] This often affects all peaks in the chromatogram.[7]
-
Solution:
-
Use a guard column: This is a cost-effective way to protect your analytical column from strongly adsorbed sample components.[9] Replace the guard column regularly.
-
Backflush the column: Reversing the column flow and flushing with a strong solvent can sometimes dislodge particulates from the inlet frit.[7]
-
Sample Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter.[10]
-
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing, especially for early-eluting peaks.[9][11]
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.
-
-
Sample Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can cause peak distortion.[8]
-
Solution: Try injecting a smaller volume or diluting your sample. The injection solvent should ideally be the same as or weaker than the initial mobile phase.[11]
-
Caption: Logical workflow for improving peak resolution.
Issue 3: Sample Solubility and Precipitation
Q: My protected carbohydrate sample is not dissolving well in the mobile phase, or I suspect it's precipitating on the column. What should I do?
A: Solubility issues can lead to poor peak shape, column blockage, and inaccurate quantification.
-
Sample Diluent: The solvent used to dissolve your sample is critical. Ideally, it should be the same as the initial mobile phase. If your sample is not soluble in the initial mobile phase, use the strongest solvent possible that is still miscible with the mobile phase (e.g., a higher percentage of organic solvent). Be mindful of injecting a large volume of a solvent that is much stronger than the mobile phase, as this can cause peak distortion. [11]* On-Column Precipitation: This can occur if the sample is dissolved in a strong organic solvent but precipitates when it mixes with a highly aqueous mobile phase at the start of a gradient. [1] * Solution: Adjust the initial percentage of the organic modifier in your gradient to be higher, ensuring your compound remains soluble. You may need to experiment to find the optimal starting conditions that balance solubility and retention.
Data & Protocols
Table 1: Recommended Column Chemistries for Protected Carbohydrates
| Analyte Type | Recommended Stationary Phase | Rationale | Reference |
| Protected Monosaccharides | Pentafluorophenyl (PFP) | Superior separation compared to C5/C18 phases. | ,[1] [3] |
| Protected Di/Trisaccharides | Phenyl Hexyl | Provides better separation for larger protected oligosaccharides than C5/C18. | ,[1] [3] |
| General Purpose | C18 / C5 | Commonly used but often inferior to PFP or Phenyl Hexyl for this class of compounds. | ,[1] [3] |
Table 2: Mobile Phase Selection Guide
| Stationary Phase | Recommended Organic Modifier | Rationale | Reference |
| PFP or Phenyl Hexyl | Methanol | Enhances π-π interactions, leading to better separation. | ,[1] [3] |
| C18 or other alkyl phases | Acetonitrile or Methanol | Standard reversed-phase modifiers. Acetonitrile often provides sharper peaks. | [1] |
Experimental Protocol: High-Purity Purification using Alternate-Pump Recycling HPLC (R-HPLC)
This protocol is adapted from methodologies demonstrated to achieve ≥99.5% purity for protected carbohydrates. [3] 1. System Configuration:
-
An HPLC system equipped with two identical analytical columns.
-
A 10-port, 2-position switching valve installed between the pumps and the columns.
-
A UV detector placed after the columns and before the fraction collector.
2. Chromatographic Conditions:
-
Columns: Two identical columns (e.g., 4.6 x 250 mm) of the chosen stationary phase (PFP for monosaccharides, Phenyl Hexyl for oligosaccharides).
-
Mobile Phase: Isocratic mixture of water and methanol. The exact ratio must be optimized to provide a retention factor (k') between 2 and 5 for the target compound. Isocratic elution is necessary for R-HPLC to maintain synchronized valve switching. [1]* Flow Rate: 1.0 mL/min (typical for 4.6 mm ID columns).
-
Detection: UV at an appropriate wavelength for the protecting groups.
-
Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
3. R-HPLC Procedure:
-
Inject the crude sample onto the first column.
-
The eluent from the first column is directed to the second column.
-
After the analyte has eluted from the second column, the 10-port valve is switched. This reverses the flow direction, sending the eluent from the second column back to the first column.
-
This "recycling" process is repeated. The analyte passes through the detector after every odd-numbered pass through a column (1, 3, 5, etc.). [3]5. Monitor the chromatogram. With each cycle, the resolution between the target compound and impurities will increase.
-
Once baseline separation is achieved, switch the valve to direct the purified peak to the fraction collector.
4. Purity Analysis:
-
Collect the purified fraction, remove the solvent, and re-inject a small amount onto the same HPLC system to confirm its purity. Purity is typically assessed by peak area percentage.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Glycosyl Donors: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose vs. Thioglycosides in Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective construction of glycosidic linkages is a cornerstone of modern carbohydrate chemistry. The choice of the glycosyl donor is a critical parameter that significantly influences reaction outcomes. This guide provides an in-depth comparison of two widely utilized classes of glycosyl donors: the hemiacetal 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and the versatile thioglycoside donors.
This comparison will delve into the fundamental differences in their activation, reactivity, and stereoselectivity, supported by experimental data and detailed protocols. By understanding the nuances of each donor class, researchers can make more informed decisions in the design and execution of their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound (Hemiacetal) | Thioglycoside Donors |
| Anomeric Leaving Group | Hydroxyl (-OH) | Thioalkyl or Thioaryl (-SR) |
| Activation Method | In situ activation of the anomeric hydroxyl group | Activation via thiophilic promoters |
| Reactivity | Generally considered less reactive; requires conversion to a more reactive species in situ. | Tunable reactivity based on the aglycone and protecting groups; can be "armed" or "disarmed". |
| Stability | Bench-stable | Generally stable to a wide range of reaction conditions, allowing for extensive protecting group manipulations. |
| Stereoselectivity | Can be highly stereoselective, particularly for challenging β-mannosidic linkages, with specific protocols. | Stereochemical outcome is highly dependent on the promoter, solvent, temperature, and protecting groups. |
Performance in Glycosylation Reactions: A Data-Driven Comparison
This compound (Hemiacetal) as a Glycosyl Donor
The direct use of hemiacetals like this compound as glycosyl donors often involves their in situ conversion to more reactive intermediates such as glycosyl halides or triflates. A notable advantage of this approach is the potential for high stereoselectivity, particularly in the synthesis of the challenging β-mannosides.
Table 1: Performance Data for Glycosylation using a Mannosyl Hemiacetal Donor
| Donor | Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| This compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1. (COCl)₂, Ph₃PO2. LiI | CHCl₃ | 45 | 85 | 1:19 | [1][2] |
| This compound | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1. (COCl)₂, Ph₃PO2. LiI | CHCl₃ | 45 | 94 | 1:19 | [1][2] |
Thioglycoside Donors in Glycosylation
Thioglycosides are renowned for their stability and the wide array of available activation methods. Their reactivity can be modulated by altering the electronic properties of the thio-aglycone and the protecting groups on the sugar backbone. This "tunability" makes them highly versatile for the synthesis of complex oligosaccharides.
Table 2: Performance Data for Glycosylation using Mannosyl Thioglycoside Donors
| Donor | Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -40 | 89 | 1:1 (α-favored) | [3] |
| Phenyl 2-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, TTBP, Tf₂O | CH₂Cl₂ | -60 | 85 | >1:20 (β-favored) | [4] |
| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DMTST | CH₂Cl₂ | -20 | 75 | 1:1.5 | [5] |
Experimental Protocols
Protocol 1: Highly β-Selective Mannosylation from a Hemiacetal Donor
This protocol describes a one-pot, three-step process for the highly β-selective mannosylation starting from this compound.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Oxalyl chloride ((COCl)₂) (1.1 equiv)
-
Triphenylphosphine oxide (Ph₃PO) (1.1 equiv)
-
Lithium iodide (LiI) (2.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a solution of this compound in anhydrous CHCl₃ is added Ph₃PO.
-
The solution is cooled to 0 °C, and oxalyl chloride is added dropwise. The reaction is stirred for 30 minutes at 0 °C.
-
Lithium iodide is added, and the mixture is stirred for a further 15 minutes at 0 °C.
-
A solution of the glycosyl acceptor in anhydrous CHCl₃ is added.
-
The reaction mixture is warmed to 45 °C and stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NaHCO₃, and the organic layer is washed with saturated aqueous Na₂S₂O₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired β-mannoside.
Protocol 2: General Procedure for Glycosylation using a Thioglycoside Donor with NIS/TfOH
This protocol outlines a common method for the activation of thioglycoside donors.[3]
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of the thioglycoside donor, glycosyl acceptor, and activated molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere for 30 minutes at room temperature.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
NIS is added, and the mixture is stirred for 5-10 minutes.
-
TfOH is added dropwise, and the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine or saturated aqueous NaHCO₃.
-
The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous Na₂S₂O₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is a complex interplay of factors including the nature of the donor, acceptor, promoter, and solvent.
Glycosylation with this compound
The high β-selectivity observed in the one-pot protocol is attributed to an Sₙ2-type displacement of an in situ formed α-glycosyl iodide intermediate. The benzyl protecting groups at C-2 participate in the reaction, leading to the preferential formation of the α-iodide, which is then attacked by the acceptor from the opposite (β) face.
Caption: Activation of mannosyl hemiacetal and subsequent β-mannosylation.
Glycosylation with Thioglycoside Donors
The mechanism of thioglycoside activation can proceed through various intermediates depending on the promoter system. With NIS/TfOH, an iodonium species is thought to activate the thioglycoside, leading to the formation of a glycosyl triflate or a contact ion pair. The stereochemical outcome is then determined by the facial selectivity of the acceptor's attack on this intermediate. The presence of a participating group at C-2 (like an acetyl or benzoyl group) typically leads to 1,2-trans products, while non-participating groups (like benzyl ethers) can lead to either α or β products depending on other factors.
Caption: General workflow for thioglycoside activation and glycosylation.
Conclusion
Both this compound and thioglycoside donors are valuable tools in the synthesis of complex carbohydrates.
-
This compound shines in specific applications where high β-mannoselectivity is paramount. The one-pot activation protocol offers an efficient route to these challenging linkages, starting from a readily available hemiacetal.
-
Thioglycoside donors offer unparalleled versatility. Their stability, coupled with a wide range of activation methods and the ability to tune their reactivity, makes them the workhorse for the assembly of diverse and complex oligosaccharides.
The choice between these two donor systems will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the overall synthetic strategy. For challenging β-mannosylations, the in situ activation of this compound presents a compelling option. For broader applications requiring modularity and tunable reactivity, thioglycosides remain the donor of choice for many synthetic chemists.
References
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Benzyl and Silyl Protecting Groups for Mannose
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates involving mannose, the strategic use of protecting groups is paramount. The choice between different protective moieties can significantly influence reaction outcomes, affecting yields, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two of the most commonly employed classes of protecting groups for hydroxyl functionalities: benzyl ethers and silyl ethers, with a specific focus on their application to mannose.
Introduction to Benzyl and Silyl Ethers
Benzyl (Bn) ethers are renowned for their high stability across a wide range of chemical conditions, including strongly acidic and basic media.[1] This robustness makes them a reliable choice for multi-step syntheses. Conversely, silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer a spectrum of stabilities that can be tuned based on the steric bulk of the substituents on the silicon atom.[2] This variability allows for more nuanced and orthogonal protection strategies.[3]
Performance Comparison: Benzyl vs. Silyl Ethers on Mannose
The selection of a protecting group for mannose is dictated by several factors, including the desired regioselectivity, the stability required for subsequent reactions, and the conditions for eventual deprotection.
Stability
Benzyl ethers are generally more stable than silyl ethers. They are resistant to a broad pH range and various reagents, making them suitable for lengthy synthetic sequences.[1][4] Silyl ethers, while stable to many non-acidic and non-fluoride conditions, are susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[5][6] The stability of silyl ethers is highly dependent on the steric hindrance around the silicon atom, following the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[6]
Reactivity and Stereoselectivity in Glycosylation
The nature of the protecting group can significantly influence the reactivity of a mannosyl donor and the stereoselectivity of the resulting glycosidic bond. Silyl-protected glycosyl donors are often found to be more reactive than their benzylated counterparts, a phenomenon referred to as "super-arming".[2][7] This increased reactivity is attributed to the electronic properties of the O-silyl group. However, the steric bulk of both benzyl and silyl groups, particularly at the C-2 position of mannose, plays a crucial role in directing the stereochemical outcome of glycosylation, often favoring the formation of β-mannosides.[8][9]
Orthogonality
A key advantage of employing both benzyl and silyl ethers in a synthetic strategy is their orthogonality. Silyl ethers can be selectively removed in the presence of benzyl ethers using fluoride reagents (e.g., TBAF) or mild acid, and benzyl ethers can be cleaved by catalytic hydrogenation without affecting most silyl ethers.[3][10] This orthogonality is fundamental in the synthesis of complex, branched oligosaccharides where sequential manipulation of different hydroxyl groups is required.[11]
Quantitative Data Summary
The following tables summarize typical yields for the protection and deprotection of mannose hydroxyl groups using benzyl and silyl ethers, collated from various sources. It is important to note that yields are highly dependent on the specific substrate, reaction conditions, and the scale of the reaction.
Table 1: Protection of Mannose Hydroxyl Groups
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Benzyl (Bn) | BnBr, NaH, DMF | 85-95 | [12] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | 90-98 | [6] |
| Triisopropylsilyl (TIPS) | TIPSOTf, 2,6-lutidine, CH₂Cl₂ | 90-97 | [6] |
Table 2: Deprotection of Protected Mannose Derivatives
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Benzyl (Bn) | H₂, Pd/C, MeOH or EtOAc | 90-99 | [12][13] |
| Benzyl (Bn) | O₃, then NaOMe | High | [4] |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF | 90-98 | [6][14] |
| tert-Butyldimethylsilyl (TBDMS) | AcOH, THF, H₂O | 85-95 | [6] |
| Triisopropylsilyl (TIPS) | TBAF, THF | 90-98 | [14] |
Experimental Protocols
General Procedure for Benzylation of Mannose Hydroxyl Groups
To a solution of the mannose derivative in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equivalents per hydroxyl group) is added portion-wise. The mixture is stirred for 30-60 minutes, after which benzyl bromide (BnBr, 1.2 equivalents per hydroxyl group) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with methanol and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
General Procedure for Silylation of Mannose Hydroxyl Groups
To a solution of the mannose derivative and imidazole (2.5 equivalents per hydroxyl group) in anhydrous N,N-dimethylformamide (DMF), the corresponding silyl chloride (e.g., TBDMSCl, 1.2 equivalents per hydroxyl group) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.[6]
General Procedure for Deprotection of Benzyl Ethers by Hydrogenolysis
The benzylated mannose derivative is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on charcoal (Pd/C, 10% w/w) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) several times, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected product.[12]
General Procedure for Deprotection of Silyl Ethers with TBAF
To a solution of the silyl-protected mannose derivative in tetrahydrofuran (THF), a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents per silyl group) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the deprotected alcohol.[14]
Visualizing the Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of mannose using benzyl and silyl ethers.
Figure 1. General workflows for the protection and deprotection of mannose using benzyl and silyl ethers.
The choice between benzyl and silyl protecting groups for mannose is a strategic decision that depends on the specific requirements of the synthetic plan. The robustness of benzyl ethers makes them ideal for protecting groups that need to endure harsh reaction conditions, while the tunable lability and orthogonality of silyl ethers provide greater flexibility in complex synthetic endeavors. A thorough understanding of the properties and reactivities of these protecting groups is essential for the successful design and execution of synthetic strategies in carbohydrate chemistry.
Figure 2. Logical relationship of an orthogonal protection strategy using silyl and benzyl groups.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alchemyst.co.uk [alchemyst.co.uk]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to the Stereoselectivity of 2-O-Benzyl-4,6-O-Benzylidene Protected Mannosyl Donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, with profound implications for drug development and glycobiology. The β-mannoside linkage, in particular, presents a significant synthetic challenge due to the competing influences of the anomeric effect and the steric hindrance of the axial C2 substituent. This guide provides a comparative analysis of the stereoselectivity of 2-O-benzyl-4,6-O-benzylidene protected mannosyl donors, a class of glycosyl donors renowned for their ability to favor the formation of the challenging β-mannosidic linkage. We present a compilation of experimental data, detailed protocols, and a mechanistic overview to aid in the selection and application of these critical reagents.
Performance Comparison: Stereoselectivity of Mannosyl Donors
The stereochemical outcome of a glycosylation reaction is highly dependent on the protecting group strategy employed for the glycosyl donor. The 2-O-benzyl-4,6-O-benzylidene protected mannosyl donors are benchmark reagents for achieving high β-selectivity. The rigid 4,6-O-benzylidene acetal conformationally restrains the pyranose ring, a feature that is critical for directing the stereochemical outcome.[1]
In contrast, mannosyl donors with a participating group at the C2 position, such as an acyl group, typically yield the 1,2-trans-glycoside, which in the mannose series is the α-anomer. The formation of a transient dioxolenium ion intermediate shields the α-face of the donor, directing the incoming nucleophile to the β-face.
The following table summarizes the stereoselectivity observed with different mannosyl donors, highlighting the superior β-directing ability of the 2-O-benzyl-4,6-O-benzylidene protected system.
| Donor Protecting Groups | Glycosyl Donor | Glycosyl Acceptor | Activation Conditions | Yield (%) | α:β Ratio | Reference |
| 2-O-Bn, 4,6-O-benzylidene | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, CH₂Cl₂ | 98 | 1:7 | Heuckendorff et al. |
| 2-O-Bn, 4,6-O-benzylidene | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O, CH₂Cl₂ | Not Reported | High β-selectivity | Crich et al. |
| 2-O-Ac (Participating) | Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, CH₂Cl₂ | High | Predominantly α | General Observation |
| 2,3-O-Acetonide | Mannosyl Donor with 2,3-O-acetonide | Various Alcohols | Bis-thiourea catalyst | High | 1:16 to 1:32 | Jacobsen et al.[2] |
Mechanistic Insights
The high β-selectivity of 2-O-benzyl-4,6-O-benzylidene protected mannosyl donors is attributed to a mechanism that avoids the formation of a long-lived, charge-stabilized oxocarbenium ion, which would favor α-glycoside formation due to the anomeric effect. Instead, it is proposed that the reaction proceeds through a highly reactive α-glycosyl triflate intermediate. This intermediate undergoes an SN2-like displacement by the nucleophile, resulting in inversion of configuration at the anomeric center and the formation of the β-mannoside. The conformational constraint imposed by the 4,6-O-benzylidene group is crucial for this pathway.
Experimental Protocols
General Procedure for Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
This protocol is a representative example for the β-mannosylation using a 2-O-benzyl-4,6-O-benzylidene protected thiomannoside donor.
Materials:
-
Mannosyl donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Argon atmosphere
Procedure:
-
A mixture of the mannosyl donor, glycosyl acceptor, and freshly activated powdered molecular sieves (4 Å) in anhydrous dichloromethane is stirred under an argon atmosphere at room temperature for 30-60 minutes.
-
The mixture is then cooled to the desired temperature (typically -40 °C to -78 °C).
-
N-Iodosuccinimide (NIS) is added in one portion.
-
Trifluoromethanesulfonic acid (TfOH) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine or saturated sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through a pad of Celite.
-
The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-mannoside.
General Procedure for Glycosylation using a Sulfoxide Donor with BSP/Tf₂O Activation
This "pre-activation" protocol is often employed to generate the highly reactive glycosyl triflate intermediate prior to the addition of the acceptor.
Materials:
-
Mannosyl sulfoxide donor (1.0 equiv)
-
1-Benzenesulfinyl piperidine (BSP) (1.1 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Argon atmosphere
Procedure:
-
To a stirred solution of the mannosyl sulfoxide donor, BSP, and TTBP in anhydrous dichloromethane containing activated 4 Å molecular sieves at -60 °C under an argon atmosphere, Tf₂O is added dropwise.
-
The mixture is stirred at this temperature for 30 minutes to ensure the formation of the glycosyl triflate.
-
A solution of the glycosyl acceptor in anhydrous dichloromethane is then added slowly via syringe.
-
The reaction mixture is stirred at -60 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and worked up as described in the previous protocol.
-
The crude product is purified by flash column chromatography.
Conclusion
The 2-O-benzyl-4,6-O-benzylidene protected mannosyl donors are highly effective reagents for the stereoselective synthesis of β-mannosides. The conformational rigidity imposed by the benzylidene acetal is key to their high β-directing ability, favoring an SN2-like reaction pathway. This contrasts with other mannosyl donors, such as those with participating 2-O-acyl groups, which predominantly yield α-mannosides. The choice of activating conditions and the nature of the glycosyl acceptor can further influence the stereochemical outcome. The experimental protocols provided herein offer a starting point for the successful application of these valuable donors in the synthesis of complex oligosaccharides and glycoconjugates.
References
Unraveling Complexity: A Comparative Guide to Oligosaccharide Structure Validation by NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the intricate world of glycan analysis, the precise determination of oligosaccharide structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the three-dimensional architecture of these complex biomolecules. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
At a Glance: NMR vs. Alternative Techniques
The validation of an oligosaccharide's structure is a multifaceted challenge, requiring a combination of techniques to piece together the complete structural puzzle. While NMR is a powerful tool for elucidating the fine details of stereochemistry and linkage, other methods such as Mass Spectrometry (MS) and X-ray Crystallography offer complementary information. The choice of technique is often dictated by the specific structural questions being asked, the amount and purity of the sample, and the desired level of detail.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Obtained | Monosaccharide composition, anomeric configuration (α/β), glycosidic linkage positions, sequence, 3D conformation, and dynamics.[1][2] | Molecular weight, monosaccharide composition, sequence, and branching patterns.[3] | High-resolution 3D structure of the molecule in a crystalline state.[4] |
| Sample Requirements | Relatively large amounts (nmol to µmol range), non-destructive.[2][5] | High sensitivity (pmol to fmol range), destructive.[5][6][7] | Requires a well-ordered single crystal, which can be difficult to obtain for flexible oligosaccharides.[4][8][9] |
| Strengths | Provides unambiguous determination of stereochemistry and linkage analysis, non-destructive.[1][2] | High sensitivity, high throughput, and excellent for determining composition and sequence.[3][6][10] | Provides the most precise atomic-level 3D structure.[4] |
| Limitations | Lower sensitivity compared to MS, complex spectra requiring expertise for interpretation.[5][7][10] | Does not directly provide information on anomeric configuration or linkage stereochemistry, isomers can be difficult to distinguish.[3] | Crystal packing forces may influence the observed conformation, not all oligosaccharides crystallize.[8][9][11][12] |
The NMR Workflow for Oligosaccharide Structure Elucidation
The structural elucidation of an oligosaccharide by NMR spectroscopy typically follows a systematic workflow. This process involves a series of 1D and 2D NMR experiments that, when interpreted together, provide a detailed picture of the molecule's constitution and conformation.
Experimental Protocols for Key NMR Experiments
Detailed methodologies are crucial for obtaining high-quality, interpretable NMR data. Below are generalized protocols for the key 2D NMR experiments used in oligosaccharide analysis.
Sample Preparation
-
Sample Purity: Ensure the oligosaccharide sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent: Dissolve 1-5 mg of the lyophilized oligosaccharide in 0.5 mL of deuterium oxide (D₂O, 99.96%). D₂O is used to minimize the large solvent proton signal.
-
Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).
-
pH Adjustment: Adjust the pD of the solution if necessary, as chemical shifts of certain protons can be pH-dependent.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Correlated Spectroscopy (COSY)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for tracing the connectivity of protons within a monosaccharide ring.
-
Protocol:
-
Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
Set the spectral width to cover all proton resonances (typically 0-10 ppm).
-
Collect 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Total Correlation Spectroscopy (TOCSY)
-
Purpose: To correlate all protons within a spin system, regardless of whether they are directly coupled. This is extremely useful for identifying all the protons belonging to a single monosaccharide residue.
-
Protocol:
-
Acquire a 2D TOCSY experiment using a standard pulse sequence (e.g., MLEV-17).
-
Set a mixing time of 60-120 ms to allow for magnetization transfer throughout the entire spin system.
-
Use similar spectral widths and data points as in the COSY experiment.
-
Process the data using appropriate window functions and phasing.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY)
-
Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the three-dimensional structure and the sequence of monosaccharides by observing inter-residue correlations. ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.
-
Protocol:
-
Acquire a 2D NOESY or ROESY experiment.
-
Use a mixing time of 100-500 ms for NOESY, or a spin-lock time of 100-300 ms for ROESY.
-
Data acquisition and processing parameters are similar to COSY and TOCSY.
-
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Purpose: To correlate protons with their directly attached carbons (or other heteroatoms like ¹⁵N). This provides the chemical shift of the carbon atoms and helps in resolving overlapping proton signals.
-
Protocol:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.
-
Set the proton spectral width as before. Set the carbon (¹³C) spectral width to cover all expected carbon resonances (e.g., 50-110 ppm for the carbohydrate region).
-
Collect 2048 data points in the proton dimension (F2) and 128-256 increments in the carbon dimension (F1).
-
Use a one-bond ¹J(CH) coupling constant of ~145 Hz for the evolution of heteronuclear coherence.
-
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Purpose: To correlate protons with carbons over two or three bonds. This is a key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue.
-
Protocol:
-
Acquire a gradient-selected HMBC experiment.
-
Use similar spectral widths and data points as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJ(CH)) to a value that reflects the expected two- and three-bond couplings (typically 4-8 Hz).
-
Interpreting the Data: A Logical Approach
The analysis of the collected NMR data follows a logical progression to assemble the final oligosaccharide structure.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of oligosaccharides. Its ability to provide unambiguous information on monosaccharide identity, anomeric configuration, glycosidic linkage, and sequence in a non-destructive manner makes it a powerful technique in glycobiology and drug development. While other methods like mass spectrometry offer superior sensitivity for initial screening and compositional analysis, and X-ray crystallography provides the ultimate resolution for molecules that can be crystallized, NMR remains the gold standard for a comprehensive solution-state structural validation. By understanding the strengths and limitations of each technique and following systematic experimental and analytical workflows, researchers can confidently elucidate the complex structures of oligosaccharides, paving the way for a deeper understanding of their biological functions.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 7. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Study shows limitations of method for determining protein structure | NSF - U.S. National Science Foundation [nsf.gov]
The "Armed" vs. "Disarmed" Glycosyl Donor: A Comparative Guide to Reactivity in Glycosylation
For researchers, scientists, and drug development professionals, the strategic construction of complex oligosaccharides is a cornerstone of modern glycochemistry. At the heart of this intricate synthesis lies the selection of the glycosyl donor, a choice that profoundly dictates the efficiency and stereochemical outcome of the glycosylation reaction. The "armed" versus "disarmed" concept provides a powerful framework for predicting and controlling donor reactivity, enabling the sequential and chemoselective formation of glycosidic bonds.
This guide offers an objective comparison of the performance of armed and disarmed glycosyl donors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the rational design of oligosaccharide synthesis.
The Core Principle: Electronic Effects of Protecting Groups
The distinction between an "armed" and a "disarmed" glycosyl donor lies in the electronic nature of its protecting groups, particularly at the C-2 position. This concept, pioneered by Fraser-Reid, posits that electron-donating protecting groups "arm" a donor, rendering it more reactive, while electron-withdrawing groups "disarm" it, making it less reactive.[1][2][3][4]
-
Armed Glycosyl Donors: These donors are typically protected with electron-donating groups such as benzyl (Bn) or other ethers. These groups increase the electron density at the anomeric center, thereby stabilizing the developing positive charge of the oxocarbenium ion intermediate formed during the glycosylation reaction.[5] This stabilization lowers the activation energy and accelerates the rate of glycosylation.
-
Disarmed Glycosyl Donors: Conversely, disarmed donors bear electron-withdrawing protecting groups, most commonly esters like acetate (Ac) or benzoate (Bz). These groups decrease the electron density at the anomeric center, destabilizing the oxocarbenium ion intermediate and thus slowing down the reaction rate.[3][5]
This difference in reactivity forms the basis for chemoselective glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed donor, which can then act as a glycosyl acceptor.[2][6]
Comparative Reactivity Data
The difference in reactivity between armed and disarmed donors can be substantial and has been quantified in competitive glycosylation experiments. The following table summarizes representative data from the literature, highlighting the superior reactivity of armed donors.
| Glycosyl Donor Pair | Donor 1 (Armed) | Donor 2 (Disarmed) | Promoter System | Product from Donor 1 (Yield) | Product from Donor 2 (Yield) | Reference |
| D-Glucosyl Thioglycosides | Per-O-benzylated | Per-O-benzoylated | IDCP | Disaccharide (91%) | No reaction | [3] |
| D-Glucosamino Thioglycosides | N-Troc, O-benzylated | N-Troc, O-benzoylated | MeOTf | Disaccharide (98%) | No reaction (87% recovery of donor) | [7] |
| n-Pentenyl Glycosides | Per-O-benzylated | Per-O-acetylated | NIS/TfOH | High conversion | Recovered starting material | [6] |
IDCP: Iodonium dicollidine perchlorate; MeOTf: Methyl trifluoromethanesulfonate; NIS: N-Iodosuccinimide; TfOH: Trifluoromethanesulfonic acid.
As the data indicates, armed donors react significantly faster and with higher yields compared to their disarmed counterparts under the same reaction conditions. This differential reactivity allows for the strategic, stepwise assembly of oligosaccharides in a "one-pot" fashion, significantly improving synthetic efficiency.[2][8][9]
Experimental Protocol: Competitive Glycosylation of Armed and Disarmed Thioglycosides
This protocol provides a generalized procedure for a competitive glycosylation reaction to demonstrate the difference in reactivity between an armed and a disarmed thioglycoside donor.
Materials:
-
Armed Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
Disarmed Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside)
-
Glycosyl Acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the armed glycosyl donor (1.1 equivalents), the disarmed glycosyl donor (1.1 equivalents), the glycosyl acceptor (1.0 equivalent), and activated molecular sieves (4 Å).
-
Solvent Addition: Dissolve the mixture in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Initiation: Add a solution of N-Iodosuccinimide (NIS) (1.2 equivalents) in anhydrous DCM.
-
Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (e.g., 0.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the armed donor and the formation of the corresponding disaccharide should be observed, while the disarmed donor remains largely unreacted.
-
Quenching: Upon completion (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the disaccharide product and recover the unreacted disarmed glycosyl donor.
Mechanistic Insights: Visualizing the Activation Pathway
The differential reactivity of armed and disarmed glycosyl donors can be visualized through their activation pathways. The key step is the formation of a reactive intermediate, typically an oxocarbenium ion or a species with significant oxocarbenium ion character.
Caption: Activation pathways for armed vs. disarmed donors.
The electron-donating groups of the armed donor stabilize the positively charged intermediate, leading to a faster reaction. In contrast, the electron-withdrawing groups of the disarmed donor destabilize this intermediate, resulting in a slower reaction.
Experimental Workflow: A Typical Glycosylation Reaction
The following diagram illustrates a standard workflow for a chemical glycosylation reaction, applicable to both armed and disarmed donors, with the understanding that reaction conditions (temperature, time) will vary based on the donor's reactivity.
Caption: General workflow for a glycosylation experiment.
Conclusion
The armed versus disarmed principle is a fundamental concept in modern carbohydrate chemistry that allows for the rational control of glycosylation reactions. By strategically choosing protecting groups, researchers can modulate the reactivity of glycosyl donors to achieve chemoselective and efficient synthesis of complex oligosaccharides. Armed donors, with their electron-donating ether protecting groups, exhibit high reactivity, while disarmed donors, bearing electron-withdrawing ester groups, are significantly less reactive. This reactivity difference is the cornerstone of powerful synthetic strategies, including one-pot sequential glycosylations, which are invaluable in the fields of chemical biology and drug discovery. Understanding and applying this principle is crucial for any scientist involved in the synthesis of complex carbohydrates.
References
- 1. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 2. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 3. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally armed glycosyl donors: reactivity quantification, new donors and one pot reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Conformationally armed glycosyl donors: reactivity quantification, new donors and one pot reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, crucial for the development of therapeutics, vaccines, and diagnostics. The mannoside linkage, in particular, is a key structural motif in numerous biologically active glycoconjugates. This guide provides a comparative overview of the efficacy of different catalysts for glycosylation reactions using the common glycosyl donor, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. The data presented herein, summarized from published literature, aims to assist researchers in selecting the optimal catalytic system for their synthetic goals.
Comparison of Catalyst Performance
The following table summarizes the performance of various catalysts in glycosylation reactions involving perbenzylated mannose or closely related glucose donors. Key metrics for comparison include reaction yield and stereoselectivity (α/β anomer ratio).
| Catalyst/Promoter System | Glycosyl Donor | Acceptor | Yield (%) | α/β Ratio | Reference |
| Bismuth(III) triflate (Bi(OTf)₃) | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose* | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 55 | Not Reported | [1][2] |
| Benzyne precursor / KF / 18-Crown-6 | Perbenzylated mannosyl benzyl thioglycoside | C6 D-glucose derivative | 37 | 5:1 | [3][4] |
| Gold(I) Chloride/Silver Triflate (L2AuCl/AgOTf) | Perbenzylated pyranosyl o-alkynylbenzoate | Generic Alcohol (ROH) | Moderate to High | Good to Excellent | [3][4][5] |
*Note: Data for the closely related perbenzylated glucose donor is included due to the limited availability of data for the specific mannose donor. While the reactivity can be similar, stereochemical outcomes may differ.
Detailed Experimental Protocols
Bismuth(III) Triflate (Bi(OTf)₃) Catalyzed Glycosylation
This protocol is adapted from a reaction with the analogous 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Reaction:
To a suspension of Bi(OTf)₃ (0.007 mmol, 5 mol%), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) is added the glycosyl acceptor (0.13 mmol) at 0 °C under an Argon atmosphere. The resulting mixture is stirred for 15 hours. The reaction is then quenched by the addition of a saturated NaHCO₃ solution (5 mL). The reaction mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution. After the organic layer is dried over Na₂SO₄, the solvent is evaporated under reduced pressure, and the crude product is purified by preparative silica gel TLC.[1][2]
Benzyne-Promoted O-Glycosylation
This method utilizes a benzyne precursor to activate a thioglycoside donor.
Reaction:
In a representative procedure, a perbenzylated mannosyl benzyl thioglycoside donor (1.3 equiv) is reacted with a C6 D-glucose acceptor (1 equiv). Kobayashi's reagent (a benzyne precursor, 2 equiv) is used in the presence of KF (3.9 equiv) and 18-Crown-6 in methyl tert-butyl ether (MTBE) as the solvent. The reaction is carried out at room temperature (18–22 °C) for 48 hours.[3][4]
Gold(I)-Catalyzed Glycosylation with ortho-Alkynylbenzoate Donors
This protocol employs a gold(I) catalyst to activate a specially designed glycosyl donor.
Reaction:
The glycosylation is performed using equimolar quantities of a perbenzylated pyranosyl ortho-alkynylbenzoate donor and a suitable alcohol acceptor at a 0.05 mmol scale. The reaction is catalyzed by a bifunctional gold(I) catalyst system, such as L2AuCl/AgOTf, where L represents a phosphine ligand.[3][4][5]
Experimental Workflow and Logic
The general workflow for a catalytic glycosylation reaction can be visualized as a sequence of steps starting from the preparation of reactants to the final purification of the desired glycoside. The logical relationship between these steps is crucial for a successful synthetic outcome.
This guide highlights the current state of catalytic glycosylation with this compound. The choice of catalyst significantly impacts both the yield and the stereochemical outcome of the reaction. While data for the specific title donor is limited, the provided protocols with analogous structures offer valuable starting points for methodological development. Further research is warranted to expand the repertoire of efficient and stereoselective catalysts for the synthesis of mannosides from this versatile donor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 4 from Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors. | Semantic Scholar [semanticscholar.org]
Harnessing LC-MS for the Definitive Validation of Synthetic Glycans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic glycans is paramount in drug development and glycobiology research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural detail. This guide provides a comprehensive comparison of LC-MS-based methodologies for the validation of synthetic glycans, presenting supporting experimental data, detailed protocols, and a clear visualization of the analytical workflow.
Comparative Analysis of LC-MS Derivatization Strategies
A critical step in the LC-MS analysis of glycans is derivatization, which enhances ionization efficiency and chromatographic separation. Several strategies are available, each with distinct advantages and disadvantages. The choice of derivatization agent can significantly impact the quantitative accuracy and sensitivity of the analysis.[1][2][3]
Below is a comparative summary of common derivatization techniques used in LC-MS glycan analysis.
| Derivatization Strategy | Principle | Advantages | Disadvantages | Ideal Application |
| Permethylation | Exhaustive methylation of hydroxyl and carboxyl groups. | Significantly enhances MS signal intensity, stabilizes sialic acids, and prevents in-source fragmentation.[1][2] | Can be labor-intensive and may introduce bias in quantitation if not performed carefully. | Analysis of sialylated glycans and when high sensitivity is required.[1][2] |
| Reductive Amination with Fluorescent Labels (e.g., 2-AB, Procainamide) | Covalent attachment of a fluorescent tag to the reducing end of the glycan. | Allows for both fluorescence and MS detection, well-established protocols are available. Procainamide offers better ionization efficiency than 2-AB.[1] | May not provide the highest MS signal enhancement compared to other methods.[1] | Routine glycan profiling and quantification where fluorescence detection is also desired. |
| RapiFluor-MS (RFMS) | Rapid labeling at the reducing end with a tag that enhances both fluorescence and MS signal. | High MS signal enhancement for neutral glycans, and a streamlined sample preparation workflow.[1][2] | Can distort the quantitation of sialylated glycans.[1] | High-throughput analysis of neutral glycans.[1][2] |
| aminoxyTMT | Isobaric tagging at the reducing end, allowing for multiplexed quantitative analysis. | Enables simultaneous analysis of multiple samples, improving throughput and quantitative reliability for complex samples.[4] | Can have limitations in the analysis of complex glycans from biological samples without optimization.[4] | Comparative glycomic studies and biomarker discovery. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following section outlines a general workflow for the LC-MS analysis of synthetic glycans, from sample preparation to data acquisition.
Glycan Derivatization: Permethylation Protocol
Permethylation is a robust method for preparing glycans for LC-MS analysis, particularly for complex structures.[1]
Materials:
-
Dried synthetic glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol
-
Dichloromethane
-
Water (LC-MS grade)
Procedure:
-
Dissolve the dried glycan sample in DMSO.
-
Add a freshly prepared slurry of NaOH in DMSO and vortex thoroughly.
-
Add methyl iodide and vortex for 10 minutes.
-
Quench the reaction by adding water, followed by the addition of dichloromethane to extract the permethylated glycans.
-
Vortex and centrifuge to separate the layers.
-
Carefully collect the lower dichloromethane layer containing the permethylated glycans.
-
Repeat the extraction from the aqueous layer with dichloromethane.
-
Combine the organic layers and dry under a stream of nitrogen.
-
Reconstitute the dried permethylated glycans in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
LC-MS/MS Analysis
The following are representative parameters for the analysis of permethylated synthetic glycans.
-
Liquid Chromatography (LC):
-
Column: A porous graphitized carbon (PGC) column is often used for excellent separation of glycan isomers.[5][6] Alternatively, a C18 column can be used for permethylated glycans.[1]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[6]
-
Mobile Phase B: 10 mM ammonium bicarbonate in 70% acetonitrile.[6]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to elute the glycans.
-
Flow Rate: Typically in the range of 2-4 µL/min for capillary columns.[6]
-
Column Temperature: Elevated temperatures (e.g., 50°C) can improve the resolution of glycan isomers.[5][6]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for permethylated glycans.[7]
-
Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or TOF analyzers are preferred for accurate mass measurements.[7][8]
-
Data Acquisition: Data-dependent acquisition (DDA) is often employed, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) are used to generate fragment ions for structural elucidation.[9]
-
Alternative Validation Techniques
While LC-MS is a powerful tool, other techniques can also be employed for the validation of synthetic glycans.
| Technique | Principle | Advantages | Disadvantages |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | High throughput, simple sample preparation, and tolerance to buffers and salts.[7][8] | Lower sensitivity for minor glycan species and difficulty in distinguishing isomers.[8] Can lead to the loss of labile groups like sialic acids.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural information, including anomeric configuration and linkage analysis, without the need for derivatization. | Requires larger amounts of sample and longer acquisition times compared to MS methods. |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility. | High separation efficiency for charged glycans and requires minimal sample volume. | Can be less robust and more difficult to couple with MS compared to LC. |
Workflow and Data Analysis Visualizations
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in data analysis.
Caption: Experimental workflow for LC-MS analysis of synthetic glycans.
Caption: Logical relationships in synthetic glycan validation by LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl Ether Deprotection in Carbohydrate Synthesis
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of hydroxyl groups are fundamental to the successful synthesis of complex carbohydrates. Benzyl ethers are among the most utilized protecting groups for their stability across a wide range of reaction conditions. However, their removal requires specific methods that must be chosen carefully to ensure compatibility with other functional groups within the molecule. This guide provides an objective comparison of common deprotection methods for benzyl ethers in carbohydrates, supported by experimental data and detailed protocols.
Comparison of Benzyl Ether Deprotection Methods
The selection of a deprotection strategy is contingent on the substrate's functional group tolerance, the desired selectivity, and the scalability of the reaction. Below is a summary of the most prevalent methods with their typical reaction conditions and outcomes.
| Deprotection Method | Reagents & Conditions | Typical Yields | Advantages | Disadvantages | Functional Group Compatibility Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, various solvents (MeOH, EtOH, EtOAc) | High to Quantitative | Clean reaction, high-yielding, catalyst can be recycled.[1][2] | Requires specialized equipment for handling H₂ gas, not compatible with reducible functional groups.[1][2] | Incompatible with alkenes, alkynes, azides, and some sulfur-containing groups.[1][3] |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., formic acid, ammonium formate, 2-propanol, triethylsilane), solvent (e.g., MeOH, EtOH) | Good to Excellent | Avoids pressurized H₂ gas, often faster and milder than traditional hydrogenolysis.[4][5][6][7] | May require a large excess of the hydrogen donor; formic acid can be acidic.[4][8] | Generally offers better chemoselectivity than H₂/Pd/C; however, compatibility should be tested. Azides can sometimes be reduced.[5] |
| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often with visible light, CH₂Cl₂/H₂O | Good to Excellent | Orthogonal to reductive methods, tolerant of many reducible functional groups.[3][9][10] | Requires stoichiometric or catalytic amounts of DDQ, which can be expensive and require careful purification to remove byproducts.[3][10] | Tolerates azides, alkenes, and alkynes.[9][10] Not compatible with electron-rich aromatic rings or other easily oxidized groups. |
| Oxidative Cleavage (Ozone) | O₃, followed by a reductive workup or treatment with NaOMe | Good | Mild conditions, useful for sensitive substrates.[11] | Requires an ozone generator, potential for over-oxidation. | Glycosidic linkages and acetals are typically stable.[11] |
| Lewis Acid-Mediated Cleavage | Boron trichloride (BCl₃), CH₂Cl₂ at low temperatures | Good to Excellent | Can be highly chemoselective and regioselective, effective for substrates with multiple benzyl ethers.[12][13][14] | BCl₃ is a hazardous and moisture-sensitive reagent. | Can be chemoselective for aryl benzyl ethers over alkyl benzyl ethers.[13][14] Tolerates many functional groups that are sensitive to reduction. |
| Dissolving Metal Reduction | Sodium (Na) in liquid ammonia (NH₃) | Variable | Powerful method for complete debenzylation.[1][15] | Harsh conditions, not suitable for many common functional groups, requires special handling of Na and liquid NH₃.[1] | Reduces many other functional groups, including esters and alkynes. |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Catalytic Hydrogenolysis
This procedure describes a standard method for benzyl ether deprotection using hydrogen gas and a palladium catalyst.[2][16]
-
Preparation : Dissolve the benzylated carbohydrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask designed for hydrogenation.
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), typically at a loading of 10-20% by weight of the substrate.
-
Hydrogenation : Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers a safer alternative to traditional hydrogenolysis by avoiding the use of pressurized hydrogen gas.[4][5][7]
-
Setup : Dissolve the benzylated carbohydrate in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition : Add 10% Palladium on carbon (Pd/C) (10-20% w/w) to the solution. Then, add the hydrogen donor, such as ammonium formate (typically 5-10 equivalents) or formic acid. Alternatively, triethylsilane can be used as a hydrogen donor.[7][17]
-
Reaction : Stir the mixture at room temperature or heat to reflux, depending on the substrate and hydrogen donor used.
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Oxidative Deprotection with DDQ
This method is particularly useful when the substrate contains functional groups that are sensitive to reductive conditions.[9][10]
-
Reaction Mixture : Dissolve the benzylated carbohydrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a 10:1 to 20:1 ratio).
-
DDQ Addition : Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution (typically 1.5-3 equivalents per benzyl group). For catalytic versions, a substoichiometric amount of DDQ can be used in the presence of a co-oxidant.
-
Photolysis (if applicable) : For visible-light-mediated reactions, irradiate the mixture with a suitable light source (e.g., blue LEDs).[9][10]
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the solution, concentrate the solvent, and purify the resulting crude product by column chromatography to remove the DDQ byproducts.
Protocol 4: Lewis Acid-Mediated Deprotection with BCl₃
This protocol is effective for chemoselective debenzylation and can offer regioselectivity in poly-benzylated systems.[12][13][14]
-
Inert Atmosphere : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzylated carbohydrate in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling : Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Reagent Addition : Slowly add a solution of boron trichloride (BCl₃) in CH₂Cl₂ (typically 1.5-3 equivalents per benzyl group) to the cooled solution. In some cases, a cation scavenger like pentamethylbenzene is added to prevent side reactions.[13][14]
-
Reaction : Stir the reaction at low temperature and monitor its progress by TLC.
-
Quenching : Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification : Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Methodologies
The following diagrams illustrate the general experimental workflow for benchmarking deprotection methods and the logical relationship between the different categories of deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 12. Regioselective debenzylation of C-glycosyl compounds by boron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
A Researcher's Guide to the Orthogonality of Benzyl Ethers with Common Protecting Groups
In the complex world of multi-step organic synthesis, the strategic selection and management of protecting groups are paramount to success. For researchers, scientists, and drug development professionals, achieving chemoselectivity is a critical challenge. This guide provides an objective comparison of the orthogonality of benzyl (Bn) ethers with other commonly used protecting groups, supported by experimental data and detailed protocols.
The benzyl ether is a stalwart protecting group for hydroxyl functions, lauded for its robustness under a wide range of chemical conditions. However, its true utility in complex syntheses is defined by its orthogonality—the ability to be selectively removed without affecting other protecting groups, and conversely, for other groups to be removed while the benzyl ether remains intact.
Orthogonal Deprotection Strategies: A Comparative Overview
The key to leveraging benzyl ethers in a synthetic strategy lies in understanding the distinct conditions required for their cleavage compared to other protecting groups. Benzyl ethers are most commonly cleaved by catalytic hydrogenolysis, conditions that leave many other protecting groups untouched. Conversely, protecting groups labile to acidic or basic conditions, or those cleaved by specific reagents like fluoride ions, can often be removed without disturbing a resident benzyl ether.
The following tables summarize the performance of various deprotection methods, highlighting the orthogonal relationship between benzyl ethers and other common protecting groups.
Table 1: Deprotection of Benzyl Ethers and the Stability of Other Protecting Groups
| Deprotection Method for Benzyl Ether | Reagents & Conditions | Typical Yield (%) | Reaction Time | Stability of Other Groups |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethanol, 25°C, 1 atm | >95 | 0.5 - 4 h | Stable: Silyl ethers (TBDMS, TIPS), Acetals, Boc, Fmoc, Esters |
| Transfer Hydrogenolysis | Formic acid, Pd/C, Methanol | ~90 | 1 - 6 h | Stable: Silyl ethers, Acetals, Boc, Fmoc. May affect some acid-sensitive groups. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, RT | 70 - 90 | 1.5 - 4 h | Stable: Silyl ethers, Acetals, Boc, Fmoc. PMB ethers are more reactive.[1] |
| Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂, 0°C to RT | 85 - 95 | 1 - 3 h | Stable: TBDPS, Esters.[2] May cleave acid-labile groups like Boc and acetals. |
| Dissolving Metal Reduction | Na, NH₃ (liquid) | 80 - 95 | < 1 h | Unstable: Alkenes, alkynes, and some other reducible groups will also react. |
Table 2: Deprotection of Common Protecting Groups in the Presence of Benzyl Ethers
| Protecting Group | Deprotection Reagents & Conditions | Typical Yield (%) | Reaction Time | Stability of Benzyl Ether |
| Silyl Ethers (TBDMS, TES, TIPS) | TBAF (1M in THF), THF, RT | >95 | 0.5 - 2 h | Stable |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), CH₂Cl₂, RT | >95 | 0.5 - 1 h | Stable (with careful control) |
| Acetal (e.g., from Dimethoxypropane) | 80% Acetic acid, H₂O, RT | >90 | 1 - 4 h | Stable |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF, RT | >95 | < 0.5 h | Stable |
| Ester (e.g., Acetate) | K₂CO₃, Methanol, RT | >90 | 1 - 3 h | Stable |
Visualizing Orthogonality
The following diagrams illustrate the distinct deprotection pathways that enable the selective removal of either a benzyl ether or another common protecting group.
Caption: Orthogonal deprotection of Benzyl and Silyl ethers.
Caption: Orthogonal deprotection of Benzyl ether and Boc group.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these deprotection strategies.
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether
This procedure describes the removal of a benzyl ether using hydrogen gas and a palladium catalyst.[3]
Materials:
-
Benzyl-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Oxidative Cleavage of a Benzyl Ether with DDQ
This protocol details the deprotection of a benzyl ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1]
Materials:
-
Benzyl-protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzyl-protected compound in a mixture of CH₂Cl₂ and water (typically in a 10:1 to 20:1 ratio).
-
Add DDQ (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Deprotection of a TBDMS Ether in the Presence of a Benzyl Ether
This procedure outlines the removal of a tert-butyldimethylsilyl (TBDMS) ether using a fluoride source, leaving a benzyl ether intact.
Materials:
-
Compound protected with both TBDMS and benzyl ethers
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected compound in THF in a round-bottom flask.
-
Add the 1M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The benzyl ether remains a highly valuable and versatile protecting group in modern organic synthesis. Its robustness, coupled with the highly selective and mild conditions for its removal via catalytic hydrogenolysis, provides a strong foundation for orthogonal protection strategies. By understanding the distinct reactivity profiles of benzyl ethers and other common protecting groups, researchers can design and execute complex synthetic routes with greater precision and efficiency. The experimental data and protocols provided in this guide serve as a practical resource for the strategic implementation of benzyl ethers in the synthesis of complex molecules.
References
A Comparative Guide to Glycosylation Outcomes with D-Mannose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate process of protein glycosylation, essential for a multitude of biological functions, is highly dependent on the availability and metabolism of monosaccharide precursors. Mannose, a C-2 epimer of glucose, is a cornerstone of N-linked glycosylation, forming the core structure of N-glycans.[1] While D-mannose is the natural isomer utilized by cells, the introduction of mannose analogs can significantly alter glycosylation pathways, leading to modified glycan structures and glycoproteins. This guide provides a comparative analysis of the glycosylation outcomes when cells are cultured with D-mannose versus its synthetic analogs, supported by experimental data and detailed methodologies.
While direct comparative studies on the glycosylation outcomes of D-mannose versus its stereoisomer L-mannose in mammalian systems are limited due to distinct metabolic pathways, this guide will focus on the well-documented effects of D-mannose and its functional analogs. L-rhamnose (6-deoxy-L-mannose), for instance, is a deoxy sugar found in bacteria and plants with a biosynthetic pathway not present in humans.[2]
Comparative Analysis of Glycosylation Outcomes
The metabolic fate of D-mannose and the effects of its analogs on N-linked glycosylation have been elucidated through various studies. Exogenous D-mannose is efficiently incorporated into N-glycans, often more so than mannose derived from glucose.[3] In contrast, mannose analogs can act as inhibitors or alternative substrates, leading to truncated or altered glycan structures.
Metabolic Fate and Incorporation of D-Mannose
Exogenous D-mannose serves as a direct and efficient precursor for the synthesis of N-glycans.[3] Studies using isotopically labeled mannose have quantified its contribution to the total mannose pool in glycoproteins.
| Parameter | Finding | Cell Type/Model | Citation |
| Contribution from Exogenous Mannose | ~10-45% of N-glycan mannose | Normal human fibroblasts | [3] |
| Preference over Glucose | Up to 100-fold preference for exogenous mannose over exogenous glucose | Normal human fibroblasts | [3] |
| Incorporation Efficiency | 1.8% of transported mannose appears in N-glycans (vs. 0.026% for glucose) | Not specified | |
| High Concentration Effect | 1 mM mannose can completely replace glucose-derived mannose in N-glycans | Normal human fibroblasts | [3] |
Effects of Mannose Analogs on N-Glycosylation
Mannose analogs can interfere with the normal process of N-glycosylation at various stages, from the synthesis of lipid-linked oligosaccharides (LLOs) to the processing of glycans in the endoplasmic reticulum (ER) and Golgi apparatus.
| Mannose Analog | Mechanism of Action | Observed Effect on Glycosylation | Application/Context | Citation |
| 2-deoxy-D-glucose (2-DG) | Inhibits glycolysis and N-glycosylation. | Downregulation of viral structural glycoprotein expression. | Antiviral research (KSHV) | [4][5] |
| 2-deoxy-fluoro-D-mannose (2-DFM) | Specific inhibitor of N-glycosylation. | Potent inhibition of viral replication and virion production. | Antiviral research (KSHV) | [4][5] |
Signaling Pathways and Metabolic Workflows
The metabolism of mannose and the fidelity of N-glycosylation are intricately linked to cellular signaling, particularly the Unfolded Protein Response (UPR). Inhibition of N-glycosylation by mannose analogs can trigger ER stress and activate the UPR.[4]
Experimental Protocols
The analysis of N-linked glycosylation is a multi-step process that involves the isolation of glycoproteins, release of glycans, and their subsequent analysis.
General Workflow for N-Glycan Analysis
A typical workflow for the analysis of N-glycans from cultured cells treated with mannose or its analogs is outlined below.
Detailed Methodologies
1. Cell Culture and Metabolic Labeling:
-
Culture cells in appropriate media supplemented with a defined concentration of D-mannose or a mannose analog. For quantitative studies, isotopically labeled sugars (e.g., D-mannose-13C6,d7) can be used.[6]
-
Incubate cells for a sufficient period to allow for the incorporation of the sugar into glycoproteins.
2. Protein Extraction and Glycan Release:
-
After incubation, wash cells with ice-cold PBS and lyse using a buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysate.
-
To release N-linked glycans, treat the protein lysate with an enzyme such as Peptide-N-Glycosidase F (PNGase F).[6]
3. Glycan Labeling and Purification:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enable detection.
-
Purify the labeled glycans using solid-phase extraction (SPE) to remove excess label and other contaminants.
4. Glycan Analysis:
-
HPLC/UPLC: Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) with a fluorescence detector. The retention times of the peaks can be compared to a library of known glycan standards.
-
Mass Spectrometry (MS): For detailed structural characterization, analyze the purified glycans or glycopeptides by liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the determination of the mass and fragmentation pattern of each glycan, enabling precise structural identification.[6]
Conclusion
The choice of mannose source profoundly impacts glycosylation outcomes. D-mannose is readily metabolized and incorporated into N-glycans, serving as the fundamental building block. In contrast, mannose analogs can act as potent inhibitors of glycosylation, leading to the production of glycoproteins with altered or truncated glycans. This ability to modulate glycosylation has significant implications for research and therapeutic development. Understanding these differential outcomes allows researchers to manipulate glycosylation for various applications, from studying the functional roles of specific glycan structures to developing novel antiviral and anticancer therapies that target glycosylation pathways. The detailed protocols and workflows provided in this guide offer a framework for conducting comparative studies to further elucidate the complex and dynamic process of protein glycosylation.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in a Laboratory Setting
Essential guidance for the safe and compliant disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, ensuring the safety of laboratory personnel and adherence to environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the disposal of this compound, a non-hazardous, non-halogenated organic solid.
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is imperative to handle its disposal with care to minimize environmental impact and maintain a safe working environment.[1] The recommended disposal method for this and similar non-halogenated organic compounds is incineration by a licensed hazardous material disposal company.[2]
Key Disposal Data
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous, Non-halogenated Organic Solid | [1][3] |
| Primary Disposal Method | Incineration | [2][4] |
| Container Type | Labeled, sealed, and compatible waste container | [5] |
| Segregation | Must be segregated from halogenated, aqueous, and other incompatible waste streams. | [3] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the proper segregation, packaging, and labeling of this compound waste for disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, compatible waste container for non-halogenated organic solids.
-
Hazardous waste label.
-
Permanent marker.
Procedure:
-
Waste Characterization and Segregation:
-
Confirm that the waste is solely this compound and is not mixed with solvents, reagents, or other chemical waste.
-
As a non-halogenated organic solid, it must be segregated from other waste streams such as halogenated organic waste, aqueous waste, and sharps.[3]
-
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Ensure the container is clean and dry before adding the waste.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container.
-
Avoid creating dust. If the material is a fine powder, handle it in a fume hood or a designated area with appropriate ventilation.
-
Do not overfill the container; leave adequate headspace to prevent spillage.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for waste pickup and documentation. Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, including operational and disposal plans, to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₆O₆ | [1][3][4] |
| Molecular Weight | 540.65 g/mol | [1][3][4][5] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup; also described as a colorless oil or solid. | [1][3][4] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethyl acetate (EtOAc). | [1][3] |
| Storage Conditions | Store at 0 to 8°C or at -20°C for long-term storage, protected from light. | [1][4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a conservative approach to PPE is recommended. This involves a standard set of laboratory PPE suitable for handling solid, non-volatile chemicals of unknown toxicity.
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling[2].
-
Body Protection : Wear a lab coat or chemical-resistant clothing[2][6][7]. For larger quantities or where splashing is possible, consider an apron or coveralls.
-
Respiratory Protection : While the compound is not expected to be highly volatile, a respirator may be necessary if dust or aerosols are generated[2][8][9]. Work in a well-ventilated area, preferably a chemical fume hood.
2. Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Use appropriate tools to handle the material to avoid direct contact.
4. Emergency Procedures
-
In case of skin contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists[2].
-
In case of eye contact : Rinse with pure water for at least 15 minutes and consult a doctor[2].
-
If inhaled : Move to fresh air. If breathing is difficult, seek medical attention[2].
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
Disposal Plan
-
Waste Disposal : Dispose of excess and expired materials through a licensed hazardous material disposal company[2]. Do not allow the chemical to enter drains, water courses, or the ground[2].
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself[2].
Workflow for Safe Handling
References
- 1. synthose.com [synthose.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. goldbio.com [goldbio.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
